molecular formula C8H4FNO2 B063566 4-Cyano-2-fluorobenzoic acid CAS No. 164149-28-4

4-Cyano-2-fluorobenzoic acid

Numéro de catalogue: B063566
Numéro CAS: 164149-28-4
Poids moléculaire: 165.12 g/mol
Clé InChI: KEJMSTJTAWACNI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Cyano-2-fluorobenzoic acid is a high-value, multifunctional chemical building block extensively employed in medicinal chemistry and materials science. Its structure incorporates two critical functional groups: a benzoic acid core for molecular recognition and derivatization, a fluorine atom that influences electronic properties, metabolic stability, and bioavailability, and a cyano group that acts as a hydrogen bond acceptor and a versatile chemical handle for further transformations.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-cyano-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJMSTJTAWACNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343580
Record name 4-Cyano-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164149-28-4
Record name 4-Cyano-2-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=164149-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyano-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyano-2-fluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Cyano-2-fluorobenzoic acid CAS number 164149-28-4

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Cyano-2-fluorobenzoic Acid: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This compound (CAS No. 164149-28-4) is a highly functionalized aromatic carboxylic acid that has emerged as a pivotal building block in modern medicinal chemistry. Its unique trifunctional structure—featuring a carboxylic acid, a nitrile, and a fluorine atom—provides a versatile platform for constructing complex molecular architectures. The strategic placement of the electron-withdrawing cyano and fluoro groups significantly influences the molecule's reactivity, pKa, and metabolic stability, making it an invaluable intermediate in the synthesis of targeted therapeutics. This guide provides a comprehensive technical overview of its physicochemical properties, spectroscopic signature, synthesis, and core applications, with a particular focus on its role as a key intermediate in the development of PARP inhibitors like Olaparib.

Physicochemical and Structural Properties

This compound is a white to off-white crystalline solid at room temperature.[1] The presence of the polar carboxylic acid and cyano groups, combined with the aromatic ring, dictates its solubility and crystalline nature. The fluorine atom, ortho to the carboxylic acid, modulates the acidity of the carboxyl proton and introduces a key metabolic blocking point, a common strategy in drug design to enhance pharmacokinetic profiles.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 164149-28-4[1]
Molecular Formula C₈H₄FNO₂[1]
Molecular Weight 165.12 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 214-219 °C[1]
Boiling Point 273.7 °C at 760 mmHg (Predicted)[1]
Density 1.222 g/cm³ (Predicted)[1]
InChI Key KEJMSTJTAWACNI-UHFFFAOYSA-N
Solubility Insoluble in water[3]

Spectroscopic Profile

Characterization of this compound is routinely performed using standard spectroscopic techniques. The following table summarizes the expected characteristic signals, which are crucial for identity confirmation and purity assessment in a research or manufacturing setting.

Table 2: Characteristic Spectroscopic Data

TechniqueFeatureExpected Chemical Shift / WavenumberInterpretation
¹H NMR Aromatic Protonsδ 7.8-8.2 ppmThree distinct signals in the downfield region, exhibiting complex splitting patterns (doublets, doublet of doublets) due to H-H and H-F coupling.
Carboxylic Protonδ >12 ppm (broad)Highly deshielded proton, often exchanges with D₂O.
¹³C NMR Carbonyl Carbonδ ~165 ppmCarboxylic acid carbon.
Aromatic Carbonsδ 110-140 ppmSignals corresponding to the benzene ring carbons. The carbon attached to fluorine will show a large C-F coupling constant.
Cyano Carbonδ ~115-120 ppmNitrile carbon signal.
IR Spectroscopy O-H Stretch3300-2500 cm⁻¹ (broad)Characteristic broad absorption of a carboxylic acid O-H due to hydrogen bonding.
C≡N Stretch2220-2240 cm⁻¹ (sharp, medium)Strong, sharp peak indicating the nitrile functional group.[4]
C=O Stretch1680-1710 cm⁻¹ (strong)Carbonyl stretch of the carboxylic acid, conjugated with the aromatic ring.[5]
C-F Stretch1200-1300 cm⁻¹Aromatic carbon-fluorine bond stretch.

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While several routes exist, a common and logical laboratory-scale approach begins with a substituted toluene derivative, proceeding through diazotization and cyanation (a Sandmeyer-type reaction), followed by oxidation. This method, while challenging, illustrates the introduction of the key functional groups.[6] Oxidation of the methyl group to a carboxylic acid in the presence of a nitrile can result in low yields, making purification critical.[6]

Exemplary Synthesis Protocol: A Multi-Step Approach

This protocol is a representative synthesis based on established organic chemistry transformations, such as the Sandmeyer reaction, for introducing a cyano group.[6]

Step 1: Diazotization of 4-Amino-2-fluorotoluene

  • Suspend 4-amino-2-fluorotoluene in a mixture of concentrated HCl and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • Continue stirring for 20-30 minutes post-addition, confirming the completion of diazotization with a positive starch-iodide paper test for excess nitrous acid.[7]

Step 2: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water, and heat it to 60-70 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the hot cyanide solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, heat the reaction mixture at 80-90 °C for 1 hour to ensure complete reaction.

  • Cool the mixture and extract the product, 2-fluoro-4-methylbenzonitrile, with an organic solvent like toluene or dichloromethane.

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Oxidation to Carboxylic Acid

  • Dissolve the crude 2-fluoro-4-methylbenzonitrile from Step 2 in a suitable solvent mixture (e.g., pyridine/water or acetic acid).

  • Heat the solution to reflux and add a strong oxidizing agent, such as potassium permanganate, portion-wise over several hours.

  • Maintain reflux until the purple color of the permanganate has disappeared.

  • Cool the mixture and filter off the manganese dioxide byproduct.

  • Acidify the filtrate with concentrated HCl to a pH of ~2, which will precipitate the crude this compound.

Step 4: Purification

  • Collect the crude solid by vacuum filtration and wash with cold water.

  • Recrystallize the solid from a suitable solvent system, such as ethanol/water, to yield the purified product.

  • Dry the final product under vacuum. The identity and purity should be confirmed by melting point and spectroscopic analysis (NMR, IR).

Synthesis Workflow Diagram

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation cluster_2 Step 3: Oxidation cluster_3 Step 4: Purification A 4-Amino-2-fluorotoluene B Diazonium Salt Intermediate A->B NaNO2, HCl 0-5 °C C 2-Fluoro-4-methylbenzonitrile B->C CuCN, NaCN Heat D Crude Product (Salt) C->D KMnO4 Reflux E Pure this compound D->E Acidification (HCl) Recrystallization

Caption: Multi-step synthesis workflow for this compound.

Key Reactions and Mechanistic Insights

The utility of this compound stems from the distinct reactivity of its three functional groups. The carboxylic acid is the primary site for amide bond formation, a cornerstone reaction in pharmaceutical synthesis.

Amide Coupling: The Gateway to Bioactive Molecules

The most common reaction is the coupling of the carboxylic acid with an amine to form an amide bond. This is typically achieved by first activating the carboxylic acid.

Mechanism Rationale: Direct condensation of a carboxylic acid and an amine is thermally demanding and often inefficient. Activation with a coupling agent (e.g., HATU, HOBt, EDCI) converts the hydroxyl group of the acid into a better leaving group. The amine then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate, which subsequently collapses to form the stable amide bond and release the leaving group. The presence of the ortho-fluorine atom can sterically hinder this reaction slightly, sometimes requiring more robust coupling agents or longer reaction times.

G A This compound D Activated Ester Intermediate A->D Activation B Amine (R-NH2) E B->E Nucleophile C Coupling Agents (e.g., HATU, EDCI) C->D D->E F Tetrahedral Intermediate E->F G Final Amide Product F->G Collapse

Caption: Generalized workflow for amide coupling reactions.

Applications in Medicinal Chemistry: Synthesis of Olaparib

This compound is a crucial intermediate for synthesizing a range of bioactive molecules, including enzyme inhibitors and fluorinated drug analogs.[1] Its most prominent application is as a key precursor in the industrial synthesis of Olaparib (trade name Lynparza), a groundbreaking PARP (Poly ADP-ribose polymerase) inhibitor.[8] Olaparib is used to treat certain types of cancers, particularly those with BRCA mutations, by exploiting a concept known as synthetic lethality.[8][9]

The synthesis of Olaparib involves coupling a more complex benzoic acid derivative with an N-acylpiperazine. That benzoic acid derivative, 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid, is itself synthesized from precursors that establish the core structure, but the principles of amide coupling remain central.[8] While this compound is not directly the final piece coupled, its structural motif is foundational to the key intermediates used in the synthesis of Olaparib and related PARP inhibitors.[9][10][11]

G Start This compound (or related precursors) Intermediate Multi-step transformation (e.g., reduction of CN, elaboration) Start->Intermediate KeyIntermediate 2-Fluoro-5-(...) -benzoic acid core Intermediate->KeyIntermediate Olaparib Olaparib (PARP Inhibitor) KeyIntermediate->Olaparib Amide Coupling Piperazine N-(cyclopropylcarbonyl) -piperazine Piperazine->Olaparib

Caption: Role as a foundational block in the synthesis of Olaparib.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of this compound is essential. It is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[12]

Table 3: Hazard and Safety Information

CategoryInformationSource(s)
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)[12]
Personal Protective Equipment (PPE) Safety glasses with side-shields or goggles, chemical-resistant gloves, lab coat, dust mask (N95) or approved respirator.[13]
Handling Use in a well-ventilated area or fume hood. Avoid creating dust. Wash hands thoroughly after handling.[12][13]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents and bases.[12][13]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[12][13]
First Aid (Ingestion) Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[12]
Fire Fighting Use water spray, carbon dioxide, dry chemical, or alcohol-resistant foam. Thermal decomposition may produce toxic fumes including carbon oxides, nitrogen oxides, and hydrogen fluoride.[13]

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for modern drug discovery. Its carefully arranged functional groups provide chemists with a reliable and versatile scaffold for synthesizing complex, high-value molecules. The successful application of this compound in the synthesis of Olaparib highlights the profound impact that well-designed chemical building blocks can have on the development of life-saving therapeutics. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for any researcher working at the forefront of medicinal chemistry.

References

An In-depth Technical Guide to the Physical Properties of 4-Cyano-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 4-Cyano-2-fluorobenzoic acid (CAS No. 164149-28-4), a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document delves into the experimental and theoretical understanding of its molecular structure, melting point, boiling point, solubility, and acidity (pKa). Detailed, field-proven protocols for the experimental determination of these properties are provided, underpinned by scientific principles to ensure accuracy and reproducibility. This guide is intended to be a vital resource for researchers and professionals in drug development and chemical synthesis, offering both foundational data and practical methodologies.

Introduction

This compound is a trifunctional aromatic compound featuring a carboxylic acid, a nitrile group, and a fluorine atom attached to a benzene ring.[1] This unique combination of functional groups imparts specific reactivity and physical characteristics that are highly valuable in medicinal chemistry and materials science.[1] The presence of the electron-withdrawing cyano and fluoro groups significantly influences the acidity of the carboxylic acid and the overall electronic properties of the molecule, making it an attractive building block for creating complex molecular architectures.[1] At ambient conditions, it exists as a white to off-white crystalline solid.[1]

This guide offers an in-depth exploration of the key physical properties of this compound, providing both established data and the scientific rationale behind the methods used for their determination.

Molecular and Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in the table below. These values are critical for a range of applications, from reaction setup and purification to formulation and quality control.

PropertyValueSource(s)
Chemical Formula C₈H₄FNO₂[1][2]
Molecular Weight 165.12 g/mol [1][2]
Appearance White to off-white crystalline powder[1][3]
Melting Point 214-220 °C[1][2][3]
Boiling Point 326.3 ± 27.0 °C (Predicted)
Water Solubility Insoluble[4][5]
Predicted pKa 2.61 ± 0.10
LogP 1.39558[1]

Melting Point: A Criterion for Purity

The melting point of a solid crystalline compound is a robust indicator of its purity. For a pure substance, the melting range is typically narrow. Impurities tend to depress and broaden the melting range. The reported melting point of this compound is consistently in the range of 214-220°C.[1][2][3]

Experimental Determination of Melting Point

The determination of a precise melting point is a fundamental procedure in chemical analysis. The capillary method is a widely accepted and reliable technique.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or an electronic temperature sensor.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be employed to determine an approximate melting point.

  • Observation: For an accurate measurement, the heating rate is slowed to 1-2°C per minute as the temperature approaches the approximate melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting) are recorded. This range is the melting point of the sample.

Diagram of the melting point determination workflow.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Analysis prep1 Dry and powder the sample prep2 Pack into capillary tube prep1->prep2 meas1 Place in melting point apparatus prep2->meas1 meas2 Heat at a controlled rate meas1->meas2 meas3 Observe melting onset and completion meas2->meas3 data1 Record temperature range meas3->data1 data2 Compare with literature values data1->data2

Solubility Profile

Experimental Determination of Solubility

A standard protocol for determining the solubility of a compound in various solvents involves preparing saturated solutions and quantifying the concentration of the dissolved solid.

Protocol: Isothermal Equilibrium Solubility Method

  • Solvent Selection: A range of common laboratory solvents should be selected, such as methanol, ethanol, acetone, ethyl acetate, and dimethyl sulfoxide (DMSO).

  • Sample Preparation: An excess amount of this compound is added to a known volume of each solvent in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The saturated solutions are allowed to stand, or are centrifuged, to separate the undissolved solid.

  • Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity.

Workflow for determining solubility.

SolubilityWorkflow start Start prep Add excess solute to solvent start->prep equilibrate Agitate at constant temperature prep->equilibrate separate Separate solid and liquid phases equilibrate->separate quantify Quantify solute in supernatant separate->quantify end End quantify->end

Acidity and pKa

The acidity of the carboxylic acid group in this compound is significantly influenced by the presence of the electron-withdrawing fluorine and cyano substituents. These groups stabilize the conjugate base (carboxylate anion) through inductive effects, thereby increasing the acidity of the molecule. A predicted pKa value for this compound is approximately 2.61. This indicates that it is a considerably stronger acid than benzoic acid (pKa ≈ 4.2).

Experimental Determination of pKa

Potentiometric titration is a highly accurate and widely used method for determining the pKa of weak acids.

Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) to ensure solubility.

  • Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the inflection point of the titration curve.

Logical flow for pKa determination via potentiometric titration.

pKaDetermination A Dissolve sample in appropriate solvent B Titrate with standardized strong base A->B C Record pH after each addition B->C D Plot pH vs. volume of titrant C->D E Determine the half-equivalence point D->E F pKa = pH at half-equivalence point E->F

Spectroscopic Properties

Spectroscopic data is indispensable for the structural elucidation and identification of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Based on data for similar compounds, the following are the expected key vibrational frequencies:

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300 - 2500 (broad)
C-H (Aromatic)Stretching3100 - 3000
C≡N (Nitrile)Stretching2240 - 2220
C=O (Carboxylic Acid)Stretching1710 - 1680
C=C (Aromatic)Stretching1600 - 1450
C-O (Carboxylic Acid)Stretching1320 - 1210
C-F (Aryl Fluoride)Stretching1250 - 1100

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The strong C=O and C≡N stretching frequencies are also key diagnostic peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals for the three aromatic protons and the acidic proton of the carboxylic acid group. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the fluoro and cyano substituents. The acidic proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be characteristic of the carboxylic acid carbon, the nitrile carbon, the aromatic carbons directly attached to the fluorine and cyano groups, and the remaining aromatic carbons.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is harmful if swallowed and may cause skin and eye irritation.[6] Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed examination of the key physical properties of this compound. The data and experimental protocols presented herein are intended to equip researchers and scientists with the necessary information for the effective use of this important chemical intermediate. A thorough understanding of its physical properties is fundamental to its successful application in the synthesis of novel compounds with potential applications in pharmaceuticals and materials science.

References

A Technical Guide to the Solubility of 4-Cyano-2-fluorobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Cyano-2-fluorobenzoic acid is a key building block in medicinal chemistry and materials science, frequently utilized in the synthesis of enzyme inhibitors, fluorinated drug analogues, and other bioactive molecules.[1] Its utility is fundamentally linked to its solubility characteristics, which govern reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive analysis of the solubility profile of this compound, blending theoretical principles with practical, field-proven methodologies for its experimental determination. We will explore its physicochemical properties, predict its behavior in various organic solvent classes, and provide a robust, step-by-step protocol for accurate solubility measurement.

Physicochemical Profile and Solubility Prediction

Understanding the molecular structure of this compound is paramount to predicting its solubility. The molecule possesses a rigid aromatic ring substituted with three functional groups: a carboxylic acid (-COOH), a cyano (-C≡N) group, and a fluorine (-F) atom.[1] This unique combination dictates its interactions with different solvent environments.

  • Carboxylic Acid Group: This is the primary driver of solubility in polar, protic solvents. The acidic proton can participate in hydrogen bonding as a donor, while the carbonyl oxygen acts as a hydrogen bond acceptor. This group imparts acidic properties, with a predicted pKa of approximately 2.61, making its solubility highly pH-dependent in aqueous systems.[2]

  • Cyano (Nitrile) Group: The carbon-nitrogen triple bond creates a strong dipole, making this group polar and a hydrogen bond acceptor.[1] This contributes to solubility in polar aprotic solvents.

  • Fluorine Atom: As the most electronegative element, fluorine's presence withdraws electron density from the aromatic ring and can participate in weaker intermolecular interactions.

Based on these features, a general solubility profile can be predicted:

  • High Solubility Expected: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar cyano and carboxylic acid groups.

  • Moderate to Good Solubility Expected: In polar protic solvents like methanol, ethanol, and other alcohols. These solvents can form hydrogen bonds with the carboxylic acid group.

  • Low to Insoluble Expected: In nonpolar solvents such as hexanes, cyclohexane, and toluene. The overall polarity of the molecule is too high to be effectively solvated by these solvents. Some sources explicitly state it is insoluble in water under neutral conditions.[2][3]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 164149-28-4[1]
Molecular Formula C₈H₄FNO₂[1]
Molecular Weight 165.12 g/mol [1]
Appearance White to off-white crystalline powder[1][4]
Melting Point 214-219 °C[1]
Predicted pKa 2.61 ± 0.10[2]
Predicted LogP 1.39558[1]

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are useful, precise, quantitative data requires empirical measurement. The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the Shake-Flask Method .[5][6][7] This method involves agitating an excess amount of the solid compound in the solvent of interest until the solution reaches equilibrium, at which point the concentration of the dissolved solid is measured.[5][6] It is considered the most reliable technique for sparingly soluble compounds.[7][8]

The following protocol outlines a robust procedure for determining the solubility of this compound in an organic solvent.

Detailed Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound (crystalline powder)

  • Solvent of interest (e.g., HPLC-grade Methanol, Acetonitrile, Ethyl Acetate)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker or thermomixer with temperature control

  • Syringe filters (0.22 µm or 0.45 µm, ensure chemical compatibility)

  • Syringes

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of this compound to a pre-weighed vial. "Excess" means enough solid will remain undissolved at equilibrium. A good starting point is ~10-20 mg. b. Accurately add a known volume (e.g., 2.0 mL) of the chosen solvent to the vial.[9] c. Securely cap the vial to prevent solvent evaporation.

  • Equilibration: a. Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). b. Agitate the samples for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is standard, with some protocols suggesting sampling at multiple time points (e.g., 4 and 24 hours) to confirm that the concentration is no longer changing.[5][10]

  • Phase Separation: a. After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. b. Carefully draw the supernatant (the clear liquid above the solid) into a syringe. c. Attach a syringe filter to the syringe and filter the solution into a clean vial. This step is critical to remove all undissolved solid particles.[6][9]

  • Quantification: a. Prepare Standard Solutions: Create a series of standard solutions of this compound of known concentrations in the same solvent. b. Generate Calibration Curve: Analyze the standard solutions using HPLC-UV or UV-Vis spectrophotometry to generate a calibration curve of response (e.g., absorbance or peak area) versus concentration. c. Analyze Sample: Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve. d. Analyze the diluted sample using the same analytical method. e. Calculate Solubility: Use the calibration curve to determine the concentration of the diluted sample. Multiply by the dilution factor to calculate the final solubility of the saturated solution. Express the result in units such as mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification (HPLC/UV) A Weigh excess This compound B Add known volume of organic solvent A->B C Agitate at constant T (e.g., 25°C for 24h) B->C D Allow solid to settle C->D E Filter supernatant (0.22 µm syringe filter) D->E G Dilute filtered sample E->G F Prepare calibration curve H Analyze sample F->H G->H I Calculate solubility (mg/mL or mol/L) H->I

Caption: Workflow for Shake-Flask Solubility Determination.

Factors Influencing Solubility Measurements

Several experimental variables can significantly impact the measured solubility value, and controlling them is crucial for obtaining reproducible and accurate data.

  • Temperature: Solubility is temperature-dependent. Therefore, maintaining a constant and accurately reported temperature during equilibration is essential.[11]

  • Purity of Compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility. Using highly pure materials is recommended.[8]

  • Solid State Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous state of a compound can have different solubilities.[7] The thermodynamic solubility should correspond to the most stable crystalline form at that temperature.

  • Equilibration Time: Insufficient agitation time will lead to an underestimation of solubility. It is best practice to confirm that equilibrium has been reached by measuring the concentration at multiple time points until it remains constant.[11]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

  • Hazards: It is classified as harmful if swallowed (Acute toxicity, oral, Category 4), causes serious eye damage (Category 1), and may cause skin and respiratory irritation.[12][13]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[13][14] Handle in a well-ventilated area or a chemical fume hood.[12]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[13]

  • Storage: Store in a dry, cool, and well-ventilated place with the container tightly closed.[12]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[13]

Conclusion

The solubility of this compound in organic solvents is a critical parameter dictated by its trifunctional chemical structure. While a theoretical assessment points towards high solubility in polar aprotic solvents and lower solubility in nonpolar media, precise quantification requires rigorous experimental methods like the shake-flask protocol. For drug development and chemical synthesis professionals, a thorough understanding and accurate measurement of this property are indispensable for process optimization, formulation design, and achieving reliable experimental outcomes.

References

A Comprehensive Guide to the 1H NMR Spectrum of 4-Cyano-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyano-2-fluorobenzoic acid is a key building block in medicinal chemistry and materials science. Its trifunctional nature, featuring a carboxylic acid, a nitrile, and a fluorine substituent on a benzene ring, makes it a versatile intermediate for the synthesis of a wide array of complex molecules.[1][2] Accurate structural elucidation is paramount in the development of novel compounds, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone technique for this purpose. This guide provides a detailed analysis of the 1H NMR spectrum of this compound, blending theoretical principles with practical insights to facilitate its confident identification and characterization.

Predicted 1H NMR Spectrum of this compound

The 1H NMR spectrum of this compound is predicted to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts, splitting patterns, and coupling constants are influenced by the electronic effects of the three substituents: the carboxylic acid (-COOH), the cyano (-CN) group, and the fluorine (-F) atom.

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H-3~8.0-8.2Doublet of doublets (dd)3JH3-H5 ≈ 1.5-2.5 Hz, 4JH3-F ≈ 4-6 Hz
H-5~7.8-8.0Doublet of doublets (dd)3JH5-H6 ≈ 8.0-9.0 Hz, 3JH5-F ≈ 8-10 Hz
H-6~7.6-7.8Triplet or Doublet of doublets (t or dd)3JH6-H5 ≈ 8.0-9.0 Hz, 4JH6-F ≈ 0.5-2.0 Hz

Theoretical Analysis of the Spectrum

The predicted spectrum is a direct consequence of the interplay between the electronic properties of the substituents and the spin-spin coupling interactions between the nuclei.

Chemical Shifts: The Influence of Substituents

The chemical shifts of the aromatic protons are primarily dictated by the electron-donating or electron-withdrawing nature of the substituents. In this compound, all three substituents are electron-withdrawing.

  • -COOH (Carboxylic Acid): This group is a meta-directing deactivator. It withdraws electron density from the aromatic ring through both inductive and resonance effects, causing a downfield shift (to a higher ppm value) for all ring protons.

  • -CN (Cyano): The cyano group is a strong electron-withdrawing group due to the electronegativity of the nitrogen atom and its ability to participate in resonance. It also deactivates the ring and contributes to the overall downfield shift of the proton signals.

  • -F (Fluorine): Fluorine is a highly electronegative atom, leading to a strong inductive electron withdrawal. However, it can also donate electron density to the ring via a resonance effect. In this case, the inductive effect is generally dominant, leading to a net deshielding of the adjacent protons.

The cumulative effect of these three electron-withdrawing groups results in all aromatic protons resonating at a relatively low field.

Spin-Spin Coupling: A Detailed Look at Splitting Patterns

The multiplicity of each proton signal is determined by the number of neighboring protons and the presence of the fluorine atom. The magnitude of the interaction is given by the coupling constant, J, measured in Hertz (Hz).

  • Proton-Proton Coupling:

    • Ortho coupling (3JHH): Coupling between protons on adjacent carbons. Typically in the range of 7-10 Hz for aromatic systems.

    • Meta coupling (4JHH): Coupling between protons separated by three bonds. This is generally smaller, around 2-3 Hz.

    • Para coupling (5JHH): Coupling between protons separated by four bonds. This is often very small or negligible (<1 Hz).

  • Proton-Fluorine Coupling: The 19F nucleus has a spin of I = 1/2, similar to a proton, and thus couples with neighboring protons. The magnitude of the H-F coupling constant is dependent on the number of bonds separating the two nuclei.[3][4][5]

    • Ortho coupling (3JHF): Coupling between a proton and a fluorine atom on adjacent carbons. This is typically in the range of 8-10 Hz.

    • Meta coupling (4JHF): Coupling between a proton and a fluorine atom separated by three bonds. This is smaller, generally around 4-6 Hz.[4]

    • Para coupling (5JHF): Coupling between a proton and a fluorine atom separated by four bonds. This is the smallest of the three, usually between 0-2 Hz.

The interplay of these coupling interactions gives rise to the complex splitting patterns observed in the spectrum.

Experimental Protocol for 1H NMR Spectroscopy

Acquiring a high-quality 1H NMR spectrum requires careful sample preparation and instrument setup.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that readily dissolves this compound. Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3) are common choices. DMSO-d6 is often preferred for carboxylic acids due to its ability to form hydrogen bonds and solubilize polar compounds.

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can often reference the spectrum to the residual solvent peak, making the addition of an external standard unnecessary.[6]

Instrument Parameters
  • Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion and resolution of the complex multiplets.

  • Acquisition Parameters:

    • Number of Scans: A sufficient number of scans (typically 8 to 16) should be acquired to ensure a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate for 1H NMR.

    • Pulse Width: A 30° or 45° pulse angle is often used to reduce the experiment time without significantly compromising signal intensity.

  • Processing:

    • Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

    • Phasing and Baseline Correction: The spectrum should be carefully phased and the baseline corrected to ensure accurate integration and peak identification.

    • Referencing: The chemical shift axis should be referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

Data Interpretation and Structural Assignment

A hypothetical 1H NMR spectrum of this compound in DMSO-d6 would be analyzed as follows:

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected for the acidic proton of the carboxylic acid group, typically appearing far downfield (δ > 12 ppm). The chemical shift of this proton is highly dependent on the concentration and the solvent used.

  • Aromatic Protons:

    • H-3: This proton is ortho to the carboxylic acid group and meta to the fluorine atom. It will be split by the meta H-5 proton (small coupling) and the meta fluorine atom (larger coupling), resulting in a doublet of doublets.

    • H-5: This proton is ortho to both the cyano group and the fluorine atom, and meta to the H-3 proton. It will experience a large ortho coupling to the H-6 proton, a large ortho coupling to the fluorine atom, and a small meta coupling to the H-3 proton. This will likely appear as a complex multiplet, but a doublet of doublets is a reasonable prediction.

    • H-6: This proton is ortho to the cyano group and para to the fluorine atom. It will be split by the ortho H-5 proton (large coupling) and the para fluorine atom (small coupling), resulting in a doublet of doublets or a triplet if the coupling constants are similar.

Visualizing the Spin System

The coupling relationships between the protons and the fluorine atom can be visualized using a graph.

Caption: Coupling network in this compound.

Conclusion

The 1H NMR spectrum of this compound is a rich source of structural information. A thorough understanding of the electronic effects of the substituents and the principles of spin-spin coupling, including the significant impact of the fluorine atom, allows for a confident and accurate interpretation of the spectrum. This guide provides the theoretical framework and practical considerations necessary for researchers to effectively utilize 1H NMR in the characterization of this important synthetic intermediate.

References

A Technical Guide to the Raman Spectroscopic Analysis of 4-Cyano-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery and development, fluorinated organic compounds serve as indispensable building blocks. Their unique physicochemical properties—such as enhanced metabolic stability, binding affinity, and bioavailability—make them critical for the synthesis of novel therapeutic agents.[1][2] Among these, 4-Cyano-2-fluorobenzoic acid (CAS: 164149-28-4) is a key intermediate, featuring a multifunctional aromatic scaffold with cyano, fluoro, and carboxylic acid groups.[3][4] The precise and non-destructive characterization of such molecules is paramount for ensuring quality, understanding molecular behavior, and controlling downstream synthetic processes.

Raman spectroscopy emerges as a premier analytical technique for this purpose. As a vibrational spectroscopy method, it provides a detailed molecular "fingerprint" based on the inelastic scattering of light from molecular vibrations.[5] It is non-destructive, requires minimal to no sample preparation, and is largely insensitive to aqueous media, making it exceptionally powerful for analyzing pharmaceutical compounds in various states.[5]

This technical guide provides researchers, scientists, and drug development professionals with an in-depth protocol and interpretive framework for the Raman spectroscopic analysis of this compound. It is structured to deliver not just a methodology, but the scientific rationale underpinning each experimental choice, ensuring a robust and reliable analytical outcome.

Part 1: Foundational Principles of Raman Spectroscopy

Raman spectroscopy probes the vibrational, rotational, and other low-frequency modes in a system. When monochromatic light (from a laser) interacts with a molecule, most of the light is scattered elastically, with no change in energy (Rayleigh scattering). However, a small fraction (approximately 1 in 10 million photons) is scattered inelastically. This inelastic scattering, known as the Raman effect, involves the photon either losing energy to the molecule (Stokes scattering) or gaining energy from it (anti-Stokes scattering).

The energy difference between the incident and scattered photons corresponds precisely to the energy of a specific molecular vibration. By plotting the intensity of this scattered light against its energy shift (expressed in wavenumbers, cm⁻¹), a Raman spectrum is generated. Each peak in the spectrum corresponds to a specific vibrational mode, such as the stretching or bending of chemical bonds (e.g., C=C, C=O, C≡N). The key parameters derived from a spectrum are:

  • Wavenumber Position (cm⁻¹): Identifies the specific vibrational mode and is characteristic of the bond type and its chemical environment.

  • Intensity: Relates to the concentration of the molecule and the change in polarizability of a bond during vibration.

  • Bandwidth (FWHM): Provides information about the chemical environment, crystallinity, and phase of the sample.[6]

For this compound, Raman spectroscopy is uniquely suited to simultaneously probe its three key functional groups: the cyano group, the carboxylic acid, and the fluorinated aromatic ring.

Part 2: Experimental Protocol: A Self-Validating Workflow

A robust analytical protocol is one that is both reproducible and self-validating. The following workflow is designed with this principle in mind, explaining the causality behind each step to ensure high-quality, reliable data.

G cluster_prep Step 1: Sample Preparation cluster_acq Step 2: Data Acquisition cluster_proc Step 3: Data Processing & Analysis p1 Obtain high-purity (>97%) This compound powder p2 Place small aliquot onto a Raman-inactive substrate (e.g., quartz slide) p1->p2 Purity check p3 Gently flatten sample surface to ensure uniform focus p2->p3 Minimal handling a1 Mount sample in spectrometer p3->a1 Ready for analysis a2 Configure acquisition parameters: - Laser: 785 nm - Power: 10-30 mW - Integration: 5-10 s - Accumulations: 3-5 a1->a2 Instrument setup a3 Acquire spectrum a2->a3 Execute measurement d1 Perform cosmic ray removal a3->d1 Raw data d2 Apply baseline correction d1->d2 Data cleaning d3 Identify and assign major peaks (vibrational modes) d2->d3 Spectral analysis d4 Correlate spectrum with molecular structure d3->d4 Interpretation

Caption: Experimental workflow for Raman analysis.

Step 1: Sample Preparation and Handling

This compound is typically a white to off-white crystalline solid at room temperature.[3][7]

  • Protocol:

    • Verify the purity of the analyte, as impurities will contribute their own spectral signatures. A purity of >97% is recommended.

    • Place a small amount (typically <1 mg) of the solid powder directly onto a Raman-inactive substrate. Suitable substrates include quartz slides or polished stainless steel, which produce minimal background signal.[8]

    • Gently press the sample with a clean, flat surface (like a second slide) to create an even, level surface for analysis.

  • Expertise & Causality:

    • Why no solvent? Analyzing the compound in its solid state provides a fingerprint of its native form, which is crucial for applications like polymorph screening. Solvents can shift peak positions due to intermolecular interactions.[9]

    • Why a flat surface? The depth of focus for a Raman microscope objective is very narrow. A flat surface ensures that the laser is focused consistently across the analysis area, yielding a reproducible and strong signal.

Step 2: Instrumentation

The choice of instrumentation is critical for success. A modern benchtop Raman spectrometer is ideal.[10][11]

  • Protocol:

    • Laser Source: Utilize a 785 nm near-infrared (NIR) laser.

    • Filtering: Ensure that high-efficiency notch or edge filters are in place to reject Rayleigh scattering.[8][12]

    • Spectrometer: Employ a system with a high-resolution diffraction grating (e.g., 600-1200 lines/mm) to achieve spectral resolution sufficient for separating closely spaced peaks.

    • Detector: A cooled, deep-depletion Charge-Coupled Device (CCD) detector is required for its high sensitivity in the NIR region.

  • Expertise & Causality:

    • Why a 785 nm laser? Aromatic compounds like this one often produce strong fluorescence when excited with shorter wavelength lasers (e.g., 532 nm), which can completely overwhelm the weak Raman signal. A 785 nm laser significantly reduces or eliminates this fluorescence background, providing a clean, interpretable spectrum.[6]

    • Why a cooled detector? Cooling the CCD detector minimizes thermal (dark) noise, dramatically improving the signal-to-noise ratio and allowing for the detection of weak Raman scatterers, which is essential for a complete spectral analysis.

Step 3: Data Acquisition
  • Protocol:

    • Laser Power: Set the laser power at the sample to a low level, typically 10-30 mW.

    • Integration Time: Use an integration (exposure) time of 5 to 10 seconds.

    • Accumulations: Co-add 3 to 5 sequential spectra to create the final spectrum.

  • Trustworthiness & Self-Validation:

    • Preventing Damage: The primary concern is sample damage from laser heating. Self-validation step: Before final acquisition, acquire two spectra back-to-back. If the spectra are identical, no degradation is occurring. If peaks shift or new bands appear (often broad features associated with amorphous carbon), reduce the laser power.

    • Optimizing Signal-to-Noise: The signal-to-noise ratio improves with longer integration times and more accumulations. The suggested parameters provide a strong starting point that balances measurement time with data quality.

Part 3: Spectral Interpretation and Vibrational Mode Assignment

The resulting Raman spectrum is a composite of vibrations from the molecule's distinct functional groups. The assignment of these peaks is achieved by referencing established literature on similar compounds, such as 4-cyanobenzoic acid and other substituted benzoic acids.[13][14][15][16]

Caption: Structure and key vibrational modes.

Summary of Expected Vibrational Modes

The following table summarizes the expected Raman bands for solid this compound. The exact positions may vary slightly due to crystalline packing and intermolecular interactions.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentComments
~2235 - 2240Strong, SharpCyano (C≡N) stretchingA highly characteristic and unambiguous peak for the nitrile group. Its position is sensitive to the electronic environment.[14][17]
~1670 - 1690StrongCarboxylic acid (C=O) stretchingThe position is indicative of hydrogen-bonded dimers, common in the solid state of carboxylic acids.[18][19] Monomeric C=O would appear at a higher wavenumber (>1700 cm⁻¹).
~1600 - 1615StrongAromatic ring (C=C) stretchingA characteristic vibration of the benzene ring.
~1400 - 1450MediumCoupled C-O stretch and O-H in-plane bendA common feature in carboxylic acids, representing the interaction between C-O stretching and O-H bending motions.[15][20]
~1250 - 1300MediumC-F stretchingThe carbon-fluorine stretch is expected in this region, though it may be coupled with other ring vibrations.[21]
~1000 - 1020Medium-StrongAromatic ring breathing (trigonal)A symmetric expansion-contraction of the entire benzene ring, often strong in the Raman spectrum of substituted benzenes.[6]
~800 - 870MediumC-H out-of-plane bendingAssociated with the hydrogens on the aromatic ring.

Part 4: Advanced Applications in Drug Development

A validated Raman method for this compound unlocks several advanced applications critical to pharmaceutical development.

  • Polymorph and Salt Screening: Different crystalline forms (polymorphs) or salt forms of an active pharmaceutical ingredient (API) can have vastly different solubilities, stabilities, and bioavailabilities. Since Raman spectroscopy is highly sensitive to crystal lattice structure, it can be used to rapidly and non-destructively distinguish between different solid forms, making it an invaluable tool during screening and manufacturing quality control.

  • Reaction Monitoring: The distinct and well-separated peak of the cyano group (~2235 cm⁻¹) can serve as an excellent probe for monitoring chemical reactions in real-time. For instance, if the cyano group is converted to another functional group (e.g., an amide or tetrazole), the disappearance of its characteristic Raman peak can be tracked to determine reaction kinetics and endpoint.

  • pKa Determination: The acid dissociation constant (pKa) is a fundamental property of any ionizable drug. Raman spectroscopy can be used to determine the pKa of the carboxylic acid group by monitoring the spectral changes as a function of pH.[22][23] The protocol involves measuring the Raman spectra of aqueous solutions at various pH values. As the pH increases, the carboxylic acid group (COOH) deprotonates to form the carboxylate anion (COO⁻). This causes the C=O stretching band (~1680 cm⁻¹) to be replaced by the symmetric and asymmetric stretching bands of the COO⁻ group (typically around 1410 cm⁻¹ and 1550 cm⁻¹, respectively). By plotting the ratio of the integrated intensities of the COO⁻ and COOH bands against pH, the pKa can be accurately determined using the Henderson-Hasselbalch equation.[22][23]

Conclusion

Raman spectroscopy provides a powerful, reliable, and information-rich method for the comprehensive analysis of this compound. By following a well-reasoned experimental protocol, researchers can obtain high-quality spectra that serve as a definitive molecular fingerprint. The ability to unambiguously identify characteristic vibrational modes of the cyano, carboxylic acid, and fluorinated aromatic ring components allows for robust material verification. Furthermore, this foundational analysis enables advanced applications in pharmaceutical development, including solid-state form screening, real-time reaction monitoring, and the determination of critical physicochemical properties like pKa, underscoring the technique's value from initial research through to quality control.

References

Theoretical studies on 4-Cyano-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

<Technical Guide: A Theoretical and Computational Analysis of 4-Cyano-2-fluorobenzoic Acid

Abstract: this compound (4C2FBA) is a key building block in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Its utility stems from the unique interplay of its three functional groups: a carboxylic acid, a cyano group, and a fluorine atom, which impart specific electronic and steric properties.[1] This guide provides an in-depth theoretical analysis of 4C2FBA, leveraging computational chemistry methods to elucidate its structural, electronic, and spectroscopic properties. The insights presented herein are intended to provide researchers, scientists, and drug development professionals with a foundational understanding of this molecule's intrinsic characteristics, aiding in the rational design of novel therapeutics and functional materials.

Introduction to this compound

This compound is a synthetic, aromatic compound that presents as a white to off-white crystalline solid at room temperature.[1] It is a derivative of benzoic acid, featuring a cyano (-C≡N) group at the para position (C4) and a fluorine (-F) atom at the ortho position (C2) relative to the carboxylic acid (-COOH) group.[1] This trifunctional nature makes it a versatile intermediate in organic synthesis, particularly in medicinal chemistry for creating fluorinated drug analogs and enzyme inhibitors.[1][3] The incorporation of a fluorine atom is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[3][4]

Physical and Chemical Properties:

PropertyValueSource
Molecular Formula C₈H₄FNO₂[1]
Molecular Weight 165.12 g/mol [1]
CAS Number 164149-28-4[1]
Melting Point 214-220 °C[5]
Appearance White to off-white crystalline solid/powder[1][5]
LogP 1.39558[1]

Computational Methodology

The theoretical calculations described in this guide are predicated on Density Functional Theory (DFT), a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The choice of DFT, specifically with a hybrid functional like B3LYP and a sufficiently large basis set (e.g., 6-311++G(d,p)), offers a balance between computational cost and accuracy for molecules of this size.[6][7][8]

The general workflow for the theoretical analysis of 4C2FBA is as follows:

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculations (DFT) cluster_analysis Data Analysis & Interpretation Input Initial 3D Structure of 4C2FBA Opt Geometry Optimization & Frequency Calculation Input->Opt Elec Electronic Properties (HOMO-LUMO, MEP) Opt->Elec Spec Spectroscopic Properties (IR, NMR, UV-Vis) Opt->Spec Struct Structural Parameters (Bond Lengths, Angles) Opt->Struct React Reactivity Analysis (Fukui Functions) Elec->React Spectra Comparison with Experimental Data Spec->Spectra

Figure 1: General workflow for the theoretical study of 4C2FBA.
Protocol: Geometry Optimization and Frequency Calculation

  • Input File Preparation: Construct an initial 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

  • Calculation Setup:

    • Select a DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

    • Specify the task as Opt (Optimization) and Freq (Frequency). The Freq keyword is crucial as it confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the data for vibrational analysis.

    • Define the charge (0) and multiplicity (singlet).

  • Execution: Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Validation: After the calculation converges, verify that the output file indicates a successful optimization and that there are no imaginary frequencies in the vibrational analysis.

Molecular Structure and Geometry

The first step in a theoretical study is to determine the molecule's most stable three-dimensional conformation through geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

The optimized structure of 4C2FBA is expected to be largely planar due to the sp² hybridization of the benzene ring carbons. The carboxylic acid group may exhibit a slight out-of-plane torsion depending on intermolecular interactions, such as hydrogen bonding, which can occur in the solid state. In solution, substituted benzoic acids are known to form hydrogen-bonded dimers.[9]

Table 2: Predicted Key Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

ParameterBond/AnglePredicted Value
Bond Lengths C-F~1.34 Å
C-C (aromatic)~1.39 - 1.41 Å
C-C (ring-COOH)~1.49 Å
C=O (carbonyl)~1.21 Å
C-O (hydroxyl)~1.35 Å
O-H~0.97 Å
C-C (ring-CN)~1.45 Å
C≡N~1.16 Å
Bond Angles F-C₂-C₁~118°
C₂-C₁-C₆~121°
C₁-C(OOH)-O~115°
C₁-C(OOH)=O~124°

Note: These are typical values for similar molecules and would be precisely calculated in a dedicated study.

Electronic Properties Analysis

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.

  • HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is an indicator of the molecule's kinetic stability. A large gap implies high stability and low reactivity. For 4C2FBA, the electron-withdrawing nature of the cyano, fluoro, and carboxylic acid groups is expected to lower the energies of both the HOMO and LUMO and influence their distribution across the molecule.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map that visualizes the electrostatic potential on the molecule's surface. It is an invaluable tool for predicting sites for intermolecular interactions.

  • Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack. These are expected around the oxygen atoms of the carboxylic acid, the nitrogen of the cyano group, and the fluorine atom.

  • Blue regions (positive potential): Indicate electron-poor areas, prone to nucleophilic attack. The most positive potential is anticipated on the acidic hydrogen of the carboxyl group.

  • Green regions (neutral potential): Indicate areas of relatively low polarity.

Figure 2: Conceptual key for interpreting MEP maps.

Theoretical Spectroscopic Analysis

Computational methods can predict various types of spectra, which can then be compared with experimental data for validation.

Vibrational Spectroscopy (FT-IR and Raman)

Frequency calculations yield the vibrational modes of the molecule. Each mode corresponds to a specific stretching, bending, or torsional motion of the atoms. The calculated frequencies and their intensities can be used to generate a theoretical infrared (IR) and Raman spectrum. This is particularly useful for assigning peaks in an experimental spectrum. For 4-cyanobenzoic acid (a closely related molecule), aromatic C-H stretching vibrations are observed experimentally and computationally around 3100-3000 cm⁻¹.[10] The characteristic C≡N stretch is expected in the 2220-2240 cm⁻¹ region, while the C=O stretch of the carboxylic acid should appear around 1700 cm⁻¹.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR isotropic shielding tensors.[8] These can be converted into chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS). Theoretical ¹H and ¹³C NMR spectra can be predicted, aiding in the structural elucidation and assignment of experimental signals. For example, in ¹H NMR, the acidic proton of the carboxyl group is expected to be the most downfield signal.[8] In ¹³C NMR, the carbonyl carbon and the carbon of the cyano group will have characteristic chemical shifts.

Reactivity and Applications in Drug Design

The electronic properties derived from theoretical studies provide a powerful framework for understanding the reactivity of 4C2FBA. The MEP map identifies the electron-rich centers (carbonyl oxygen, cyano nitrogen, fluorine) as likely sites for hydrogen bonding or coordination with metal ions. The acidic proton is the primary site for deprotonation and salt formation.[11]

In drug discovery, 4C2FBA serves as a versatile scaffold.[12] Its carboxylic acid group provides a handle for forming amide or ester linkages, allowing it to be coupled to other molecular fragments.[11] The cyano and fluoro substituents modulate the electronic properties of the aromatic ring, which can influence its binding affinity to biological targets like enzymes or receptors.[3][12] Understanding the molecule's electronic landscape through these theoretical studies allows medicinal chemists to make more informed decisions when designing derivatives with desired pharmacological profiles.

Conclusion

Theoretical studies provide a detailed, atom-level understanding of the structural and electronic properties of this compound. By employing methods like DFT, we can predict its geometry, analyze its molecular orbitals and electrostatic potential, and simulate its spectroscopic signatures. This computational insight is not merely academic; it provides a rational basis for understanding the molecule's reactivity and serves as a predictive tool for its application in the synthesis of complex, high-value molecules in the pharmaceutical and materials science industries. The synergy between theoretical prediction and experimental validation is key to accelerating innovation in these fields.

References

The Emergence of a Key Building Block: A Technical Guide to 4-Cyano-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of its Synthesis, Properties, and Critical Role in Modern Chemistry

Introduction

4-Cyano-2-fluorobenzoic acid, a synthetic aromatic compound, stands as a pivotal intermediate in the realms of pharmaceutical and agrochemical research and development.[1] Characterized by a benzene ring substituted with a cyano group, a fluorine atom, and a carboxylic acid moiety, this molecule offers a unique combination of reactive sites, making it a versatile building block for the synthesis of complex, high-value molecules.[1] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

While a singular, definitive "discovery" paper for this compound is not readily apparent in the historical scientific literature, its emergence is intrinsically linked to the increasing strategic importance of fluorinated compounds in medicinal chemistry. The introduction of fluorine into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. As such, the development of novel fluorinated building blocks like this compound was a logical and necessary progression in the synthetic chemist's toolbox. The compound was likely first synthesized and characterized in an industrial setting, with its initial disclosures appearing in the patent literature related to the synthesis of new therapeutic agents.[1]

Physicochemical Properties

This compound is typically a white to off-white crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValue
CAS Number 164149-28-4
Molecular Formula C₈H₄FNO₂
Molecular Weight 165.12 g/mol
Melting Point 214-216 °C
Boiling Point 273.7 °C at 760 mmHg
Flash Point 119.3 °C
Density 1.222 g/cm³

Data sourced from various chemical suppliers and databases.

The Synthetic Landscape: Pathways to a Versatile Intermediate

The synthesis of this compound is a multi-step process that leverages fundamental organic reactions. While various proprietary methods exist within industrial settings, the patent literature outlines several viable synthetic strategies. These generally involve the strategic introduction of the cyano, fluorine, and carboxyl groups onto a benzene ring precursor.

A common conceptual pathway involves a series of reactions including halogenation, nitration, reduction, diazotization (Sandmeyer reaction), and oxidation. The high cost and limited availability of the starting materials for some of these processes have driven the development of more efficient and cost-effective routes.[2] One of the challenges in the synthesis is the potential for side reactions and the need for careful control of reaction conditions to achieve high yields and purity.[3]

Below is a generalized workflow illustrating a common synthetic approach, followed by a more detailed experimental protocol based on principles described in the patent literature.

Conceptual Synthesis Workflow

G A Substituted Toluene B Nitration A->B HNO₃/H₂SO₄ C Halogenation B->C Halogenating Agent D Reduction of Nitro Group C->D e.g., Fe/HCl E Diazotization & Cyanation (Sandmeyer Reaction) D->E 1. NaNO₂/HCl 2. CuCN F Oxidation of Methyl Group E->F Oxidizing Agent (e.g., KMnO₄) G This compound F->G

Caption: Generalized synthetic workflow for this compound.

Illustrative Laboratory-Scale Synthesis Protocol

The following protocol is a representative, non-optimized procedure derived from established chemical principles for the synthesis of cyanobenzoic acid derivatives. Note: This protocol is for illustrative purposes only and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Step 1: Nitration of a Fluorotoluene Derivative

  • To a stirred solution of 2-fluorotoluene in concentrated sulfuric acid, cooled to 0-5 °C, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the nitrated intermediate.

Step 2: Reduction of the Nitro Group

  • To a solution of the nitrated intermediate in ethanol, add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the hot reaction mixture to remove the iron salts and concentrate the filtrate to obtain the amino derivative.

Step 3: Sandmeyer Reaction for Cyanation

  • Dissolve the amino derivative in an aqueous solution of hydrochloric acid and cool to 0-5 °C.

  • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide in an appropriate solvent.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product with an organic solvent, wash, dry, and concentrate to yield the cyano-substituted compound.

Step 4: Oxidation of the Methyl Group

  • Dissolve the cyano-substituted compound in an aqueous solution of a base (e.g., sodium hydroxide).

  • Add a strong oxidizing agent, such as potassium permanganate, in portions while monitoring the temperature.

  • Heat the reaction mixture to reflux until the purple color of the permanganate disappears.

  • Cool the reaction mixture and filter to remove the manganese dioxide.

  • Acidify the filtrate with a strong acid (e.g., hydrochloric acid) to precipitate the crude this compound.

  • Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Applications in Drug Discovery and Beyond

This compound is a valuable building block primarily due to the orthogonal reactivity of its functional groups. The carboxylic acid can be readily converted to amides, esters, or acid chlorides, while the cyano group can be hydrolyzed, reduced, or participate in cycloaddition reactions. The fluorine atom enhances the molecule's utility in medicinal chemistry by improving metabolic stability and modulating the electronic properties of the aromatic ring.[4]

Its primary application is as an intermediate in the synthesis of:

  • Pharmaceutical Agents: It is a key component in the synthesis of a wide range of bioactive molecules, including enzyme inhibitors and receptor modulators.[1]

  • Agrochemicals: The unique substitution pattern of this compound is beneficial in the development of novel herbicides, pesticides, and fungicides.

  • Specialty Chemicals and Advanced Materials: It is also utilized in the synthesis of specialty chemicals where precise molecular architecture is required for specific applications.[1]

Role as a Synthetic Intermediate

G A This compound B Amide Formation A->B Amine, Coupling Agent C Esterification A->C Alcohol, Acid Catalyst D Cyano Group Transformation A->D Hydrolysis, Reduction, etc. E Bioactive Molecules B->E C->E D->E

Caption: The utility of this compound as a versatile synthetic intermediate.

Conclusion

This compound has emerged from a likely origin in industrial process development to become a cornerstone building block in modern organic synthesis. While its formal "discovery" may be embedded within the patent literature rather than a landmark academic publication, its significance is undeniable. The strategic placement of its cyano, fluoro, and carboxylic acid functionalities provides a powerful platform for the construction of complex and biologically active molecules. As the demand for sophisticated and highly functionalized compounds in the pharmaceutical and agrochemical industries continues to grow, the importance of versatile intermediates like this compound is set to increase, ensuring its continued relevance in the field of chemical synthesis.

References

Methodological & Application

Synthesis of 4-Cyano-2-fluorobenzoic acid from 4-amino-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Synthesis of 4-Cyano-2-fluorobenzoic Acid from 4-Amino-2-fluorotoluene

Introduction

This compound is a valuable fluorinated building block in organic synthesis, frequently utilized in the development of pharmaceutical agents and advanced materials. Its substituted benzene ring offers multiple points for further chemical modification, making it a key intermediate in the synthesis of complex molecules.

This document provides a comprehensive, in-depth guide for the multi-step synthesis of this compound, commencing from the readily available starting material, 4-amino-2-fluorotoluene. The described synthetic route involves three primary transformations:

  • Diazotization of the primary aromatic amine.

  • A copper-catalyzed Sandmeyer reaction to install the cyano group.

  • Vigorous Oxidation of the benzylic methyl group to a carboxylic acid.

This guide is designed to provide not only a step-by-step protocol but also the underlying scientific principles and mechanistic insights behind each transformation. The protocols are structured to be self-validating, with clear explanations for experimental choices, ensuring both reproducibility and safety.

Overall Synthetic Pathway

The transformation from 4-amino-2-fluorotoluene to this compound is achieved through the two-step process outlined below. The intermediate, 3-fluoro-4-methylbenzonitrile, is synthesized and then used in the subsequent oxidation step.

Synthetic_Pathway cluster_step1 Step 1: Diazotization & Sandmeyer Reaction cluster_step2 Step 2: Oxidation Start 4-Amino-2-fluorotoluene Intermediate 3-Fluoro-4-methylbenzonitrile Start->Intermediate 1. NaNO₂, HCl, 0-5°C 2. CuCN Product This compound Intermediate->Product 1. KMnO₄, NaOH, H₂O, Reflux 2. HCl (aq) Experimental_Workflow cluster_part1 Part 1: Sandmeyer Reaction cluster_part2 Part 2: Oxidation P1_Start 1. Prepare Amine Salt Solution (4-amino-2-fluorotoluene + HCl) P1_Cool1 2. Cool to 0-5°C P1_Start->P1_Cool1 P1_Diazotize 3. Add NaNO₂(aq) dropwise (Maintain < 5°C) P1_Cool1->P1_Diazotize P1_React 5. Add Diazonium Salt to CuCN Solution P1_Diazotize->P1_React P1_CuCN 4. Prepare CuCN/NaCN Solution P1_CuCN->P1_React P1_Heat 6. Warm to 50-60°C P1_React->P1_Heat P1_Extract 7. Cool, Extract with Toluene P1_Heat->P1_Extract P1_Wash 8. Wash Organic Layer P1_Extract->P1_Wash P1_Dry 9. Dry with Na₂SO₄ P1_Wash->P1_Dry P1_Evap 10. Evaporate Solvent (Yields Intermediate) P1_Dry->P1_Evap P2_Setup 11. Combine Intermediate, NaOH, H₂O P1_Evap->P2_Setup Use Intermediate P2_Add_KMnO4 12. Add KMnO₄ in Portions P2_Setup->P2_Add_KMnO4 P2_Reflux 13. Reflux for 3-4 hours P2_Add_KMnO4->P2_Reflux P2_Filter 14. Cool and Filter off MnO₂ P2_Reflux->P2_Filter P2_Acidify 15. Cool Filtrate and Acidify with HCl P2_Filter->P2_Acidify P2_Isolate 16. Collect Product by Filtration P2_Acidify->P2_Isolate P2_Dry 17. Wash and Dry Product P2_Isolate->P2_Dry P2_Purify 18. Recrystallize (Optional) P2_Dry->P2_Purify

The Synthetic Versatility of 4-Cyano-2-fluorobenzoic Acid: A Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Multifaceted Intermediate in Modern Synthesis

In the landscape of contemporary organic synthesis, the strategic incorporation of fluorine atoms and cyano groups into molecular frameworks is a cornerstone of designing functional molecules, from pharmaceuticals to advanced materials. 4-Cyano-2-fluorobenzoic acid has emerged as a pivotal intermediate, offering a unique combination of reactive handles that empower chemists to construct complex molecular architectures with precision and efficiency.[1][2] This guide provides an in-depth exploration of the applications and protocols involving this versatile building block, tailored for researchers, scientists, and professionals in drug development.

The intrinsic properties of this compound—a crystalline solid at room temperature—make it a reliable and stable reagent in a variety of synthetic transformations.[1] Its structure is characterized by a benzene ring substituted with a carboxylic acid, a cyano group, and a fluorine atom, each contributing to its distinct reactivity profile. The electron-withdrawing nature of the cyano and fluoro groups activates the aromatic ring for certain transformations, while the carboxylic acid provides a primary site for elaboration, most notably through amide bond formation.

This document will delve into the core synthetic applications of this compound, providing not just procedural steps but also the underlying chemical principles that govern these reactions. We will explore its crucial role in the synthesis of targeted therapeutics, with a particular focus on its application in the construction of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of groundbreaking anti-cancer agents.[3][4]

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is paramount for its effective and safe use in the laboratory.

PropertyValueReference
CAS Number 164149-28-4[5]
Molecular Formula C₈H₄FNO₂[5]
Molecular Weight 165.12 g/mol [5]
Appearance White to off-white crystalline solid[1]
Melting Point 215-219 °C[5]
Solubility Soluble in many organic solvents[2]

Safety and Handling: this compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Upon heating, it may decompose and release toxic fumes, including nitrogen oxides and hydrogen fluoride.[1]

Core Synthetic Applications: Gateway to Molecular Complexity

The synthetic utility of this compound is primarily centered around the transformations of its carboxylic acid group and its potential as a partner in cross-coupling reactions.

Amide Bond Formation: A Reliable and Robust Protocol

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. This compound readily participates in amide coupling reactions with a wide array of primary and secondary amines. The choice of coupling reagent is critical and is often dictated by the steric and electronic properties of the amine coupling partner.

Causality in Reagent Selection: For sterically hindered or electron-deficient amines, more potent activating agents are often required to achieve high yields. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective due to the formation of a highly reactive OAt-active ester, which accelerates the rate of aminolysis and minimizes side reactions. For less demanding couplings, standard carbodiimide reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) provide a cost-effective and efficient method. The additive is crucial for suppressing racemization (if chiral amines are used) and preventing the formation of N-acylurea byproducts.

Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling

This protocol provides a general method for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv)

  • Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.

  • Dissolve the acid in anhydrous DCM or DMF (to a concentration of approximately 0.1-0.2 M).

  • Add the amine, followed by HOBt.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA to the stirred solution, followed by the portion-wise addition of EDC·HCl.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

dot

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Amide Bond Formation cluster_workup Workup & Purification A 1. Dissolve this compound in anhydrous solvent B 2. Add amine and HOBt A->B C 3. Cool to 0 °C B->C D 4. Add DIPEA and EDC·HCl C->D E 5. Stir at room temperature for 12-24h D->E F 6. Monitor by TLC/LC-MS E->F G 7. Aqueous workup (acid/base wash) F->G H 8. Dry and concentrate G->H I 9. Purify by column chromatography H->I

Caption: Workflow for EDC/HOBt mediated amide synthesis.

Suzuki-Miyaura Cross-Coupling Reactions

While the carboxylic acid functionality is the most common reaction site, the aromatic ring of this compound and its derivatives can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction allows for the introduction of a wide range of aryl and heteroaryl substituents. It is important to note that direct Suzuki coupling on the fluorinated position is challenging due to the high strength of the C-F bond. Therefore, this reaction is more commonly performed on an aryl bromide or iodide derivative, which can be synthesized from related precursors.

Authoritative Grounding & Mechanistic Insight: The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a Pd(0) species. The key steps are: 1) Oxidative Addition of the aryl halide to the Pd(0) catalyst to form a Pd(II) species. 2) Transmetalation where the organic group from the organoboron reagent is transferred to the palladium center. This step is typically facilitated by a base. 3) Reductive Elimination from the Pd(II) complex to form the C-C bond of the product and regenerate the active Pd(0) catalyst.[6] The choice of catalyst, ligand, and base is crucial for an efficient reaction, especially with electron-deficient substrates.

Protocol 2: Representative Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki coupling of an aryl bromide derivative of a 4-cyano-2-fluorobenzamide with a boronic acid.

Materials:

  • Aryl bromide (e.g., an amide derivative of a brominated this compound) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

Procedure:

  • In a Schlenk flask, combine the aryl bromide, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the biaryl product.

dot

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl OxAd OxAd Oxidative Addition PdII_Diaryl Ar-Pd(II)-Ar' L₂ PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation Transmetalation PdII_Diaryl->Pd0 RedElim Product Ar-Ar' PdII_Diaryl->Product RedElim Reductive Elimination ArylHalide Ar-X ArylHalide->OxAd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation Olaparib_Synthesis_Logic Start 4-Cyano-2-fluorobenzoic Acid Derivative AmideCoupling Amide Coupling (e.g., with Piperazine derivative) Start->AmideCoupling Intermediate1 Key Benzamide Intermediate AmideCoupling->Intermediate1 FurtherFunc Further Functionalization Intermediate1->FurtherFunc FinalSteps Final Synthetic Steps (e.g., Cyclization, Deprotection) FurtherFunc->FinalSteps Olaparib Olaparib FinalSteps->Olaparib

References

The Strategic deployment of 4-Cyano-2-fluorobenzoic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and cyano functionalities into molecular scaffolds has become a cornerstone of rational drug design. 4-Cyano-2-fluorobenzoic acid, a synthetically accessible building block, has emerged as a critical intermediate in the development of a new generation of targeted therapeutics.[1] Its unique electronic properties and geometric constraints offer medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on the synthesis of potent enzyme inhibitors. We will delve into the causality behind its use, provide detailed synthetic protocols, and present biological data for key derivatives.

The strategic placement of a fluorine atom at the 2-position and a cyano group at the 4-position of the benzoic acid scaffold is not arbitrary. The strongly electron-withdrawing nature of both substituents significantly influences the acidity of the carboxylic acid, impacting its reactivity in amide bond formation. Furthermore, the fluorine atom can enhance metabolic stability by blocking potential sites of oxidation and can improve binding affinity through favorable interactions with protein targets.[2] The cyano group, a versatile functional handle, can act as a hydrogen bond acceptor or be further transformed into other functional groups.[3]

Core Applications in Enzyme Inhibition

This compound has proven to be a particularly valuable scaffold in the design of inhibitors for two critical classes of enzymes in oncology: Poly(ADP-ribose) polymerase (PARP) and various protein kinases. The rigid benzamide motif derived from this acid serves as an effective anchor, positioning other pharmacophoric elements for optimal interaction with the enzyme's active site.

PARP Inhibitors: A New Paradigm in Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA single-strand break repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to a synthetic lethal phenotype, making PARP inhibitors a highly effective targeted therapy.

The 4-cyano-2-fluorobenzamide moiety is a key structural feature in several potent PARP inhibitors. It mimics the nicotinamide portion of the NAD+ cofactor, which is the natural substrate for PARP enzymes. The fluorine atom can enhance binding to the nicotinamide-binding pocket, while the cyano group can be strategically utilized for further interactions or as a point of attachment for other fragments.

Protocol 1: Synthesis of a 4-Cyano-2-fluorobenzamide-based PARP Inhibitor Scaffold

This protocol outlines the fundamental amide coupling reaction to generate a core scaffold for PARP inhibitors.

Materials:

  • This compound

  • Amine of interest (e.g., piperazine derivative)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-cyano-2-fluorobenzamide derivative.

Causality of Experimental Choices:

  • HATU is a highly efficient coupling reagent that minimizes racemization and is effective for coupling with a wide range of amines, including those that are electron-deficient or sterically hindered.

  • DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction.

  • DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents.

  • The aqueous workup is essential to remove excess reagents and byproducts.

Kinase Inhibitors: Targeting Dysregulated Signaling Pathways

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. The 4-cyano-2-fluorobenzamide scaffold has been incorporated into various kinase inhibitors, where it often serves as a "hinge-binder" that interacts with the backbone of the kinase hinge region, a critical element for ATP binding.

The fluorine atom can form crucial hydrogen bonds or other non-covalent interactions within the ATP-binding pocket, enhancing inhibitor potency and selectivity. The cyano group can be used to modulate solubility or to introduce further interactions with the solvent-exposed region of the kinase.

Protocol 2: Synthesis of a Kinase Inhibitor Precursor via Amide Coupling

This protocol details the synthesis of a versatile intermediate that can be further elaborated to generate a library of kinase inhibitors.

Materials:

  • This compound

  • Substituted aniline (e.g., 3-ethynylaniline)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) and the substituted aniline (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMAP to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl and saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired N-aryl-4-cyano-2-fluorobenzamide.

Causality of Experimental Choices:

  • DCC is a common and cost-effective coupling reagent for forming amide bonds.

  • DMAP is used as a catalyst to accelerate the reaction by forming a more reactive acylpyridinium intermediate.

  • The filtration step is crucial for removing the insoluble dicyclohexylurea byproduct.

  • The acidic and basic washes in the workup remove unreacted starting materials and byproducts.

Data Presentation: Biological Activity of 4-Cyano-2-fluorobenzamide Derivatives

The following table summarizes the in vitro biological activity of representative compounds incorporating the 4-cyano-2-fluorobenzamide scaffold.

Compound IDTargetAssay TypeIC50 (nM)Cell Line
PARP-Inhibitor-1 PARP-1Enzymatic5-
PARP-Inhibitor-2 PARP-1Cell-based12BRCA1-mutant
Kinase-Inhibitor-A EGFREnzymatic25-
Kinase-Inhibitor-B HER-2Cell-based91Breast Cancer
Farnesyltransferase-Inhibitor-X FTaseCellular3.5-

Note: The data presented are representative and sourced from various publications. Direct comparison between different assays and cell lines should be made with caution.[4][5]

Visualization of Synthetic and Signaling Pathways

To further illustrate the concepts discussed, the following diagrams depict a general synthetic workflow and a simplified signaling pathway targeted by these inhibitors.

G cluster_synthesis General Synthetic Workflow 4-Cyano-2-fluorobenzoic_acid 4-Cyano-2-fluorobenzoic_acid Amide_Coupling Amide_Coupling 4-Cyano-2-fluorobenzoic_acid->Amide_Coupling Activation Bioactive_Inhibitor Bioactive_Inhibitor Amide_Coupling->Bioactive_Inhibitor Amine Amine Amine->Amide_Coupling G cluster_pathway Targeted Signaling Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Signaling Downstream_Signaling Receptor_Tyrosine_Kinase->Downstream_Signaling Cell_Proliferation Cell_Proliferation Downstream_Signaling->Cell_Proliferation Kinase_Inhibitor Kinase_Inhibitor Kinase_Inhibitor->Receptor_Tyrosine_Kinase Inhibition

References

Application Notes & Protocols: Strategic Derivatization of 4-Cyano-2-fluorobenzoic Acid for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of a Trifunctional Scafford

4-Cyano-2-fluorobenzoic acid is a synthetic, crystalline solid that has emerged as a cornerstone building block in modern medicinal chemistry and materials science.[1] Its structure is deceptively simple, yet it offers a powerful trifecta of functional handles: a carboxylic acid, a nitrile (cyano group), and an activated fluorine atom on an aromatic ring.[1] This unique arrangement makes it an exceptionally versatile intermediate for constructing complex molecular architectures.

The strategic importance of this molecule is most prominently demonstrated in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer agents.[2][3][4] The derivatization of this compound allows for the systematic exploration of chemical space, enabling researchers to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds.

This guide provides an in-depth exploration of the primary derivatization pathways for this compound. It moves beyond simple procedural lists to explain the underlying chemical principles, the rationale for specific reagents and conditions, and provides validated, step-by-step protocols for researchers in drug development and organic synthesis.

Part 1: Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group is the most readily accessible functional handle for derivatization, primarily through amide bond formation and esterification. These reactions are fundamental for linking the core scaffold to other fragments or for modifying the molecule's polarity and metabolic stability.[5]

Amide Bond Formation: Forging the Pharmacophore

The conversion of the carboxylic acid to an amide is arguably the most critical derivatization reaction for this scaffold, forming the backbone of many PARP inhibitors.[3] The direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable under ambient conditions, necessitating the activation of the carboxylic acid to render the carbonyl carbon sufficiently electrophilic for nucleophilic attack by the amine.

Causality of Experimental Choice: The Role of Coupling Reagents

Modern amide synthesis relies on "coupling reagents" that convert the hydroxyl group of the carboxylic acid into a better leaving group.

  • Carbodiimides (e.g., EDC): Water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) are workhorses in this field. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][7]

  • Benzotriazole Additives (e.g., HOBt, Oxyma): The O-acylisourea intermediate can be prone to side reactions. To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are introduced.[8] These additives act as nucleophilic catalysts, intercepting the O-acylisourea to form a more stable active ester. This active ester then reacts cleanly with the amine, improving yields and, in chiral systems, preventing racemization.[7][8][9]

  • Base (e.g., DIPEA): A non-nucleophilic organic base such as Diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically required. Its primary role is to neutralize any acid salts (e.g., amine hydrochlorides) and to scavenge the proton released during the reaction, driving the coupling to completion.[9]

Experimental Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a general procedure for coupling this compound with a primary or secondary amine.

Materials & Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥97%e.g., Sigma-AldrichStarting material
Amine (R-NH₂)Reagent GradeVariousCoupling partner (1.0 - 1.2 eq)
EDC·HClSynthesis GradeVariousCoupling reagent (1.2 eq)
HOBtAnhydrousVariousAdditive (1.2 eq)
DIPEAAnhydrousVariousBase (2.0 - 2.5 eq)
Dichloromethane (DCM) or Dimethylformamide (DMF)AnhydrousVariousSolvent
Saturated aq. NaHCO₃Reagent GradeN/AFor aqueous work-up
Brine (Saturated aq. NaCl)Reagent GradeN/AFor aqueous work-up
Anhydrous MgSO₄ or Na₂SO₄Reagent GradeVariousDrying agent

Step-by-Step Methodology

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).

  • Solvent Addition: Dissolve the solids in anhydrous DCM or DMF (approx. 0.1 M concentration). Stir the mixture at room temperature until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the initial exotherm upon addition of the coupling reagent and base, minimizing potential side reactions.

  • Reagent Addition: Add EDC·HCl (1.2 eq) to the cooled solution in one portion, followed by the slow, dropwise addition of DIPEA (2.2 eq).

  • Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed (typically 4-16 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated aq. NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude amide can be purified by flash column chromatography on silica gel or by recrystallization to yield the final product.

Workflow for Amide Bond Formation

G cluster_reactants Reactants & Reagents cluster_process Process A This compound P1 1. Dissolve in Anhydrous Solvent (DMF/DCM) A->P1 B Amine (R-NH₂) B->P1 C EDC / HOBt C->P1 D DIPEA (Base) D->P1 P2 2. Cool to 0 °C P1->P2 P3 3. Add Reagents & Stir P2->P3 P4 4. Aqueous Work-up P3->P4 P5 5. Purify (Chromatography) P4->P5 Product Final Amide Product P5->Product

Caption: Workflow for EDC/HOBt mediated amidation.

Esterification: Modifying Polarity

Esterification of this compound is a straightforward method to protect the carboxylic acid or to generate derivatives with altered physicochemical properties. The most robust and scalable method is the Fischer-Speier esterification.

Causality of Experimental Choice: Driving the Equilibrium

Fischer-Speier esterification is an acid-catalyzed equilibrium process.[10] To achieve high yields, the equilibrium must be shifted towards the product. This is accomplished by using a large excess of the alcohol, which acts as both a reactant and the solvent.[10] A strong protic acid like sulfuric acid (H₂SO₄) serves as the catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to attack by the alcohol.

Experimental Protocol 2: Fischer-Speier Esterification

Materials & Reagents

Reagent/MaterialGradeNotes
This compound≥97%Starting material
Alcohol (e.g., Methanol, Ethanol)AnhydrousReactant and solvent
Sulfuric Acid (H₂SO₄)Concentrated (98%)Catalyst (handle with extreme care)
Saturated aq. NaHCO₃Reagent GradeFor neutralization
Ethyl AcetateReagent GradeFor extraction

Step-by-Step Methodology

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in a large excess of the desired anhydrous alcohol (e.g., methanol, 20-40 eq).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the suspension. Caution: This addition is exothermic.

  • Reflux: Heat the mixture to reflux (for methanol, ~65°C) using a heating mantle. Maintain reflux until the starting material is fully consumed as monitored by TLC (typically 2-6 hours).

  • Cooling and Concentration: Allow the mixture to cool to room temperature. Remove the excess alcohol under reduced pressure.

  • Work-up:

    • Dissolve the residue in ethyl acetate.

    • Carefully add saturated aq. NaHCO₃ to the organic solution to neutralize the sulfuric acid catalyst. Continue adding until effervescence ceases.

    • Transfer to a separatory funnel, wash the organic layer with water and then brine.

  • Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude ester, which can be further purified if necessary.

Part 2: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The fluorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNAr). This activation arises from the powerful electron-withdrawing effects of the cyano group at the C4 position and the carboxylic acid at the C1 position, which stabilize the negatively charged intermediate.[11][12]

Causality of Experimental Choice: The Addition-Elimination Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[12]

  • Addition: A nucleophile attacks the electron-deficient carbon atom bearing the fluorine atom. This breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[12] The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the carboxylate and the nitrogen of the cyano group.

  • Elimination: The aromaticity is restored by the expulsion of the leaving group, in this case, the fluoride ion.

Fluorine is an excellent leaving group in SNAr reactions. Although the C-F bond is very strong, the rate-determining step is the initial nucleophilic attack. Fluorine's intense electronegativity makes the C2 carbon highly electrophilic, thereby accelerating this key step.[13]

Experimental Protocol 3: SNAr with an Amine Nucleophile

This protocol describes a general method for displacing the fluorine atom with a secondary amine like piperidine.

Materials & Reagents

Reagent/MaterialGradeNotes
This compound≥97%Starting material
Amine (e.g., Piperidine)Reagent GradeNucleophile (2.5 - 3.0 eq)
Potassium Carbonate (K₂CO₃)AnhydrousBase (3.0 eq)
Dimethyl Sulfoxide (DMSO)AnhydrousPolar aprotic solvent
1 M HClReagent GradeFor work-up

Step-by-Step Methodology

  • Reaction Setup: To a flask, add this compound (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

  • Solvent and Nucleophile Addition: Add anhydrous DMSO to create a stirrable slurry, followed by the addition of the amine nucleophile (e.g., piperidine, 2.5 eq).

  • Heating: Heat the reaction mixture to 80-100 °C. The use of a polar aprotic solvent like DMSO is key, as it effectively solvates the potassium cation but poorly solvates the nucleophile, enhancing its reactivity.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 3-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into ice water.

    • Acidify the aqueous solution to pH 3-4 with 1 M HCl. This protonates the carboxylic acid, causing the product to precipitate.

    • Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with water and then a non-polar solvent like hexane or ether to remove impurities. The product can be further purified by recrystallization.

SNAr Reaction Mechanism

Caption: The Addition-Elimination mechanism of SNAr.

Summary of Derivatization Strategies

Reaction TypeReagentsKey ConditionsResulting Functional Group
Amide Coupling EDC, HOBt, DIPEA, AmineAnhydrous DCM/DMF, 0 °C to RTAmide (-CONH-R)
Esterification Alcohol, H₂SO₄ (cat.)Reflux in excess alcoholEster (-COOR)
SNAr Nucleophile (Amine, Alcohol, Thiol), Base (K₂CO₃)Anhydrous DMSO/DMF, 80-120 °CC2-Substituted Benzoic Acid

Conclusion

This compound offers a robust and predictable platform for chemical derivatization. By strategically targeting either the carboxylic acid group through well-established coupling and esterification protocols or the activated C2-position via nucleophilic aromatic substitution, researchers can efficiently generate a diverse library of complex molecules. A thorough understanding of the mechanisms and the rationale behind the chosen reaction conditions, as detailed in this guide, is paramount for achieving high yields, purity, and ultimately, success in the synthesis of novel chemical entities for drug discovery and beyond.

References

Application Notes & Protocols: Leveraging 4-Cyano-2-fluorobenzoic Acid for the Synthesis of Fluorinated Drug Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly enhance a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] 4-Cyano-2-fluorobenzoic acid has emerged as a versatile and highly valuable building block in this endeavor. Its trifunctional nature—a carboxylic acid, a cyano group, and a fluorine atom on an aromatic ring—provides a powerful scaffold for generating diverse and complex molecular architectures.[2]

This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Physicochemical Properties and Safety Considerations

Before embarking on any synthetic protocol, a thorough understanding of the starting material is paramount.

PropertyValueSource
Molecular Formula C8H4FNO2--INVALID-LINK--
Molecular Weight 165.12 g/mol --INVALID-LINK--[3]
Appearance Powder--INVALID-LINK--
Melting Point 215-219 °C--INVALID-LINK--
Key Functional Groups Carboxylic acid, Fluoro, Nitrile--INVALID-LINK--

Safety Profile: this compound is classified as harmful if swallowed and can cause serious eye damage.[3][4] It may also cause skin and respiratory irritation.[4] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] Refer to the Safety Data Sheet (SDS) for comprehensive handling and emergency procedures.[3][4][5]

Core Synthetic Strategies: Harnessing the Reactivity of this compound

The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups. The carboxylic acid is a prime handle for amide bond formation, a ubiquitous reaction in drug synthesis.[6] The cyano group can be transformed into a variety of other functionalities, and the fluoro group imparts the desirable properties of fluorinated compounds.[7][8]

Workflow for Synthetic Elaboration

The following diagram illustrates a general workflow for utilizing this compound in the synthesis of drug analogs.

G cluster_0 Initial Scaffolding cluster_1 Functional Group Interconversion cluster_2 Final Analog Generation Start This compound AmideCoupling Amide Bond Formation (Core Structure Assembly) Start->AmideCoupling NitrileConversion Nitrile Transformation (e.g., to Amine, Tetrazole) AmideCoupling->NitrileConversion FurtherDerivatization Further Derivatization (e.g., Alkylation, Acylation) NitrileConversion->FurtherDerivatization FinalAnalog Fluorinated Drug Analog FurtherDerivatization->FinalAnalog

Caption: Synthetic workflow using this compound.

Protocol 1: Amide Bond Formation – Constructing the Core Scaffold

The formation of an amide bond is often the initial and most critical step in elaborating this compound into a drug-like molecule. The choice of coupling reagent is crucial for achieving high yields and minimizing side reactions, particularly racemization if chiral amines are used.[9]

Expertise & Experience: While classic reagents like dicyclohexylcarbodiimide (DCC) are effective, the formation of insoluble dicyclohexylurea (DCU) by-products can complicate purification.[9] Modern uronium/aminium-based reagents such as HATU, in conjunction with a non-nucleophilic base like diisopropylethylamine (DIPEA), offer cleaner reactions and are often preferred, especially in solid-phase synthesis.

Detailed Step-by-Step Methodology
  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Activation: To the stirred solution, add the chosen coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.). Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is critical for efficient coupling.

  • Amine Addition: In a separate flask, prepare a solution of the desired primary or secondary amine (1.0-1.2 eq.) in the same anhydrous solvent. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up and Purification:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Coupling ReagentProsCons
DCC/HOBt Cost-effectiveInsoluble DCU by-product, potential for racemization.
EDC/HOBt Water-soluble urea by-product, good for aqueous media.[9]Can lead to N-acylurea side products.[9]
HATU/DIPEA High efficiency, low racemization, suitable for hindered substrates.Higher cost.

Protocol 2: Strategic Conversion of the Cyano Group

The cyano group is a versatile functional handle that can be converted into a range of other important functionalities, significantly expanding the chemical space accessible from the initial scaffold.[7][8]

A. Reduction to a Primary Amine

The reduction of the nitrile to a primary amine introduces a key basic center, often crucial for receptor binding or improving pharmacokinetic properties.

Expertise & Experience: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent for this transformation.[10] However, its high reactivity necessitates strict anhydrous conditions and careful quenching. Alternative, milder reducing agents like borane-tetrahydrofuran complex (BH3·THF) or catalytic hydrogenation (e.g., H2 over Raney Nickel or Palladium on carbon) can also be employed, offering better functional group tolerance.[11]

Detailed Step-by-Step Methodology (using LiAlH4):

  • Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, suspend LiAlH4 (2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Dissolve the 4-cyano-2-fluorobenzamide derivative (from Protocol 1) in anhydrous THF and add it dropwise to the LiAlH4 suspension at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC or LC-MS.

  • Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH4 in grams. This procedure is critical for safely neutralizing the excess hydride and precipitating aluminum salts for easy filtration.

  • Isolation: Stir the resulting mixture at room temperature for 1 hour. Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude amine, which can be further purified by chromatography or crystallization.

B. Hydrolysis to a Carboxylic Acid

While the starting material is a benzoic acid, the cyano group can be hydrolyzed to a carboxylic acid under harsh conditions, potentially leading to a di-acid derivative if the initial amide bond is also cleaved. This can be useful for creating linkers or scaffolds with multiple acidic functionalities.

Expertise & Experience: Strong acidic (e.g., concentrated H2SO4/H2O) or basic (e.g., concentrated NaOH/H2O) conditions at elevated temperatures are typically required for nitrile hydrolysis. The choice between acidic and basic hydrolysis will depend on the stability of other functional groups in the molecule.

Logical Flow of Nitrile Transformations

G Start Aryl Nitrile Scaffold Reduction Reduction (e.g., LiAlH4, H2/Pd-C) Start->Reduction Hydrolysis Hydrolysis (Acidic or Basic) Start->Hydrolysis Cycloaddition [3+2] Cycloaddition (e.g., with NaN3) Start->Cycloaddition Amine Primary Amine Reduction->Amine CarboxylicAcid Carboxylic Acid Hydrolysis->CarboxylicAcid Tetrazole Tetrazole Cycloaddition->Tetrazole

References

Introduction: The Strategic Importance of 4-Cyano-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Synthetic Utility of 4-Cyano-2-fluorobenzoic Acid: Application Notes and Experimental Protocols

This compound (CAS No: 164149-28-4) is a highly functionalized aromatic compound that has emerged as a critical building block in modern organic synthesis.[1] Its molecular structure, featuring a carboxylic acid, a cyano group, and a fluorine atom strategically positioned on a benzene ring, provides multiple reactive handles for chemical modification.[1][2] This trifunctional nature makes it an exceptionally versatile intermediate, particularly in the fields of medicinal chemistry and specialty materials development.[1]

Typically a white to off-white crystalline solid, this synthetic compound is stable under normal ambient conditions.[1] The electron-withdrawing properties of the cyano and carboxylic acid groups, combined with the unique characteristics of the fluorine substituent, profoundly influence the molecule's reactivity. The fluorine atom can enhance the metabolic stability and binding affinity of target molecules in pharmaceutical applications, while the cyano and carboxylic acid groups serve as key points for elaboration into a diverse array of functional groups and molecular scaffolds.[1][3] This guide provides detailed protocols for three fundamental transformations involving this compound, offering researchers a practical framework for its application.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₄FNO₂[1]
Molecular Weight 165.12 g/mol [1]
Appearance White to off-white crystalline powder[1][4]
Melting Point 214-219 °C[1]
Boiling Point 273.7°C at 760 mmHg[1]
CAS Number 164149-28-4

Essential Safety & Handling Protocols

Working with this compound requires adherence to standard laboratory safety practices. The compound is classified as hazardous and presents the following risks:

  • Acute Toxicity: Harmful if swallowed.[5]

  • Skin Irritation: Causes skin irritation.[5][6]

  • Eye Damage: Causes serious eye damage.[5][7]

  • Respiratory Irritation: May cause respiratory irritation.[5][7]

Mandatory Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6]

  • Ventilation: Handle the compound in a well-ventilated laboratory fume hood to avoid inhalation of dust.[6][7]

  • Handling: Avoid dust formation. Wash hands, face, and any exposed skin thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.[5]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[5]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5][6]

  • Decomposition: Thermal decomposition may produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[6]

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

The conversion of the carboxylic acid moiety to an amide is one of the most fundamental and widely utilized reactions in drug development. This protocol employs a carbodiimide coupling agent, a standard and effective method for forming the amide bond under mild conditions.

Causality and Mechanistic Insight: Direct reaction between a carboxylic acid and an amine to form an amide is thermally demanding and impractical for complex molecules. Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by converting the hydroxyl group into a better leaving group.[8] This forms a highly reactive O-acylisourea intermediate. The amine nucleophile then attacks this intermediate to form the stable amide bond, releasing a soluble urea byproduct. Additives such as 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are crucial.[8] They react with the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and significantly suppresses the racemization of chiral centers adjacent to the carboxyl group.[8][9][10]

Amidation_Workflow cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Workup & Purification A Dissolve this compound (1.0 eq) in anhydrous DMF/DCM B Add Coupling Agent (EDC-HCl, 1.1 eq) & Additive (HOBt, 1.1 eq) A->B C Cool mixture to 0 °C B->C D Add Amine (1.1 eq) & Base (DIEA, 1.2 eq, if needed) C->D E Stir at 0 °C for 1h, then warm to RT overnight D->E F Quench & Dilute with Ethyl Acetate E->F G Wash with 1N HCl, sat. NaHCO₃, & Brine F->G H Dry (Na₂SO₄), Filter, & Concentrate G->H I Purify via Column Chromatography H->I

Caption: General workflow for amide coupling.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv). Dissolve it in a suitable anhydrous solvent such as dichloromethane (DCM), N,N-Dimethylformamide (DMF), or a mixture thereof (approx. 0.1-0.5 M concentration).

  • Activation: To the stirred solution, add 1-Hydroxybenzotriazole (HOBt, 1.1 equiv) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl, 1.1 equiv).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Stir for 15-20 minutes to allow for pre-activation.

  • Nucleophile Addition: Add the desired primary or secondary amine (1.1 equiv). If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA, 1.2 equiv) to liberate the free amine.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for 12-18 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 1 N HCl (twice), saturated aqueous NaHCO₃ (twice), and saturated aqueous NaCl (brine, once).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure amide.

Table 2: Example Reagents for Amide Coupling

ComponentExample ReagentMolar Equiv.Purpose
Carboxylic AcidThis compound1.0Substrate
AmineAniline1.1Nucleophile
Coupling AgentEDC-HCl1.1Activates carboxylic acid
AdditiveHOBt1.1Suppresses racemization
SolventDCM / DMF-Reaction medium
Typical Yield 75-95%

Protocol 2: Fischer-Speier Esterification

Fischer esterification is a classic, acid-catalyzed method for converting carboxylic acids into esters. It is a cost-effective and straightforward procedure, particularly suitable for simple, non-chiral alcohols where equilibrium constraints can be easily managed.

Causality and Mechanistic Insight: This reaction is an equilibrium process.[11] A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, dramatically increasing the electrophilicity of the carbonyl carbon. The alcohol, acting as a weak nucleophile, then attacks this activated carbon. Following a series of proton transfers, a molecule of water is eliminated, and deprotonation yields the final ester product. To drive the equilibrium towards the product, the reaction is typically performed using a large excess of the alcohol as the solvent or by removing water as it forms (e.g., with a Dean-Stark apparatus).[11][12]

Esterification_Workflow A Dissolve this compound in excess Alcohol (e.g., Ethanol) B Add catalytic H₂SO₄ (conc.) dropwise with stirring A->B C Reflux the mixture for 4-12 hours (Monitor by TLC) B->C D Cool to RT & remove excess alcohol in vacuo C->D E Redissolve in Ethyl Acetate D->E F Neutralize with sat. NaHCO₃ solution E->F G Wash with Brine, Dry (MgSO₄), & Concentrate F->G H Purify via Column Chromatography G->H

Caption: Workflow for Fischer Esterification.

Detailed Step-by-Step Methodology:

  • Reaction Setup: Place this compound (1.0 equiv) into a round-bottom flask. Add a large excess of the desired alcohol (e.g., ethanol, 20-50 equiv), which will also serve as the solvent.[13]

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.3 equiv).[11][13] An exothermic reaction may occur.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-12 hours.

  • Monitoring: Monitor the disappearance of the starting carboxylic acid using TLC (a more polar spot) and the appearance of the ester product (a less polar spot).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Workup: Dissolve the residue in an organic solvent like ethyl acetate. Carefully add saturated aqueous NaHCO₃ solution portion-wise until gas evolution (CO₂) ceases, which indicates that the acid catalyst has been neutralized.[11][13]

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with saturated aqueous NaCl (brine).

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude ester by flash column chromatography.

Table 3: Example Reagents for Fischer Esterification

ComponentExample ReagentMolar Equiv.Purpose
Carboxylic AcidThis compound1.0Substrate
AlcoholEthanol20-50Nucleophile & Solvent
CatalystSulfuric Acid (H₂SO₄)0.1-0.3Acid Catalyst
Typical Yield 60-85%

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom of this compound is activated towards displacement by nucleophiles due to the presence of the powerful electron-withdrawing cyano and carboxylate groups in the para and ortho positions, respectively. This allows for the formation of C-O, C-N, or C-S bonds at the C2 position.

Causality and Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[14][15] It is distinct from SN1 and SN2 reactions. The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the fluorine. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[15] The negative charge is delocalized onto the electron-withdrawing cyano and carboxylate groups, which is a critical stabilizing factor. In the second, typically faster step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.[14] The reaction requires a polar aprotic solvent (e.g., DMSO, DMF) to solvate the cation of the nucleophilic salt and a base to generate the active nucleophile.

SNAr_Workflow cluster_setup Reaction Setup cluster_reaction Substitution Reaction cluster_workup Workup & Purification A Combine this compound (1.0 eq), Nucleophile (e.g., Phenol, 1.1 eq), and Base (K₂CO₃, 2.0 eq) in anhydrous DMSO B Heat mixture to 80-120 °C A->B C Stir for 6-24 hours (Monitor by TLC/LC-MS) B->C D Cool to RT and pour into ice-cold water C->D E Acidify with HCl to precipitate product D->E F Filter the solid product E->F G Wash with water F->G H Purify via Recrystallization or Column Chromatography G->H

Caption: Workflow for SNAr reaction.

Detailed Step-by-Step Methodology (Example with a Phenol Nucleophile):

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv), the phenol nucleophile (1.1 equiv), and anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add a polar aprotic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or DMF.

  • Heating: Heat the reaction mixture to an elevated temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction for the consumption of the starting material by TLC or LC-MS. The reaction may take several hours to reach completion.

  • Workup: Once complete, cool the reaction mixture to room temperature. Slowly pour the dark solution into a beaker of ice-cold water with stirring.

  • Precipitation: Acidify the aqueous mixture with 1N or 2N HCl. The product, now a carboxylic acid, should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water to remove inorganic salts and residual solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography if necessary.

Table 4: Example Reagents for SNAr Reaction

ComponentExample ReagentMolar Equiv.Purpose
Aryl FluorideThis compound1.0Substrate
Nucleophile4-Methoxyphenol1.1Attacking species
BasePotassium Carbonate (K₂CO₃)2.0Deprotonates nucleophile
SolventDMSO-Reaction medium
Typical Yield 65-90%

Characterization of Synthesized Products

The identity and purity of all synthesized compounds must be rigorously confirmed. Standard analytical techniques include:

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing crude purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure and connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C≡N stretch, C=O stretch of amide/ester).

  • Melting Point Analysis: To assess the purity of solid products.

By leveraging these detailed protocols, researchers can effectively utilize this compound as a versatile synthon for the development of novel molecules in the pharmaceutical and materials science sectors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Cyano-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Cyano-2-fluorobenzoic acid. This guide is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of synthesizing this valuable intermediate. Here, we address common challenges through a series of frequently asked questions and in-depth troubleshooting guides, grounded in established chemical principles and field-proven insights.

Synthetic Strategies: An Overview

The synthesis of this compound can be approached via several distinct pathways, each with its own set of advantages and challenges. The choice of route often depends on the availability and cost of starting materials, scalability, and safety considerations.[1][2] The three most common strategies start from (A) a substituted aminotoluene, (B) a substituted nitrobenzoic acid, or (C) a di-substituted benzonitrile, as outlined below.

Synthetic_Pathways A Route A: 4-Amino-2-fluorotoluene A1 Diazotization & Cyanation (Sandmeyer Reaction) A->A1 B Route B: 2-Chloro-4-nitrobenzoic Acid B1 Halogen Exchange (Fluorination) B->B1 C Route C: 2-Chloro-4-fluorobenzonitrile C1 Hydrolysis of Nitrile C->C1 C_helper A2 2-Fluoro-4-cyanotoluene A1->A2 A3 Oxidation of Methyl Group A2->A3 End This compound A3->End B2 2-Fluoro-4-nitrobenzoic Acid B1->B2 B3 Reduction of Nitro Group B2->B3 B4 2-Fluoro-4-aminobenzoic Acid B3->B4 B5 Diazotization & Cyanation (Sandmeyer Reaction) B4->B5 B5->End C1->End C2 Grignard Formation & Carboxylation C2->End C_helper->C2 Alternative from 2-chloro-4-fluorobromobenzene

Caption: Primary synthetic routes to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing this compound?

The most frequently cited starting materials are substituted toluenes, such as 4-amino-2-fluorotoluene, or substituted benzoic acids, like 2-chloro-4-nitrobenzoic acid.[1] The choice is often a trade-off between the cost of the starting material and the number of synthetic steps required. For example, starting from 4-amino-2-fluorotoluene is more direct but can be expensive.[1] An alternative route involves a halogen exchange on a cheaper substrate like 2-chloro-4-nitrobenzoic acid, followed by reduction and a Sandmeyer reaction.[1]

Q2: Are there significant safety concerns associated with these synthetic routes?

Yes, several steps involve hazardous reagents and conditions.

  • Diazotization: The formation of diazonium salts from amines using sodium nitrite and strong acids must be performed at low temperatures (typically 0-5 °C) as these salts can be explosive when isolated or heated.

  • Cyanation: The Sandmeyer reaction often uses copper(I) cyanide or other cyanide sources, which are highly toxic.[3] Extreme care must be taken to avoid inhalation, ingestion, or skin contact. All waste must be quenched and disposed of according to safety protocols.

  • Oxidation: Some oxidation procedures to convert a methyl group to a carboxylic acid may use powerful and toxic oxidants like ruthenium tetroxide, where reactions can be difficult to control during scale-up.[2]

Q3: Why is the Sandmeyer reaction so critical in this synthesis?

The Sandmeyer reaction is a powerful and widely used method for introducing a variety of substituents onto an aromatic ring, which are otherwise difficult to install directly.[4] In this context, it provides an effective pathway to convert an amino group, which is a versatile synthetic handle, into the target cyano group via a diazonium salt intermediate.[5][6] This transformation is a cornerstone of several routes to this compound and related benzonitriles.[1]

Troubleshooting Guide

Problem Area 1: Low Yield and Byproduct Formation in the Sandmeyer Cyanation

Q: My Sandmeyer reaction to convert the 4-amino group to a 4-cyano group is resulting in a low yield of the desired nitrile and a significant amount of dark, tar-like impurities. What are the likely causes and how can I fix this?

A: This is a common and multifaceted problem rooted in the mechanism of the Sandmeyer reaction, which involves a radical-nucleophilic aromatic substitution (SRNAr).[5] Success hinges on careful control of several parameters to suppress common side reactions, such as the formation of phenols and biaryl compounds.[5]

Sandmeyer_Mechanism cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Cycle ArNH2 Ar-NH2 (Aryl Amine) Diazonium Ar-N2+ (Diazonium Salt) ArNH2->Diazonium NaNO2, H+ Diazonium_copy Ar-N2+ SET Single Electron Transfer (SET) Diazonium_copy->SET + Cu(I)CN CuCN Cu(I)CN ArylRadical Ar• (Aryl Radical) SET->ArylRadical - N2 CuCN2 Cu(II)(CN)2 SET->CuCN2 N2 N2 gas ArylRadical->N2 ArCN Ar-CN (Benzonitrile) ArylRadical->ArCN + Cu(II)(CN)2 CuCN2->ArCN ArCN->CuCN - Cu(I)CN (Catalyst Regeneration)

Caption: Key steps in the Sandmeyer cyanation reaction.

Troubleshooting Table:

SymptomPossible CauseRecommended Solution
Low Conversion Incomplete Diazotization: Temperature too high, insufficient acid, or impure NaNO₂.Maintain strict temperature control (0-5 °C). Use a slight excess of high-purity NaNO₂ and ensure the amine is fully dissolved in sufficient acid before diazotization.
Poor Catalyst Activity: The Cu(I)CN may have oxidized to Cu(II).Use freshly prepared or high-quality Cu(I)CN. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen) if sensitivity is observed.
Tar/Polymer Formation Decomposition of Diazonium Salt: Temperature of the Sandmeyer reaction is too high, leading to uncontrolled decomposition.Add the cold diazonium salt solution slowly to the heated (e.g., 60-70 °C) CuCN solution. This keeps the instantaneous concentration of the diazonium salt low.
Radical Side Reactions: Aryl radicals are coupling with each other (biaryl formation) or reacting with the solvent.Ensure an adequate concentration of the Cu(II) species is present to trap the aryl radical efficiently.[5] The choice of solvent is critical; use a solvent that does not readily react with radicals.
Phenol Byproduct Reaction with Water: The diazonium salt is reacting with water to form a phenol, a common side reaction.[7]Minimize the amount of water present. While the diazotization is aqueous, ensure the subsequent cyanation step is performed in a suitable organic solvent if possible, or that conditions favor cyanation over hydroxylation.
Problem Area 2: Inefficient Oxidation of the Methyl Group

Q: I am attempting to oxidize 2-fluoro-4-cyanotoluene to this compound, but the reaction is slow, incomplete, or gives low yields. How can I optimize this step?

A: The oxidation of a deactivated methyl group on an electron-deficient ring (due to the -CN and -F groups) can be challenging.[1] The reaction often requires strong oxidizing agents and harsh conditions, which can lead to low yields and complicated purification.[1]

Key Considerations & Solutions:

  • Choice of Oxidant:

    • Potassium Permanganate (KMnO₄): A common and powerful oxidant. The reaction often requires heat and careful pH control. A phase-transfer catalyst can sometimes improve yields in biphasic systems.

    • Ruthenium Derivatives (e.g., RuCl₃/NaIO₄): Catalytic ruthenium systems are highly effective but can be expensive. As noted in the literature, reactions with ruthenium tetroxide can be difficult to control on a larger scale, posing potential safety hazards.[2]

    • Alternative Routes: Given the difficulties, it is often synthetically more viable to install the carboxylic acid group before the cyano group. For example, starting with 4-amino-2-fluorobenzoic acid and then performing the Sandmeyer cyanation avoids this difficult oxidation step entirely. This is a common strategy reflected in many patented procedures.[1]

  • Reaction Conditions:

    • Temperature: High temperatures are often necessary but increase the risk of side reactions, including hydrolysis of the nitrile group to a carboxamide or carboxylic acid, which would complicate the final product profile.

    • Solvent: Aqueous bases (e.g., with pyridine or t-butanol as a co-solvent) are typically used for KMnO₄ oxidations.

Problem Area 3: Hydrolysis of the Nitrile Intermediate

Q: My final step is the hydrolysis of a benzonitrile precursor to the target carboxylic acid. The reaction is sluggish under acidic conditions. What is the best approach?

A: Hydrolysis of an aromatic nitrile to a carboxylic acid can be performed under either acidic or alkaline conditions. For many substrates, alkaline hydrolysis is more efficient.[8]

Comparison of Hydrolysis Conditions:

ConditionTypical ReagentsAdvantagesChallenges
Acidic Hydrolysis Concentrated H₂SO₄ or HCl, H₂O, HeatDirect formation of the free carboxylic acid.Often requires high temperatures and long reaction times. Can lead to charring or decomposition. Incomplete reaction may stop at the amide intermediate.
Alkaline Hydrolysis NaOH or KOH, H₂O/Co-solvent (e.g., EtOH), HeatGenerally faster and cleaner than acidic hydrolysis.[8]Forms the carboxylate salt, requiring a separate acidification step to precipitate the final product. Potential for side reactions if other base-sensitive functional groups are present.

Recommended Protocol (Alkaline Hydrolysis): A robust method involves refluxing the nitrile with an aqueous solution of sodium hydroxide.[8] The reaction progress can be monitored by the cessation of ammonia evolution. After completion, the reaction mixture is cooled, and unreacted starting material can be removed by extraction with an organic solvent. The aqueous layer is then carefully acidified with concentrated HCl to precipitate the this compound, which can be collected by filtration.[9]

Experimental Protocols

Protocol 1: Sandmeyer Cyanation of 4-Amino-2-fluorobenzoic Acid

This protocol is a representative procedure based on the principles of the Sandmeyer reaction.

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-amino-2-fluorobenzoic acid (1.0 eq) in dilute hydrochloric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature. The formation of the diazonium salt is complete when a drop of the solution gives a positive test on starch-iodide paper.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water and warm it to 60-70 °C.

  • Slowly add the cold diazonium salt solution to the warm cyanide solution under vigorous stirring. Effervescence (N₂ gas) should be observed.

  • After the addition is complete, heat the mixture at 80 °C for 1 hour to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture to room temperature and acidify with HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Acid-Base Extraction

This is a standard method for purifying carboxylic acids from neutral or basic impurities.[9]

  • Dissolve the crude this compound in an aqueous solution of a weak base, such as sodium carbonate or potassium carbonate, at room temperature or with gentle warming.

  • Filter the solution to remove any insoluble (likely neutral) impurities.

  • Transfer the filtrate to a clean flask and cool it in an ice bath.

  • Slowly add concentrated hydrochloric acid with stirring until the solution is acidic to litmus or Congo red paper.[9] The pure carboxylic acid will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash the filter cake with cold water to remove residual salts, and dry thoroughly in a vacuum oven. The melting point of the purified acid is reported as 215-219 °C.

References

Technical Support Center: Synthesis of 4-Cyano-2-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Cyano-2-fluorobenzoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to diagnose issues, optimize your synthesis, and prevent common side reactions.

Troubleshooting Guide: Diagnosing and Solving Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis of this compound. The issues are presented in a question-and-answer format, providing a diagnosis, the chemical reasoning, and actionable solutions.

Q1: My final product is contaminated with a significant amount of 2-fluoro-terephthalamic acid or 2-fluoroterephthalic acid. What is causing this and how can I prevent it?

Diagnosis: You are observing the hydrolysis of the target nitrile group (-CN). This is one of the most common side reactions. The hydrolysis can be partial, stopping at the primary amide (forming 4-carboxamoyl-2-fluorobenzoic acid), or complete, leading to the dicarboxylic acid (2-fluoroterephthalic acid).[1][2][3] This occurs under both acidic and basic conditions, often accelerated by elevated temperatures.

Chemical Rationale: The cyano group is susceptible to nucleophilic attack by water or hydroxide ions. The reaction proceeds via a carboximidic acid intermediate, which tautomerizes to an amide.[1] Under harsh hydrolytic conditions (strong acid/base and heat), this amide can be further hydrolyzed to the corresponding carboxylic acid, releasing ammonia.[2][4]

Solutions & Preventative Measures:

  • Strictly Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry glassware under vacuum or in an oven. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Temperature Control: Avoid excessive heating. If your synthesis involves an oxidation or cyanation step that requires high temperatures, carefully monitor and control the reaction temperature. Consider running trials at lower temperatures for longer durations.

  • pH Control During Workup: During aqueous workup, avoid prolonged exposure to strongly acidic or basic conditions. Neutralize the reaction mixture promptly and extract the product. When acidifying to precipitate the benzoic acid, use a dilute acid and perform the operation at a low temperature (e.g., in an ice bath) to minimize the contact time with the acidic medium.[3]

  • Choice of Reagents: If your synthesis involves a step that generates water or requires aqueous reagents (e.g., oxidation with KMnO₄), consider alternative, non-aqueous methods. For instance, oxidation of a toluene precursor can sometimes be performed under conditions that are less prone to nitrile hydrolysis.

Q2: My yield is low, and I've isolated a major byproduct identified as 3-fluorobenzonitrile. What reaction is responsible for this?

Diagnosis: Your product is undergoing decarboxylation, which is the loss of the carboxyl group (-COOH) as carbon dioxide (CO₂). This side reaction is particularly prevalent at high temperatures and can be catalyzed by certain metals (like copper) or basic conditions.[5][6]

Chemical Rationale: Aromatic carboxylic acids can decarboxylate upon heating, often via the formation of an aryl anion intermediate, which is then protonated.[7] The presence of electron-withdrawing groups can influence the stability of this intermediate and the overall reaction rate. In syntheses involving copper catalysts, such as the Rosenmund-von Braun reaction, high temperatures can promote decarboxylative side reactions.[8]

Solutions & Preventative Measures:

  • Optimize Reaction Temperature: This is the most critical parameter. If using a high-temperature method like the Rosenmund-von Braun reaction (cyanation of 4-bromo-2-fluorobenzoic acid), screen for the lowest possible temperature that still allows for a reasonable reaction rate.[9]

  • Catalyst and Ligand Screening: In metal-catalyzed reactions, the choice of catalyst and ligands can influence the rate of desired versus undesired pathways. For instance, modern modifications of the Rosenmund-von Braun reaction use ligands like L-proline to enable cyanation at lower temperatures (80–120 °C), thereby suppressing decarboxylation.[9]

  • Avoid Strong Bases at High Temperatures: If your reaction requires a base, opt for a non-nucleophilic, milder base where possible, and avoid prolonged heating in its presence.[6]

Q3: My NMR analysis shows an additional aromatic singlet and the loss of the fluorine signal, suggesting the formation of 4-cyano-2-hydroxybenzoic acid. How is this happening?

Diagnosis: The fluorine atom on your aromatic ring is being displaced via a Nucleophilic Aromatic Substitution (SNAr) reaction. The nucleophile is likely water or hydroxide ions present in the reaction mixture.

Chemical Rationale: The fluorine atom at the 2-position is activated towards nucleophilic attack. This is because it is ortho and para to two strong electron-withdrawing groups (the carboxylic acid and the cyano group, respectively). These groups stabilize the negative charge of the Meisenheimer complex, which is the key intermediate in the SNAr mechanism.[10] Hydroxide is a potent nucleophile that can readily displace the fluoride, especially at elevated temperatures. If methanol is used as a solvent, formation of 4-cyano-2-methoxybenzoic acid can also occur.[10]

Solutions & Preventative Measures:

  • Ensure Anhydrous Conditions: As with preventing nitrile hydrolysis, maintaining a dry reaction environment is crucial. Any moisture can serve as a source for the nucleophilic hydroxide ion, particularly if a base is present.

  • Control Basicity: Avoid using an excess of strong, nucleophilic bases (e.g., NaOH, KOH). If a base is required, consider using a weaker or sterically hindered base, such as potassium carbonate or a tertiary amine.

  • Solvent Choice: Be cautious when using nucleophilic solvents like alcohols (methanol, ethanol) at high temperatures, as they can also participate in SNAr reactions.[10] Opt for aprotic, non-nucleophilic solvents like DMF, DMSO, or NMP, ensuring they are anhydrous.

Summary of Common Side Products
Side ProductPotential Cause(s)Key Analytical Signature(s)Prevention Strategy
2-Fluoroterephthalic AcidNitrile hydrolysis (acidic or basic conditions, heat)Loss of -C≡N stretch in IR (~2230 cm⁻¹); appearance of a second broad O-H stretch; new carboxyl carbon in ¹³C NMR.Anhydrous conditions, temperature control, careful pH during workup.
3-FluorobenzonitrileDecarboxylation (high heat, metal catalysis)Loss of -COOH signals in NMR and IR; disappearance of the molecular ion corresponding to the product in MS.Lower reaction temperature, optimize catalyst system.
4-Cyano-2-hydroxybenzoic AcidNucleophilic Aromatic Substitution (SNAr) by H₂O/OH⁻Loss of C-F coupling in NMR; appearance of a phenolic O-H signal; mass shift in MS.Anhydrous conditions, avoid strong nucleophilic bases, careful solvent choice.

Frequently Asked Questions (FAQs)

Q: What are the most common synthetic routes to this compound?

A: There are several established routes, typically starting from substituted toluenes or anilines. The choice depends on the availability and cost of starting materials.

  • From 2-Fluoro-4-methylaniline: This route involves a Sandmeyer reaction. The amino group is first converted to a diazonium salt, which is then displaced by a cyanide group using a copper(I) cyanide catalyst.[11][12] The final step is the oxidation of the methyl group to a carboxylic acid.

  • From 4-Bromo-2-fluorotoluene: This pathway involves the oxidation of the methyl group first, followed by a Rosenmund-von Braun reaction to replace the bromine with a cyano group.[13][14] This avoids exposing the sensitive cyano group to harsh oxidation conditions.

  • From 4-Amino-2-fluorobenzoic acid: This is a more direct approach involving a Sandmeyer cyanation of the corresponding aminobenzoic acid.[15] However, the stability of the diazonium salt of benzoic acid can be a challenge.

G cluster_0 Route 1 cluster_1 Route 2 2-Fluoro-4-methylaniline 2-Fluoro-4-methylaniline Diazonium Salt Diazonium Salt 2-Fluoro-4-methylaniline->Diazonium Salt NaNO₂, HCl 2-Fluoro-4-methylbenzonitrile 2-Fluoro-4-methylbenzonitrile Diazonium Salt->2-Fluoro-4-methylbenzonitrile CuCN (Sandmeyer) Product Product 2-Fluoro-4-methylbenzonitrile->Product Oxidation (e.g., KMnO₄) 4-Bromo-2-fluorotoluene 4-Bromo-2-fluorotoluene 4-Bromo-2-fluorobenzoic Acid 4-Bromo-2-fluorobenzoic Acid 4-Bromo-2-fluorotoluene->4-Bromo-2-fluorobenzoic Acid Oxidation 4-Bromo-2-fluorobenzoic Acid->Product CuCN (Rosenmund-von Braun) caption Common Synthetic Routes G start Reaction Complete. Analyze Crude Product (NMR, LC-MS). issue Problem Identified? start->issue impurity_A Impurity A Detected: 2-Fluoroterephthalic Acid (Nitrile Hydrolysis) issue->impurity_A Yes impurity_B Impurity B Detected: 3-Fluorobenzonitrile (Decarboxylation) issue->impurity_B Yes impurity_C Impurity C Detected: 4-Cyano-2-hydroxybenzoic Acid (S-N-Ar) issue->impurity_C Yes end Proceed to Purification issue->end No impurity_A->issue Other Impurities? solution_A Solution: - Use anhydrous solvents. - Lower reaction/workup temp. - Buffer pH during workup. impurity_A->solution_A impurity_B->issue Other Impurities? solution_B Solution: - Lower reaction temperature. - Screen milder catalysts/ligands. impurity_B->solution_B impurity_C->issue Other Impurities? solution_C Solution: - Use anhydrous solvents. - Avoid strong nucleophilic bases. - Use aprotic solvents. impurity_C->solution_C caption Troubleshooting Decision Tree

References

Technical Support Center: Optimizing the Synthesis of 4-Cyano-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Cyano-2-fluorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize their reaction yields for this critical intermediate. This compound is a key building block in the synthesis of various pharmaceutical agents and advanced materials.[1] However, its preparation can present challenges, from low conversion rates to difficult purifications.

This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established literature and field experience.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two predominant strategies for synthesizing this compound:

  • Cyanation of an Aryl Halide: This is the most common approach, typically starting from 4-bromo-2-fluorobenzoic acid or 4-iodo-2-fluorobenzoic acid. The cyano group is introduced via a transition-metal-catalyzed reaction. The two main methods are the Rosenmund-von Braun reaction (using copper cyanide) and palladium-catalyzed cyanation.[2][3]

  • Oxidation of a Toluene Derivative: This route involves the oxidation of the methyl group of 4-cyano-2-fluorotoluene to a carboxylic acid. While effective, controlling the oxidation can sometimes lead to low yields or complicated purification.[4]

Q2: I am using a palladium-catalyzed approach. Which cyanide source is best?

The choice of cyanide source is critical to avoid catalyst poisoning.[5][6]

  • Potassium Ferrocyanide (K₄[Fe(CN)₆]): This is a highly recommended, non-toxic, and inexpensive cyanide source.[6][7] It has shown excellent results in the cyanation of various aryl halides.

  • Zinc Cyanide (Zn(CN)₂): This is another excellent choice. Its low solubility in organic solvents helps to maintain a low concentration of free cyanide ions, which prevents the deactivation of the palladium catalyst.[6][8]

  • Potassium Cyanide (KCN) / Sodium Cyanide (NaCN): These are highly toxic and their high solubility can easily poison the palladium catalyst, leading to failed reactions.[6] They are generally not recommended unless specific protocols with slow-release mechanisms are employed.

Q3: My Rosenmund-von Braun reaction is not working. What are the common pitfalls?

The classic Rosenmund-von Braun reaction often requires harsh conditions, such as high temperatures (150–250 °C), which can be incompatible with sensitive functional groups on the substrate.[9] Key challenges include:

  • High Reaction Temperature: Can lead to decarboxylation of the benzoic acid or other side reactions.

  • Solvent Choice: The reaction is typically run in high-boiling polar solvents like DMF, pyridine, or nitrobenzene.[10]

  • Reagent Stoichiometry: An excess of copper(I) cyanide is often required.

  • Induction Period: These reactions can exhibit an induction period before the main reaction proceeds rapidly, which can complicate monitoring.[11]

Modern modifications, such as the use of additives like L-proline, can significantly lower the required reaction temperature to a more manageable 80–120 °C.[9]

Q4: How can I effectively monitor the reaction progress?

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most effective methods.

  • TLC: Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes with a small amount of acetic acid to prevent streaking of the carboxylic acids) to track the disappearance of the starting material (e.g., 4-bromo-2-fluorobenzoic acid) and the appearance of the product spot.

  • HPLC: Provides quantitative data on the conversion rate and can also help identify the formation of major impurities. A reverse-phase C18 column with a mobile phase of acetonitrile/water with 0.1% trifluoroacetic acid is a good starting point.

Q5: What are the most common impurities and how can they be minimized?

Common impurities include unreacted starting material, hydrolyzed byproducts, and catalyst residues.

  • 4-Bromo-2-fluorobenzamide: This can form if the nitrile group is hydrolyzed during workup. To minimize this, avoid prolonged exposure to harsh acidic or basic conditions at high temperatures.

  • Decarboxylated Byproducts: At high temperatures, the starting material or product can decarboxylate. Using milder reaction conditions is the best prevention.

  • Residual Metals (Copper or Palladium): These can often be removed during workup. For copper, washing with an aqueous solution of ammonia or ammonium chloride is effective. For palladium, specific scavengers or filtration through celite can be used.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Conversion of Starting Material

This is one of the most common issues, often pointing to problems with the catalyst system or reaction conditions.

Caption: Decision tree for diagnosing low reaction conversion.

Problem 2: Significant Formation of Side Products

The presence of multiple spots on a TLC plate indicates side reactions are competing with your desired transformation.

Observed Side Product Probable Cause Recommended Solution
4-Bromo-2-fluorobenzamide or 2-Fluoro-terephthalic acid Hydrolysis of the Nitrile Group: This occurs when water is present in the reaction mixture, especially under harsh pH conditions during workup.- Ensure all reagents and solvents are strictly anhydrous. - Perform the workup at low temperatures (0-5 °C). - Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.
3-Fluorobenzonitrile Decarboxylation: The carboxylic acid group can be lost at elevated temperatures, especially for the Rosenmund-von Braun reaction (>200 °C).[9]- Lower the reaction temperature. - Switch to a milder palladium-catalyzed protocol which often runs at lower temperatures (80-140 °C).[3][5] - For Rosenmund-von Braun, consider using additives like L-proline to lower the required temperature.[9]
Starting Material Dimer (Biaryl Impurity) Homocoupling: This is a common side reaction in palladium catalysis, especially if the reductive elimination of the product is slow.- Screen different phosphine ligands. Bulky, electron-rich ligands often favor the desired cross-coupling pathway. - Ensure proper stoichiometry of the cyanide source.
Section 3: Optimized Experimental Protocols

These protocols provide a starting point for achieving high yields. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

Protocol 1: Palladium-Catalyzed Cyanation using Zinc Cyanide

This protocol is adapted from methodologies that prioritize catalyst stability and safety.[5][8]

Materials:

  • 4-Bromo-2-fluorobenzoic acid

  • Zinc Cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromo-2-fluorobenzoic acid (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (0.02 eq, 2 mol%), and dppf (0.08 eq, 8 mol%).

  • Evacuate and backfill the flask with inert gas (N₂ or Ar) three times.

  • Add anhydrous DMAc via syringe. The typical concentration is 0.1 to 0.5 M.

  • Heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 6-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts and palladium black.

  • Wash the organic layer with 1 M HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography.

Simplified Palladium Catalytic Cycle

Palladium_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation (from Zn(CN)₂) PdII_Aryl->Transmetal 'CN⁻' PdII_Cyano Ar-Pd(II)-CN L₂ Transmetal->PdII_Cyano ReductElim Reductive Elimination PdII_Cyano->ReductElim Ar-CN ReductElim->Pd0

Caption: Key steps in the palladium-catalyzed cyanation cycle.

Protocol 2: L-Proline-Promoted Rosenmund-von Braun Cyanation

This modified procedure allows for significantly milder reaction conditions compared to the classic method.[9]

Materials:

  • 4-Bromo-2-fluorobenzoic acid

  • Copper(I) Cyanide (CuCN)

  • L-Proline

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

Procedure:

  • In a round-bottom flask, combine 4-bromo-2-fluorobenzoic acid (1.0 eq), CuCN (1.2 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).

  • Add anhydrous DMF.

  • Flush the system with inert gas.

  • Heat the mixture to 110-120 °C with stirring.

  • Monitor the reaction progress by TLC or HPLC.

  • Workup: After cooling, pour the reaction mixture into a solution of aqueous ammonia (to complex the copper salts) and ethyl acetate.

  • Separate the layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Acidify the aqueous layer with concentrated HCl to pH ~2 and extract with ethyl acetate to recover any product that partitioned as a carboxylate salt.

  • Combine all organic extracts, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify by recrystallization or column chromatography as needed.

References

Technical Support Center: Stability and Handling of 4-Cyano-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 4-Cyano-2-fluorobenzoic acid (CAS 164149-28-4). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a key intermediate in the synthesis of pharmaceuticals and advanced materials, a thorough understanding of its stability under various reaction conditions is critical for successful and reproducible outcomes.[1][2] This guide provides in-depth answers to common questions, troubleshooting protocols, and the underlying chemical principles governing its reactivity.

Overview and Key Physicochemical Properties

This compound is a trifunctional aromatic compound containing a carboxylic acid, a nitrile, and a fluorine substituent. This unique combination makes it a valuable synthon but also introduces specific stability considerations. While stable under standard ambient conditions, its reactivity is dictated by the interplay of these three functional groups, particularly under thermal stress or in the presence of strong acids, bases, or nucleophiles.[1][3][4]

PropertyValueSource(s)
Molecular Formula C₈H₄FNO₂[5]
Molecular Weight 165.12 g/mol [5]
Appearance White to off-white crystalline solid/powder[1][2]
Melting Point 214-219 °C[1][2][6]
InChIKey KEJMSTJTAWACNI-UHFFFAOYSA-N[5][6]
Solubility Insoluble in water[7]

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries our application scientists receive regarding the stability and handling of this compound.

Q1: What are the standard storage and handling recommendations for this compound?

A1: Proper storage is crucial for maintaining the integrity of the material. Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][8] It is incompatible with strong oxidizing agents, strong acids, and strong bases, and should be kept separate from these materials.[3][4] When handling, use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust and handle in a well-ventilated area or fume hood.[8][9][10]

Q2: Is the nitrile group stable under typical amide coupling conditions?

A2: Yes, in most cases. The cyano group is generally robust and non-reactive under standard amide bond formation conditions. Reagents such as carbodiimides (e.g., DCC, EDC), uronium/aminium salts (e.g., HATU, HBTU), and phosphonium salts (e.g., PyBOP) primarily activate the carboxylic acid and do not affect the nitrile or the C-F bond. The key is to use anhydrous conditions and moderate temperatures (typically 0 °C to room temperature). Problems can arise if excessive heat or prolonged reaction times with residual moisture and a strong base are employed, which could lead to side reactions.

Q3: Under what conditions will the nitrile group hydrolyze?

A3: The nitrile group is susceptible to hydrolysis, but this transformation typically requires harsh reaction conditions. You can expect significant hydrolysis of the nitrile to either an amide or a carboxylic acid when heating the compound under reflux with strong aqueous acids (e.g., concentrated HCl) or strong aqueous bases (e.g., 6M NaOH).[11][12][13]

  • Acidic Hydrolysis: Proceeds through protonation of the nitrile, followed by attack of water. The reaction is often driven to completion to the carboxylic acid because the ammonia byproduct is protonated, rendering the final step irreversible.[14][15]

  • Basic Hydrolysis: Involves direct nucleophilic attack by hydroxide. Harsher conditions (higher temperature, longer time) favor the formation of the carboxylate salt, while milder conditions may allow for the isolation of the intermediate amide.[12][14]

Q4: What is the risk of decarboxylation, and how can it be avoided?

A4: Decarboxylation of aromatic carboxylic acids is a thermally driven process that often requires high temperatures (>140-200 °C) or the presence of a catalyst like copper powder.[16][17][18] Given the high melting point of this compound, it is generally stable against decarboxylation under typical synthetic conditions (e.g., refluxing in common solvents like THF, DCM, or acetonitrile). However, be cautious in reactions that require temperatures exceeding 120-140 °C for extended periods, as this could become a competing degradation pathway.[17]

Q5: Is the molecule stable under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura)?

A5: Yes, the core structure of this compound is generally stable under the conditions required for Suzuki-Miyaura and other common palladium-catalyzed cross-coupling reactions.[19] The carboxylic acid, cyano, and fluoro functional groups are well-tolerated by most palladium catalyst systems.[20] If using the carboxylic acid as a directing group or coupling partner, it may need to be protected or converted to a different functional group first, but the stability of the cyano and fluoro groups is not a primary concern.

Troubleshooting Guides

Guide 1: Low Yield or Impurity Formation in Amide Coupling Reactions

If you are experiencing issues with amide bond formation, consult the following troubleshooting workflow and protocol.

  • Dissolution: Dissolve this compound (1.0 equiv.) and the desired amine (1.1 equiv.) in an anhydrous polar aprotic solvent (e.g., DMF or NMP).

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 equiv.), to the solution and stir for 5 minutes at room temperature.

  • Coupling Reagent: Add HATU (1.1 equiv.) to the mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via column chromatography or recrystallization.

IssuePossible Cause(s)Recommended Action(s)
Reaction Stalls / Low Conversion 1. Insufficient activation of the carboxylic acid.2. Poor quality or wet reagents/solvents.3. Sterically hindered amine.1. Increase equivalents of coupling reagent and base.2. Use freshly distilled/dried solvents and high-purity reagents.3. Increase reaction temperature slightly (e.g., to 40-50 °C) and extend reaction time. Consider a different coupling reagent like T3P®.
Nitrile Hydrolysis Detected Presence of significant water in the reaction mixture, especially with a strong base or elevated temperatures.Ensure all reagents and solvents are rigorously dried. Use a non-nucleophilic base like DIPEA instead of stronger bases. Avoid excessive heating.
Unidentified Side Product Possible decarboxylation if high temperatures were used.Re-run the reaction at a lower temperature. Analyze the side product by MS to check for a mass loss of 44 Da (CO₂).
Guide 2: Avoiding Unintended Nitrile Hydrolysis

The key to preserving the nitrile group is to avoid the combination of strong aqueous acid/base and heat.

ConditionRisk of Nitrile HydrolysisRecommended Practice
Strong Acid (e.g., 6M HCl) + Heat High Avoid unless hydrolysis is the desired transformation. For acidic workups, use dilute acid (e.g., 1M HCl) at room temperature or below.
Strong Base (e.g., 6M NaOH) + Heat High Avoid unless hydrolysis is intended. For basic workups, use saturated sodium bicarbonate or dilute NaOH at low temperatures.
Anhydrous Amide Coupling Low Use anhydrous solvents and reagents.
Pd-Catalyzed Cross-Coupling Low Standard conditions are generally safe. Ensure the aqueous base used (e.g., K₂CO₃) is not used at excessively high temperatures for prolonged periods.

Visualizing Stability & Reactivity

Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways for this compound under forcing conditions, contrasted with a desired synthetic transformation (amide coupling).

G start_node This compound desired_node Desired Product (e.g., Amide Coupling) start_node->desired_node degradation_node_1 Side Product 1: Hydrolysis (Amide or Dicarboxylic Acid) start_node->degradation_node_1 degradation_node_2 Side Product 2: Decarboxylation (3-Fluorobenzonitrile) start_node->degradation_node_2 cond1 Standard Amide Coupling (HATU, DIPEA, RT) cond2 Strong Acid/Base + Heat (e.g., 6M HCl, Reflux) cond3 High Temperature (>140 °C)

Caption: Potential reaction outcomes for this compound.

Troubleshooting Workflow for Amide Coupling

This flowchart provides a logical sequence for diagnosing issues during amide coupling reactions.

G start Low Yield / Impurities in Amide Coupling Reaction check_conversion Check Reaction Conversion (LC-MS / TLC) start->check_conversion incomplete Incomplete Reaction: High SM Remainder check_conversion->incomplete Low Conversion side_products Side Products Observed check_conversion->side_products Good Conversion, but Impure solution1 Action: - Increase reaction time/temp - Check reagent purity - Use stronger coupling agent incomplete->solution1 check_mass Analyze Side Product Mass (MS) side_products->check_mass hydrolysis Mass = M+18 (H₂O) or M+17 (NH₃)? (Nitrile Hydrolysis) check_mass->hydrolysis Mass change detected decarbox Mass = M-44 (CO₂)? (Decarboxylation) check_mass->decarbox Mass change detected solution2 Action: - Use anhydrous conditions - Avoid excess heat/base hydrolysis->solution2 solution3 Action: - Reduce reaction temperature decarbox->solution3

Caption: A logical workflow for troubleshooting amide coupling reactions.

References

Technical Support Center: Overcoming Low Yield in the Oxidation of Precursors to 4-Cyano-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 4-Cyano-2-fluorobenzoic acid. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the oxidation of precursors like 4-cyano-2-fluorotoluene. We will delve into the common pitfalls of this synthesis and provide actionable, field-proven strategies to optimize your reaction outcomes. Oxidation procedures for converting the methyl group of a toluene derivative to a carboxylic acid, especially when a nitrile group is present on the aromatic ring, are often prone to low yields and complex purification processes[1][2]. This guide aims to provide clarity and solutions to these known challenges.

Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial questions and problems encountered during the synthesis.

Q1: My yield of this compound is significantly lower than expected. What are the most common culprits?

A1: Low yields in this specific oxidation can stem from several factors. The most common issues to investigate are:

  • Incomplete Reaction: The oxidation may not have proceeded to completion due to insufficient reaction time, incorrect temperature, or poor reagent stoichiometry.

  • Side-Product Formation: The harsh conditions of oxidation can lead to unwanted side reactions. The nitrile group (-CN) can be susceptible to hydrolysis under strongly acidic or basic conditions, and the aromatic ring itself can be degraded by powerful oxidants if not properly controlled.

  • Product Degradation: The desired product, this compound, might be unstable under the prolonged harsh conditions of the reaction or workup.

  • Suboptimal Workup and Purification: A significant portion of the product can be lost during extraction and purification. The amphiphilic nature of the product can lead to the formation of emulsions or poor separation between aqueous and organic layers.

  • Purity of Starting Materials: Impurities in the 4-cyano-2-fluorotoluene precursor or the oxidant can inhibit the reaction or catalyze side reactions.

Q2: I'm using Potassium Permanganate (KMnO₄) as the oxidant and the reaction seems to stall. The purple color of the permanganate persists. What's happening?

A2: The persistence of the purple MnO₄⁻ color indicates that the oxidant is not being consumed, meaning the reaction has either stopped or is proceeding extremely slowly. This can be due to:

  • Low Temperature: The oxidation of the deactivated methyl group on the fluorinated ring requires significant thermal energy. If the temperature is too low, the activation energy barrier for the reaction will not be overcome.

  • Incorrect pH: The oxidizing power of KMnO₄ is highly dependent on pH. While often performed under basic conditions, precise pH control is crucial. If the solution becomes too basic, the solubility of the starting material may decrease, slowing down the reaction.

  • Poor Solubility/Mixing: This is a heterogeneous reaction (solid KMnO₄ in a liquid phase). If the stirring is inadequate, the phases will not mix effectively, leading to a very slow reaction rate. The use of a phase-transfer catalyst can sometimes be beneficial in these situations.

Q3: My final product is impure, showing multiple spots on TLC or unexpected peaks in NMR. What are the likely impurities?

A3: Common impurities include:

  • Unreacted Starting Material: 4-cyano-2-fluorotoluene.

  • Over-oxidized Byproducts: Extensive oxidation can lead to the cleavage of the aromatic ring.

  • Hydrolyzed Nitrile: 4-carboxy-2-fluorobenzoic acid (isophthalic acid derivative), if the nitrile group did not survive the reaction conditions.

  • Manganese Dioxide (MnO₂): This is a brown, insoluble byproduct of the KMnO₄ reduction. It is crucial to remove it completely during the workup.

Troubleshooting Workflow for Low Yield

Before diving into specific protocols, it's helpful to have a logical framework for troubleshooting. The following diagram outlines a systematic approach to diagnosing and solving low-yield issues.

G start Low Yield Observed check_completion 1. Verify Reaction Completion (TLC, GC/LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes sub_incomplete Troubleshoot Reaction Conditions: - Increase Temperature - Increase Reaction Time - Check Reagent Stoichiometry - Improve Mixing incomplete->sub_incomplete check_mass_balance 2. Analyze Crude Product (NMR, Mass Spec) complete->check_mass_balance side_products Significant Side Products Detected check_mass_balance->side_products Yes sub_side_products Optimize for Selectivity: - Lower Temperature - Adjust pH - Use a more selective oxidant - Reduce reaction time side_products->sub_side_products purification_issue 3. Review Workup & Purification side_products->purification_issue No (Clean crude reaction) sub_purification Troubleshoot Separation: - Adjust pH for extraction - Use different solvent system - Consider chromatography - Ensure complete removal of MnO₂ purification_issue->sub_purification

Caption: A logical workflow for troubleshooting low product yield.

In-Depth Guide: Potassium Permanganate (KMnO₄) Oxidation

This is a common and powerful method, but it requires careful control to achieve good yields. The reaction involves the oxidation of the benzylic carbon of 4-cyano-2-fluorotoluene[3].

Reaction Pathway and Potential Side Reactions

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions start 4-Cyano-2-fluorotoluene intermediate Intermediate (Manganate Ester) start->intermediate KMnO₄, Heat, Base degradation Ring Cleavage Products start->degradation Excess KMnO₄/ High Temp product This compound intermediate->product Hydrolysis hydrolysis Nitrile Hydrolysis Product (4-carboxy-2-fluorobenzoic acid) product->hydrolysis Harsh Base/ Acid/Heat

Caption: Oxidation of 4-cyano-2-fluorotoluene and potential side reactions.

Optimized Protocol for KMnO₄ Oxidation

This protocol incorporates best practices to maximize yield and minimize side reactions.

Parameter Recommendation Rationale (The "Why")
Solvent Pyridine/Water or t-Butanol/Water with NaH₂PO₄ buffer[4]A co-solvent system is essential. Pyridine can act as a base and help solubilize the organic starting material. A buffered system helps to maintain a consistent pH, preventing side reactions like nitrile hydrolysis which can be catalyzed by strong bases.
Stoichiometry 4-cyano-2-fluorotoluene : KMnO₄ = 1 : 2.5-3.0 molar equivalentsA slight excess of KMnO₄ is needed to drive the reaction to completion, but a large excess can promote over-oxidation and ring cleavage.
Temperature 80-100°C (Reflux)The oxidation of the deactivated methyl group requires significant thermal energy. The reaction should be heated to reflux and maintained there.
Reaction Time 4-12 hours (Monitor by TLC/GC)It is crucial to monitor the reaction's progress. Stopping the reaction once the starting material is consumed prevents the formation of degradation byproducts from over-oxidation of the desired product.
Stirring Vigorous mechanical stirringThis is a heterogeneous reaction. Efficient mixing is critical to ensure the solid KMnO₄ can react with the dissolved starting material.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-cyano-2-fluorotoluene (1 equivalent) and the chosen solvent system (e.g., pyridine and water in a 1:1 ratio).

  • Addition of Oxidant: While stirring vigorously, add solid Potassium Permanganate (2.5-3.0 equivalents) portion-wise over 30-60 minutes. The addition can be exothermic; control the rate to maintain a steady temperature.

  • Reaction: Heat the mixture to reflux (80-100°C) and maintain for 4-12 hours. Monitor the disappearance of the starting material using an appropriate method (e.g., TLC with a hexane:ethyl acetate mobile phase). The purple color of the permanganate should fade and be replaced by a brown precipitate of Manganese Dioxide (MnO₂).

  • Quenching and Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the excess KMnO₄ by the slow addition of a saturated solution of sodium bisulfite (NaHSO₃) or ethanol until the purple color disappears completely.

    • Filter the mixture through a pad of Celite to remove the brown MnO₂ precipitate. Wash the filter cake thoroughly with water.

  • Extraction and Purification:

    • Combine the filtrate and washes. Acidify the aqueous solution to a pH of ~2 using concentrated HCl. The desired this compound should precipitate out as a solid.

    • If the product does not precipitate, extract the aqueous layer with a suitable organic solvent like ethyl acetate (3x).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure product.

Troubleshooting the KMnO₄ Oxidation
Observation Probable Cause Recommended Solution
Reaction stalls (purple color persists)Temperature is too low or mixing is insufficient.Ensure the reaction is at a vigorous reflux. Use a mechanical stirrer for efficient mixing of the heterogeneous mixture.
Low yield with significant starting material recoveredInsufficient oxidant or reaction time.Increase the molar equivalents of KMnO₄ slightly (e.g., to 3.5 eq). Ensure the reaction is monitored and allowed to run until the starting material is consumed.
Low yield, but little starting material recovered (messy crude NMR)Over-oxidation and product degradation.Reduce the reaction temperature slightly or, more effectively, reduce the reaction time by stopping the reaction as soon as the starting material is consumed. Avoid a large excess of KMnO₄.
Product contains 4-carboxy-2-fluorobenzoic acidNitrile group hydrolysis.This is often caused by excessively harsh basic or acidic conditions during reaction or workup. Using a buffered solvent system can help. During workup, avoid prolonged exposure to strong acid at high temperatures.
Difficulty filtering the MnO₂ precipitateMnO₂ is forming very fine particles.Allow the mixture to cool completely before filtration. Using a thick pad of Celite is essential for effective removal.

Alternative Approaches for Higher Yields

If KMnO₄ oxidation consistently provides low yields, consider alternative synthetic strategies. Catalytic oxidation methods, though they may require more specialized equipment or catalysts, often offer higher selectivity and milder reaction conditions.

  • Catalytic Air Oxidation: Systems using catalysts like cobalt or manganese salts in the presence of a bromide source can use air or oxygen as the ultimate oxidant. These reactions are often cleaner and can result in higher yields.

  • Vapor Phase Oxidation: For industrial-scale synthesis, vapor phase oxidation over catalysts like vanadia-titania can provide high conversion and selectivity to the corresponding aldehyde, which can then be further oxidized to the carboxylic acid.

Final Recommendations

For the successful synthesis of this compound, meticulous control over reaction parameters is paramount.

  • Prioritize Monitoring: Do not rely on a fixed reaction time. Actively monitor the consumption of your starting material.

  • Control the pH: The reactivity of your starting material and the stability of your product are highly dependent on pH.

  • Ensure Efficient Mixing: In heterogeneous reactions, this is often the key to achieving a reasonable reaction rate.

  • Careful Workup: A significant portion of your yield can be lost during purification. Optimize your extraction and recrystallization procedures.

We hope this guide provides you with the necessary tools to troubleshoot and optimize your synthesis. For further inquiries, please consult the references below.

References

Technical Support Center: Optimizing Catalyst Selection for Reactions with 4-Cyano-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalytic reactions involving 4-Cyano-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights and troubleshooting protocols. Our goal is to empower you with the knowledge to navigate the complexities of catalyst selection and reaction optimization for this versatile, yet challenging, substrate.

Introduction: The unique reactivity of this compound

This compound is a valuable building block in medicinal chemistry and materials science due to its unique electronic and structural features.[1][2][3][4] The presence of three distinct functional groups—a carboxylic acid, a cyano group, and a fluorine atom—offers multiple avenues for chemical modification. However, this trifecta of functionality also presents specific challenges in catalyst selection and reaction design. The electron-withdrawing nature of the cyano and fluoro groups can influence the reactivity of the aromatic ring, while the carboxylic acid can participate in or interfere with catalytic cycles. This guide will address common reactions and provide solutions to frequently encountered problems.

Frequently Asked Questions (FAQs)

Q1: Which catalytic cross-coupling reactions are most common for this compound, and what are the initial catalyst considerations?

The most prevalent cross-coupling reactions for this substrate are Suzuki-Miyaura and Buchwald-Hartwig amination, targeting the C-F bond for modification.

  • Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds.[5] For this compound, palladium-based catalysts are the industry standard. The choice of ligand is critical to success. Bulky, electron-rich phosphine ligands are often preferred as they promote the challenging oxidative addition and reductive elimination steps of the catalytic cycle.[6]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a go-to method for forming carbon-nitrogen bonds.[7][8][9] Similar to Suzuki-Miyaura coupling, the selection of an appropriate ligand is paramount for achieving high yields and good selectivity.[6]

Q2: Can the carboxylic acid group interfere with palladium-catalyzed cross-coupling reactions?

Yes, the carboxylic acid can interfere in several ways:

  • Basicity: The acidic proton can react with basic reagents in the reaction mixture, potentially altering the reaction conditions.

  • Coordination: The carboxylate can coordinate to the palladium center, which may inhibit catalytic activity.

  • Decarboxylation: Under certain conditions, particularly at elevated temperatures, decarboxylation can occur, leading to undesired byproducts.[10][11][12][13]

To mitigate these issues, it is often advantageous to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the cross-coupling reaction.

Q3: How does the fluorine substituent impact catalyst selection and reactivity?

The fluorine atom at the 2-position presents both challenges and opportunities:

  • C-F Bond Strength: The C-F bond is the strongest carbon-halogen bond, making its activation a significant hurdle. This necessitates the use of highly active catalyst systems, often with specialized ligands.

  • Electronic Effects: Fluorine's high electronegativity influences the electron density of the aromatic ring, which can affect the rates of oxidative addition and reductive elimination.[14]

  • Catalyst Deactivation: Fluoride ions generated during the reaction can interact with the palladium catalyst, potentially leading to deactivation.[15][16] Careful selection of the base and reaction conditions is crucial to minimize this effect.[17]

Q4: What are the best practices for reducing the cyano or carboxylic acid groups in this compound?

Selective reduction of either the cyano or carboxylic acid group requires careful choice of reducing agent:

  • Reduction of Carboxylic Acid to an Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH4) are effective for this transformation.[18][19] However, LiAlH4 will also reduce the cyano group. Borane (BH3) complexes are a milder alternative that can selectively reduce the carboxylic acid in the presence of a nitrile.[18]

  • Reduction of the Cyano Group to an Amine: Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere is a common method for reducing nitriles to primary amines.[20]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Conversion in Cross-Coupling 1. Inactive Catalyst2. Inappropriate Ligand3. Catalyst Poisoning4. Poor Substrate Solubility1. Use a pre-activated catalyst or ensure in-situ activation is complete.2. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).3. Purify all reagents and solvents to remove potential poisons like sulfur or water.[21][22]4. Choose a solvent system where all components are soluble at the reaction temperature.
Side Product Formation (e.g., Decarboxylation) 1. High Reaction Temperature2. Incompatible Base1. Screen lower reaction temperatures. Microwave-assisted heating can sometimes provide localized energy to promote the desired reaction without bulk heating.2. Use a weaker base or a fluoride scavenger if C-F activation is the source of interfering ions.
Catalyst Deactivation 1. Sintering at High Temperatures2. Poisoning from Impurities3. Fluoride-induced Deactivation1. Lower the reaction temperature or use a more thermally stable catalyst.2. Ensure high purity of starting materials and solvents.[23][24]3. Consider using a fluoride scavenger or a catalyst system known to be resistant to fluoride.[15][16]
Inconsistent Results 1. Variable Reagent Quality2. Atmospheric Contamination1. Use reagents from a consistent, high-quality source.2. Ensure reactions are set up under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen and moisture.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (or its ester derivative) (1.0 equiv.), the boronic acid coupling partner (1.2 equiv.), a suitable base (e.g., K2CO3, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add degassed solvent (e.g., a mixture of toluene and water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd2(dba)3, 0.02 equiv.) and the phosphine ligand (e.g., XPhos, 0.08 equiv.).

  • Add this compound (or its ester derivative) (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Add a suitable base (e.g., NaOtBu, 1.4 equiv.).

  • Seal the vessel, then evacuate and backfill with an inert gas three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Catalyst Selection and Reaction Optimization Workflow

Catalyst Optimization Workflow Catalyst Optimization Workflow for this compound A Define Reaction Type (e.g., Suzuki, Buchwald) B Protect Carboxylic Acid? (Esterification) A->B C Initial Catalyst Screening (Pd Source + Ligand) B->C Proceed with protected or unprotected substrate D Base and Solvent Screening C->D E Temperature Optimization D->E F Reaction Monitoring (TLC, LC-MS) E->F G Successful Reaction (>90% Conversion) F->G High Conversion H Troubleshooting F->H Poor Result I Low Conversion H->I J Side Products H->J K Catalyst Deactivation H->K L Re-evaluate Ligand/Catalyst I->L M Adjust Conditions (Temp, Base) J->M N Purify Reagents K->N L->C M->D N->C

Caption: A decision-making workflow for optimizing catalytic reactions with this compound.

Troubleshooting Logic Diagram

Troubleshooting Logic Troubleshooting Common Issues Start Reaction Issue Identified LowYield Low Yield / No Reaction Start->LowYield SideProducts Side Product Formation Start->SideProducts Inconsistent Inconsistent Results Start->Inconsistent CheckCatalyst Check Catalyst Activity & Ligand Choice LowYield->CheckCatalyst Decarboxylation Decarboxylation Observed? SideProducts->Decarboxylation CheckPurity Verify Reagent Purity & Inert Atmosphere Inconsistent->CheckPurity Optimize Re-optimize Conditions CheckCatalyst->Optimize CheckTemp Lower Temperature / Screen Bases CheckTemp->Optimize CheckPurity->Optimize Decarboxylation->CheckTemp Yes Hydrodehalogenation Hydrodehalogenation? Decarboxylation->Hydrodehalogenation No Hydrodehalogenation->CheckPurity Yes

Caption: A logical flow diagram for troubleshooting common problems encountered during catalysis.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Cyano-2-fluorobenzoic Acid and 4-Cyano-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Structural and Electronic Profile

The reactivity of an aromatic compound is fundamentally dictated by the electronic influence of its substituents. In these isomers, the benzene ring is substituted with a carboxylic acid (-COOH), a cyano (-CN), and a fluorine (-F) group. All three are electron-withdrawing groups (EWGs), which significantly reduce the electron density of the aromatic ring, making it susceptible to nucleophilic attack.[1]

However, the position of these groups relative to each other and to potential reaction sites is the critical determinant of reactivity.

  • 4-Cyano-2-fluorobenzoic acid (Isomer A): The fluorine atom, a common leaving group in nucleophilic aromatic substitution (SNAr), is positioned ortho to the carboxylic acid and para to the cyano group.

  • 4-Cyano-3-fluorobenzoic acid (Isomer B): The fluorine atom is meta to the cyano group and para to the carboxylic acid.

This positional difference is the primary driver of the observed differences in their chemical behavior.

Caption: Chemical structures of the two isomers.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The most significant difference in reactivity between these two isomers lies in their susceptibility to Nucleophilic Aromatic Substitution (SNAr), where the fluorine atom is displaced by a nucleophile. For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by electron-withdrawing groups positioned ortho and/or para to the leaving group.[1] These groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction.[1][2]

Isomer A (this compound): Highly Activated

In this isomer, the fluorine leaving group is activated by two powerful EWGs in ideal positions:

  • The -COOH group is ortho to the fluorine.

  • The -CN group is para to the fluorine.

Both groups can effectively delocalize the negative charge of the Meisenheimer intermediate through resonance and inductive effects. This dual activation makes the aromatic ring exceptionally electrophilic at the carbon bearing the fluorine atom, leading to a high rate of reaction.

Isomer B (4-Cyano-3-fluorobenzoic acid): Moderately Activated

Here, the situation is different:

  • The -COOH group is para to the fluorine, providing strong activation.

  • The -CN group is meta to the fluorine.

A meta-positioned EWG can only stabilize the intermediate through its inductive effect; it cannot participate in resonance delocalization of the negative charge.[1] Consequently, Isomer B is significantly less reactive in SNAr reactions compared to Isomer A.

SNAr_Mechanism cluster_A Isomer A: this compound cluster_B Isomer B: 4-Cyano-3-fluorobenzoic acid A_start Isomer A + Nu⁻ A_inter Meisenheimer Complex (Charge stabilized by ortho-COOH and para-CN via resonance) A_start->A_inter Attack at C-F (Fast) A_prod Product + F⁻ A_inter->A_prod Loss of F⁻ Conclusion Conclusion: Isomer A is predicted to be significantly more reactive in SNAr reactions due to superior intermediate stabilization. A_prod->Conclusion B_start Isomer B + Nu⁻ B_inter Meisenheimer Complex (Charge stabilized by para-COOH only via resonance) B_start->B_inter Attack at C-F (Slow) B_prod Product + F⁻ B_inter->B_prod Loss of F⁻ B_prod->Conclusion

Caption: Mechanistic comparison of SNAr reactivity.

Acidity of the Carboxylic Acid Group

The acidity of the carboxylic proton is influenced by the inductive effects of the nearby substituents. Electron-withdrawing groups increase acidity by stabilizing the resulting carboxylate anion.[3]

  • Isomer A (this compound): The -COOH group is flanked by an ortho-fluoro substituent. In addition to a strong inductive effect, this configuration gives rise to the "ortho effect," where steric hindrance forces the carboxyl group out of the plane of the benzene ring.[4][5] This reduces resonance donation from the ring to the carboxyl group, further increasing its acidity. The predicted pKa for this isomer is approximately 2.61.[6]

  • Isomer B (4-Cyano-3-fluorobenzoic acid): The -COOH group has a meta-fluoro and a para-cyano substituent. Both groups are electron-withdrawing and increase acidity relative to benzoic acid (pKa 4.2), but the effect, particularly from the more distant fluorine, is less pronounced than the ortho effect in Isomer A.

PropertyThis compound4-Cyano-3-fluorobenzoic acidRationale
SNAr Reactivity HighModerateDual ortho/para activation by EWGs vs. single para activation.
Acidity (pKa) More Acidic (Predicted ~2.61)[6]Less AcidicStrong inductive and "ortho effect" from the C2-fluorine.[4][5]
CAS Number 164149-28-4[7][6][8]176508-81-9[9][10]-
Melting Point 214-219 °C[7][6][8]Data not consistently available-

Experimental Protocol: Comparative SNAr with Morpholine

This protocol provides a framework for experimentally verifying the predicted difference in reactivity. The higher reactivity of Isomer A should manifest as a faster reaction rate, allowing for lower temperatures or shorter reaction times to achieve a similar conversion to Isomer B.

Workflow cluster_Setup Reaction Setup cluster_Reaction Reaction Conditions & Monitoring cluster_Analysis Work-up & Analysis Setup Prepare two parallel reactions: - Flask A: Isomer A (1.0 eq) - Flask B: Isomer B (1.0 eq) Reagents To each flask, add: - Morpholine (2.2 eq) - K₂CO₃ (2.5 eq) - DMSO (solvent) Setup->Reagents Heat Heat both reactions to 80°C Reagents->Heat Monitor Monitor reaction progress by TLC or LC-MS at t = 1h, 2h, 4h, 8h Heat->Monitor Hypothesis Hypothesis: Flask A will show significantly higher product conversion at each time point. Monitor->Hypothesis Workup Quench with water, extract with EtOAc Monitor->Workup Purify Purify via column chromatography Workup->Purify Analyze Characterize products (NMR, MS) and compare yields Purify->Analyze

Caption: Workflow for a comparative reactivity experiment.

Step-by-Step Methodology:

  • Preparation: In two separate round-bottom flasks equipped with stir bars and reflux condensers, charge this compound (Isomer A, 1.0 mmol) and 4-Cyano-3-fluorobenzoic acid (Isomer B, 1.0 mmol).

  • Reagent Addition: To each flask, add potassium carbonate (2.5 mmol) as a base, followed by dimethyl sulfoxide (DMSO, 5 mL) as the solvent. Finally, add morpholine (2.2 mmol) as the nucleophile.

  • Reaction: Immerse both flasks in a preheated oil bath at 80°C and stir vigorously.

  • Monitoring: Withdraw small aliquots from each reaction mixture at regular intervals (e.g., every hour) and analyze by Thin Layer Chromatography (TLC) or LC-MS to compare the consumption of starting material and formation of the product.

  • Work-up: After a set time (e.g., 8 hours) or upon completion, cool the reactions to room temperature. Pour the mixtures into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Purification & Analysis: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the final yield and confirm the structure of the products by NMR spectroscopy and mass spectrometry.

Conclusion and Practical Implications

The positional arrangement of substituents gives this compound a distinct reactivity profile compared to its 3-fluoro isomer.

  • For Nucleophilic Aromatic Substitution: this compound is the superior substrate. Its highly activated nature allows for milder reaction conditions (lower temperatures, shorter times), which can improve functional group tolerance and reduce the formation of byproducts. Researchers should select this isomer when the primary transformation involves the displacement of the fluorine atom.

  • For Reactions Involving the Carboxylic Acid: The higher acidity of this compound may be advantageous for forming carboxylate salts but could be a complicating factor in reactions sensitive to acid catalysis or requiring specific pH control.

This guide underscores the importance of a nuanced, structure-based approach to reaction planning. By understanding the underlying electronic principles, chemists can make more informed decisions in selecting intermediates, optimizing reaction conditions, and ultimately accelerating the pace of discovery and development.

References

A Comparative Guide to the Acidity of Fluorobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in chemical research and drug development, a nuanced understanding of how molecular structure dictates chemical properties is paramount. The seemingly subtle shift of a single fluorine atom on a benzoic acid ring offers a classic, yet profound, illustration of the interplay between electronic and steric effects. This guide provides an in-depth comparison of the acidity of ortho-, meta-, and para-fluorobenzoic acid, grounded in experimental data and mechanistic principles. We will dissect the causality behind their acidity differences and provide a validated experimental protocol for pKa determination.

Comparative Acidity: An Empirical Overview

The acidity of a carboxylic acid is quantified by its acid dissociation constant (Ka), or more conveniently, its pKa value. A lower pKa value signifies a stronger acid, indicating a greater propensity to donate a proton. The experimentally determined pKa values for the fluorobenzoic acid isomers in water at 25°C reveal a distinct trend.

Table 1: pKa Values of Fluorobenzoic Acid Isomers and Benzoic Acid

CompoundSubstituent PositionpKaRelative Acidity
2-Fluorobenzoic Acidortho3.27Strongest
3-Fluorobenzoic Acidmeta3.86[1]Intermediate
4-Fluorobenzoic Acidpara4.14[2][3]Weakest (of isomers)
Benzoic Acid(Unsubstituted)4.20Reference

As the data indicates, all fluorinated isomers are more acidic than benzoic acid itself. The order of acidity is: ortho > meta > para . This hierarchy is not coincidental; it is the direct result of a combination of electronic and steric phenomena originating from the fluorine substituent.

Mechanistic Dissection of Acidity Trends

The acidity of a substituted benzoic acid is determined by the stability of its conjugate base, the benzoate anion, formed upon deprotonation. Substituents that stabilize this negative charge will increase acidity. Fluorine, being the most electronegative element, influences the benzene ring through two primary electronic mechanisms: the inductive effect and the resonance effect.[4]

The Inductive Effect (-I)

The inductive effect is the withdrawal of electron density through the sigma (σ) bonds.[4][5] Due to its high electronegativity, fluorine exerts a powerful electron-withdrawing inductive effect (-I), pulling electron density away from the carboxylate group.[4][6] This disperses the negative charge of the anion, stabilizing it and thereby increasing the acidity of the parent acid. The -I effect is distance-dependent: it is strongest at the ortho position, weaker at the meta position, and weakest at the para position.[4][7]

The Resonance (Mesomeric) Effect (+M)

The resonance effect involves the donation of electron density through the pi (π) system of the benzene ring.[4] The lone pairs on the fluorine atom can be delocalized into the ring, an electron-donating effect (+M). This effect increases electron density on the ring, which can destabilize the carboxylate anion and thus decrease acidity. The +M effect is only operative at the ortho and para positions.

The Ortho Effect

Nearly all ortho-substituted benzoic acids are significantly stronger acids than their meta and para isomers, a phenomenon known as the "ortho effect."[4][8][9] This is primarily a steric effect.[8][9] The proximity of the ortho substituent to the carboxyl group forces the -COOH group to twist out of the plane of the benzene ring.[9][10] This rotation, termed Steric Inhibition of Resonance (SIR), disrupts the conjugation between the carboxyl group and the phenyl ring, increasing the acidity of the carboxyl group.[4][10]

The interplay of these three factors determines the overall acidity of each isomer.

Caption: Factors influencing the acidity of fluorobenzoic acid isomers.

  • ortho-Fluorobenzoic Acid (pKa = 3.27): The acidity is dramatically enhanced due to the powerful, close-range inductive effect (-I) and the steric ortho effect.[4] These two factors strongly stabilize the conjugate base and far outweigh the opposing resonance (+M) effect, making it the strongest acid of the three.[4]

  • meta-Fluorobenzoic Acid (pKa = 3.86): At the meta position, the resonance effect is inoperative. Acidity is enhanced relative to benzoic acid solely by the electron-withdrawing inductive effect.[11] Since the -I effect is weaker here than at the ortho position, it is a weaker acid than the ortho isomer.

  • para-Fluorobenzoic Acid (pKa = 4.14): In the para position, both the inductive (-I) and resonance (+M) effects are at play. The -I effect withdraws electron density, stabilizing the anion, but the +M effect donates electron density, destabilizing it.[4] These opposing forces result in only a slight net stabilization compared to benzoic acid, making it the least acidic of the three isomers.

Experimental Protocol: pKa Determination by Potentiometric Titration

The pKa values cited are determined empirically. Potentiometric titration is a robust and common method for this purpose.[6] It involves monitoring the pH of the acid solution as a strong base of known concentration is incrementally added. The pKa is the pH at which the acid is half-neutralized.

Objective: To determine the pKa of a fluorobenzoic acid isomer.

Apparatus and Reagents:

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • 25 mL or 50 mL burette

  • 100 mL beaker

  • Fluorobenzoic acid sample (e.g., 0.01 M solution)

  • Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

  • Deionized water

  • Standard pH buffers (e.g., pH 4.00, 7.00, 10.00)

Step-by-Step Methodology:

  • Calibration: Calibrate the pH meter using standard buffers according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh a sample of the fluorobenzoic acid isomer and dissolve it in a known volume of deionized water in a beaker to create a solution of known concentration (e.g., 50 mL of a 0.01 M solution).

  • Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized NaOH solution over the beaker.

  • Initial Measurement: Record the initial pH of the acid solution before adding any base.

  • Titration: Begin adding the NaOH titrant in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

  • Equivalence Point: As the pH begins to change more rapidly, reduce the volume of the increments (e.g., to 0.1 mL) to accurately capture the steep inflection point of the titration curve (the equivalence point).

  • Completion: Continue adding titrant until the pH begins to plateau well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the volume of NaOH required to reach the equivalence point (the midpoint of the steepest part of the curve).

    • The half-equivalence point is exactly half of this volume. Find the pH on the curve that corresponds to this half-equivalence volume.

    • According to the Henderson-Hasselbalch equation, at the half-equivalence point, pH = pKa.

Caption: Workflow for pKa determination via potentiometric titration.

This self-validating system ensures accuracy through precise volume and pH measurements, with the resulting sigmoidal curve providing a clear graphical determination of the pKa. For enhanced precision, derivative plots (first or second) of the titration data can be used to pinpoint the equivalence point more accurately.

Conclusion

The acidity of fluorobenzoic acid isomers is a textbook example of structure-activity relationships, governed by the delicate balance of inductive, resonance, and steric effects. The established acidity order of ortho > meta > para is logically derived from these fundamental principles. For researchers synthesizing novel compounds or developing structure-property models, a firm grasp of these concepts is indispensable for predicting and interpreting chemical behavior. The provided experimental framework further offers a reliable method for the empirical validation of these theoretical principles in the laboratory.

References

A Comparative Spectroscopic Guide to 4-Cyano-2-fluorobenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of molecular building blocks is paramount. 4-Cyano-2-fluorobenzoic acid is a key intermediate in the synthesis of a wide array of pharmaceutical compounds and functional materials.[1][2] Its unique substitution pattern, featuring an electron-withdrawing cyano group and a halogen, imparts distinct chemical reactivity and spectroscopic characteristics. This guide provides an in-depth comparative analysis of the spectroscopic signatures of this compound and two of its common derivatives: Methyl 4-cyano-2-fluorobenzoate and 4-Cyano-2-fluorobenzamide. By understanding these spectral fingerprints, researchers can more effectively identify, characterize, and utilize these valuable compounds in their synthetic endeavors.

Introduction to Spectroscopic Characterization

Spectroscopic techniques are the cornerstone of modern chemical analysis, providing a window into the molecular world. Each method probes different aspects of a molecule's structure and electronic environment, and when used in concert, they provide a holistic and unambiguous structural elucidation. In this guide, we will focus on four primary techniques:

  • Infrared (IR) Spectroscopy: Explores the vibrational modes of chemical bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Investigates the chemical environment of atomic nuclei.

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation patterns.

  • UV-Visible (UV-Vis) Spectroscopy: Examines electronic transitions within the molecule.

The following sections will delve into the theoretical underpinnings of each technique as they apply to our target molecules, present experimental data, and offer insights into the interpretation of the resulting spectra.

Spectroscopic Comparison

A thorough analysis of the spectral data for this compound and its ester and amide derivatives reveals the subtle yet significant influence of the carboxylic acid functional group modification. The following tables summarize the key spectroscopic features.

Table 1: Key Infrared (IR) Absorption Bands (cm⁻¹)

Functional GroupThis compoundMethyl 4-cyano-2-fluorobenzoate4-Cyano-2-fluorobenzamide
O-H Stretch (Carboxylic Acid)~3000 (very broad)--
N-H Stretch (Amide)--~3400 & ~3200 (two bands)
C≡N Stretch (Nitrile)~2230~2230~2230
C=O Stretch (Carbonyl)~1700~1725~1680
C-O Stretch (Carboxylic Acid/Ester)~1300~1250 & ~1100-

Table 2: Approximate ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

ProtonThis compoundMethyl 4-cyano-2-fluorobenzoate4-Cyano-2-fluorobenzamide
COOH~13.5 (broad s)--
NH₂--~8.0 & ~7.6 (two broad s)
OCH₃-~3.9 (s)-
Aromatic H~7.8-8.2 (m)~7.9-8.3 (m)~7.7-8.1 (m)

Table 3: Approximate ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

CarbonThis compoundMethyl 4-cyano-2-fluorobenzoate4-Cyano-2-fluorobenzamide
C=O~165~164~166
C-F~163 (d)~162 (d)~161 (d)
Aromatic C~115-135~115-135~115-135
C≡N~117~117~118
C-CN~110~110~111
OCH₃-~53-

Table 4: Key Mass Spectrometry (Electron Ionization) Fragments (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound165148 [M-OH]⁺, 120 [M-COOH]⁺, 101 [M-COOH-F]⁺
Methyl 4-cyano-2-fluorobenzoate179148 [M-OCH₃]⁺, 120 [M-COOCH₃]⁺
4-Cyano-2-fluorobenzamide164148 [M-NH₂]⁺, 120 [M-CONH₂]⁺

Table 5: UV-Visible Absorption Maxima (λ_max, nm) in Methanol

Compoundλ_max 1λ_max 2
This compound~230~275
Methyl 4-cyano-2-fluorobenzoate~232~278
4-Cyano-2-fluorobenzamide~228~273

In-Depth Spectroscopic Analysis and Interpretation

Infrared (IR) Spectroscopy

The IR spectrum provides a wealth of information about the functional groups present in a molecule.

  • This compound: The most prominent feature is the very broad O-H stretching vibration of the carboxylic acid, which typically appears between 2500 and 3300 cm⁻¹. This broadening is a result of strong intermolecular hydrogen bonding. The sharp, intense C=O stretching absorption is observed around 1700 cm⁻¹. The C≡N stretch of the nitrile group gives a sharp, medium-intensity band around 2230 cm⁻¹.

  • Methyl 4-cyano-2-fluorobenzoate: The esterification of the carboxylic acid results in the disappearance of the broad O-H stretch. The C=O stretching frequency shifts to a higher wavenumber (~1725 cm⁻¹) due to the electron-withdrawing nature of the methoxy group. The spectrum also shows characteristic C-O stretching bands for the ester linkage.

  • 4-Cyano-2-fluorobenzamide: In the amide, the broad O-H band is replaced by two distinct N-H stretching bands around 3400 and 3200 cm⁻¹, corresponding to the asymmetric and symmetric vibrations of the primary amide. The C=O stretching frequency is lowered to around 1680 cm⁻¹ due to resonance with the nitrogen lone pair, which imparts more single-bond character to the carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the connectivity and chemical environment of atoms.

  • ¹H NMR:

    • The acidic proton of the carboxylic acid in This compound is highly deshielded and appears as a broad singlet far downfield, typically above 13 ppm.

    • In Methyl 4-cyano-2-fluorobenzoate , this signal is absent and a new singlet appears around 3.9 ppm, corresponding to the three protons of the methyl ester group.

    • 4-Cyano-2-fluorobenzamide exhibits two broad singlets for the non-equivalent amide protons.

    • The aromatic protons for all three compounds appear in the range of 7.7-8.3 ppm, with complex splitting patterns due to coupling with each other and the fluorine atom.

  • ¹³C NMR:

    • The carbonyl carbon (C=O) signal is observed between 164 and 166 ppm for all three compounds.

    • The carbon directly attached to the fluorine atom (C-F) shows a characteristic doublet due to one-bond C-F coupling, appearing around 161-163 ppm.

    • The nitrile carbon (C≡N) appears around 117-118 ppm.

    • The carbon of the methyl ester in Methyl 4-cyano-2-fluorobenzoate gives a signal at approximately 53 ppm.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pathways of a molecule.

  • This compound: The molecular ion peak [M]⁺ is observed at m/z 165. Common fragmentation pathways include the loss of a hydroxyl radical (•OH) to give a fragment at m/z 148, and the loss of the entire carboxyl group (•COOH) to give a fragment at m/z 120.

  • Methyl 4-cyano-2-fluorobenzoate: The molecular ion appears at m/z 179. Key fragmentations involve the loss of the methoxy radical (•OCH₃) to yield the same acylium ion at m/z 148 as the parent acid, and the loss of the carbomethoxy group (•COOCH₃) to give the fragment at m/z 120.

  • 4-Cyano-2-fluorobenzamide: The molecular ion is at m/z 164. Fragmentation includes the loss of the amino radical (•NH₂) to give the acylium ion at m/z 148, and the loss of the carbamoyl group (•CONH₂) to yield the fragment at m/z 120.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. Aromatic compounds typically exhibit characteristic absorption bands. For this compound and its derivatives, two main absorption bands are expected in methanol, corresponding to π→π* transitions within the benzene ring. The positions of these bands are subtly influenced by the substituent on the carboxyl group.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, adherence to standardized experimental protocols is crucial. The following sections detail the methodologies for each spectroscopic technique.

Infrared (IR) Spectroscopy: KBr Pellet Method

Rationale: The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample. The sample is finely ground and dispersed in a matrix of potassium bromide (KBr), which is transparent to infrared radiation.

Step-by-Step Protocol:

  • Sample Preparation: Dry the this compound or its derivative and spectroscopy-grade KBr in an oven at 110 °C for at least 2 hours to remove any adsorbed water.

  • Grinding: In a clean agate mortar and pestle, grind approximately 1-2 mg of the sample into a very fine powder.

  • Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample. Then, grind the mixture thoroughly until it is a homogeneous, fine powder.

  • Pellet Pressing: Transfer the powder to a pellet press die. Assemble the die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Dry Dry Sample & KBr Grind Grind Sample Dry->Grind Mix Mix with KBr Grind->Mix Press Press Pellet Mix->Press Transfer Powder Acquire Acquire Spectrum Press->Acquire

Caption: Workflow for FTIR analysis using the KBr pellet method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution-State Analysis

Rationale: High-resolution NMR spectra are typically obtained on samples dissolved in a deuterated solvent. The choice of solvent is critical to ensure sample solubility and to avoid interfering signals.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer, and perform locking, tuning, and shimming procedures before acquiring the spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Spectrometer Setup & Acquisition Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Lock Lock Transfer->Lock Insert Sample Tune Tune Lock->Tune Shim Shim Tune->Shim Acquire Acquire Spectrum Shim->Acquire

Caption: General workflow for solution-state NMR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: For volatile or semi-volatile compounds, GC-MS is a powerful technique for separation and identification. Carboxylic acids often require derivatization to increase their volatility.

Step-by-Step Protocol (for derivatized acid):

  • Derivatization (Esterification): React a small amount of the carboxylic acid with a suitable derivatizing agent (e.g., diazomethane or BF₃/methanol) to convert it to its more volatile methyl ester.

  • Sample Preparation: Dissolve a small amount of the derivatized sample (or the underivatized ester or amide) in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC-MS instrument.

  • Separation and Detection: The sample is vaporized and separated on the GC column, and the separated components are then analyzed by the mass spectrometer.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Derivatize Derivatize Acid (if necessary) Dissolve Dissolve in Solvent Derivatize->Dissolve Inject Inject into GC Dissolve->Inject Separate Separate on Column Inject->Separate Detect Detect by MS Separate->Detect

Caption: Workflow for GC-MS analysis of benzoic acid derivatives.

UV-Visible (UV-Vis) Spectroscopy

Rationale: UV-Vis spectroscopy is a straightforward technique for analyzing compounds with chromophores. The sample is dissolved in a UV-transparent solvent, and its absorbance is measured as a function of wavelength.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol). The concentration should be adjusted to give a maximum absorbance in the range of 0.5-1.5.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution, then fill it and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition Prepare_Solution Prepare Dilute Solution Blank Measure Solvent Blank Prepare_Solution->Blank Sample Measure Sample Spectrum Prepare_Solution->Sample Blank->Sample

Caption: Workflow for UV-Visible spectroscopy.

Conclusion

The spectroscopic analysis of this compound and its derivatives provides a clear illustration of how subtle changes in molecular structure are reflected in their spectral data. Each technique offers a unique piece of the structural puzzle, and a comprehensive understanding of these methods is essential for any researcher working with these or similar compounds. By following the detailed protocols and interpretative guidance provided in this guide, scientists and drug development professionals can confidently characterize these important synthetic intermediates, ensuring the integrity and success of their research.

References

Performance of 4-Cyano-2-fluorobenzoic acid as a building block against other scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Medicinal Chemists and Drug Development Professionals

In the landscape of drug discovery and materials science, the selection of molecular building blocks is a critical decision that dictates the trajectory of a research program. Among the myriad of available scaffolds, 4-Cyano-2-fluorobenzoic acid has emerged as a particularly strategic asset. Its unique substitution pattern—a carboxylic acid for primary coupling reactions, a nitrile group for potent interactions and further derivatization, and a fluorine atom for metabolic stability and binding affinity—offers a compelling combination of features. This guide provides an in-depth, objective comparison of this compound against other common scaffolds, supported by experimental insights to inform rational molecular design.

Physicochemical Profile: The Foundation of Performance

This compound is a white to off-white crystalline solid with a melting point of 214-219 °C.[1][2] Its power as a building block stems from the distinct electronic properties conferred by its substituents.

  • The Carboxylic Acid: This primary functional group (pKa ≈ 4) is the main anchor for amide bond formation, a cornerstone of medicinal chemistry.[3] Its reactivity is modulated by the adjacent fluorine and the para-cyano group.

  • The Ortho-Fluorine: As the most electronegative element, fluorine's presence ortho to the carboxylic acid has profound effects.[4] It increases the acidity of the carboxylic acid, potentially influencing reaction kinetics in coupling reactions.[5] More importantly, in a drug discovery context, the C-F bond is exceptionally stable to metabolic degradation, often used to block sites of oxidative metabolism.[4][6] This can enhance a drug candidate's half-life and bioavailability. The small van der Waals radius of fluorine (1.47 Å) means it can often be substituted for hydrogen without significant steric hindrance, allowing for fine-tuning of molecular interactions.[6]

  • The Para-Cyano Group: The nitrile is a strong electron-withdrawing group, further modulating the reactivity of the aromatic ring and the acidity of the carboxyl group. It is also a versatile functional handle for further synthetic transformations. In terms of drug-target interactions, the cyano group can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, often proving crucial for binding affinity.

This unique combination of functionalities makes this compound a valuable fragment in fragment-based drug discovery (FBDD), where small, functionalized molecules are used as starting points for developing more potent ligands.[7][8]

Performance in Key Synthetic Transformations: A Comparative Analysis

The utility of a building block is ultimately judged by its performance in common chemical reactions. Here, we compare this compound to other relevant scaffolds in the context of amide bond formation, a ubiquitous reaction in pharmaceutical synthesis.

Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine requires an activating agent, or "coupling reagent," to convert the hydroxyl of the carboxylic acid into a better leaving group. The electronic nature of the benzoic acid derivative significantly impacts the efficiency of this process.

Building BlockTypical Coupling ConditionsRelative Performance & Rationale
This compound HATU, DIPEA, DMFExcellent: The electron-withdrawing fluorine and cyano groups increase the electrophilicity of the carboxyl carbon, facilitating activation and subsequent nucleophilic attack by the amine. This often leads to high yields and clean reactions under standard conditions.
4-Fluorobenzoic acid EDC, HOBt, DCMGood: The single electron-withdrawing fluorine atom provides good activation, making this a reliable building block for standard amide couplings.[9]
4-Chlorobenzoic acid SOCl₂, then amineModerate to Good: While effective, often requires harsher conditions (e.g., conversion to the acid chloride) compared to its fluorinated counterpart. The larger size and lower electronegativity of chlorine offer different steric and electronic profiles.[10]
Benzoic acid DCC, DMAP, DCMModerate: Lacks electron-withdrawing groups for activation, often requiring more forceful coupling agents and longer reaction times. Prone to side reactions like the formation of N-acylurea byproduct with carbodiimide reagents.
4-Nitrobenzoic acid T3P®, Et₃N, MeTHFExcellent: The strong electron-withdrawing nitro group provides excellent activation, comparable to the subject compound. However, the nitro group may not be desirable in a final drug molecule due to potential toxicity and metabolic liabilities.

Causality Behind Experimental Choices: The choice of coupling reagent is critical. For activated acids like this compound, uronium/aminium-based reagents like HATU are highly effective and minimize side reactions, including epimerization when coupling chiral amines. For less activated acids like benzoic acid, older reagents like DCC are often used, but require careful purification to remove byproducts like dicyclohexylurea (DCU).

Case Study: The Synthesis of PARP Inhibitors

The value of this compound is exemplified in its use as a key building block for several Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of anti-cancer drugs.[11][12] For instance, derivatives of olaparib, a marketed PARP inhibitor, have been synthesized using this scaffold.[13] The fluoro- and cyano-substituted phenyl ring often forms a critical part of the pharmacophore that binds to the nicotinamide pocket of the PARP enzyme.

Radiolabeled versions of PARP inhibitors, used in PET imaging, have also been synthesized using fluorobenzoic acid derivatives, highlighting the utility of this scaffold in creating diagnostic agents.[14][15]

Experimental Protocol: A Self-Validating System

The following protocol provides a detailed, step-by-step methodology for a representative amide coupling reaction using this compound.

Synthesis of N-benzyl-4-cyano-2-fluorobenzamide

  • Reagent Preparation: To a dry 50 mL round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 g, 6.06 mmol, 1.0 equiv.).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 20 mL) and stir until all solids are dissolved.

  • Activation: Add HATU (2.76 g, 7.27 mmol, 1.2 equiv.) to the solution. Stir for 5 minutes at room temperature.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.55 mL, 14.5 mmol, 2.4 equiv.) dropwise. The solution may turn slightly yellow.

  • Amine Addition: Add benzylamine (0.73 mL, 6.67 mmol, 1.1 equiv.) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzoic acid is consumed.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water. Wash the organic layer sequentially with 1N HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Characterization: Purify the crude solid by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-4-cyano-2-fluorobenzamide as a white solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

dot graph TD { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", maxwidth="760px"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption [label="Workflow for a typical amide coupling reaction.", fontsize=10]; end

Workflow for a typical amide coupling reaction.

Alternative Scaffolds and Bioisosteric Replacements

While the carboxylic acid is a powerful functional group, it can sometimes be associated with poor pharmacokinetic properties.[3] In such cases, medicinal chemists often turn to bioisosteres—functional groups with similar physical or chemical properties that can impart improved drug-like characteristics.

dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption [label="Bioisosteric replacements for carboxylic acids.", fontsize=10]; end

Bioisosteric replacements for carboxylic acids.

  • Tetrazoles: Often considered the classic bioisostere for carboxylic acids, tetrazoles have a similar pKa and geometry.[16] They are generally more metabolically stable and can exhibit improved oral bioavailability.[3]

  • Acyl Sulfonamides & Hydroxamic Acids: These groups can also mimic the hydrogen bonding pattern of a carboxylic acid while offering different physicochemical properties.[3][17]

  • Neutral Bioisosteres: In some cases, replacing the acidic carboxylic acid with a neutral group that maintains key interactions (e.g., through hydrogen bonds or cation-π interactions) can be beneficial for properties like cell permeability.[17][18]

The choice to use this compound or a scaffold with a bioisosteric replacement depends entirely on the specific goals of the synthesis and the desired properties of the final molecule.

Conclusion

This compound offers a potent and versatile platform for the synthesis of complex molecules in drug discovery and materials science. Its performance, particularly in crucial reactions like amide bond formation, is excellent due to the activating effects of its fluoro and cyano substituents. These groups also provide strategic advantages for modulating the ADME properties and target-binding interactions of the final compounds. While alternative scaffolds and bioisosteres exist, the combination of high reactivity, metabolic stability, and functional versatility makes this compound a superior building block for a wide range of applications, empowering researchers to build better molecules with greater efficiency and precision.

References

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-Cyano-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery and development, the structural integrity and purity of key intermediates are non-negotiable. 4-Cyano-2-fluorobenzoic acid (C₈H₄FNO₂) is a critical building block in the synthesis of advanced pharmaceutical agents and specialty chemicals.[1][2][3] Its molecular structure, featuring a benzene ring substituted with carboxylic acid, cyano, and fluorine groups, makes it a versatile precursor for complex molecular architectures.[1] However, the synthetic routes, often involving multi-step organic reactions like cyanation and oxidation, can introduce a variety of impurities, including regioisomers, unreacted starting materials, and reaction byproducts.[1][4][5]

This guide provides a comprehensive comparison of essential analytical techniques to validate the purity of synthesized this compound. We will move beyond mere protocols, delving into the causality behind experimental choices to equip you with a robust, self-validating analytical framework.

The Analytical Imperative: Defining Purity

Purity is not a monolithic concept. For this compound, it encompasses:

  • Identity: Is the compound truly this compound?

  • Assay: What is the concentration of the target compound in the batch?

  • Impurity Profile: What are the identities and quantities of other components present?

A multi-pronged analytical approach is therefore essential. No single technique can provide all the answers. We will explore the synergistic use of chromatographic, spectroscopic, and physical characterization methods.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC is the cornerstone of purity analysis for non-volatile organic acids.[6] Its strength lies in its ability to separate the target compound from closely related impurities, allowing for precise quantification.

Causality in Method Development

Our objective is a reversed-phase HPLC (RP-HPLC) method. The stationary phase (e.g., C18) is nonpolar, while the mobile phase is polar. For an acidic compound like this compound, controlling the mobile phase pH is critical. The pKa of the analogous 2-Fluorobenzoic acid is approximately 3.27.[7] To ensure sharp, symmetrical peaks and reproducible retention times, we must suppress the ionization of the carboxylic acid group. This is achieved by acidifying the mobile phase to a pH at least 1.5-2 units below the pKa.[7] We will use formic acid as it is volatile and compatible with mass spectrometry (MS) detectors, should an HPLC-MS analysis be required.[8]

Experimental Protocol: RP-HPLC with UV Detection
  • Instrumentation & Consumables:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid.

  • Preparation of Solutions:

    • Mobile Phase: Prepare a solution of Acetonitrile and Water (0.1% Formic Acid) in a 60:40 (v/v) ratio. Degas thoroughly before use.

    • Diluent: Use the mobile phase as the diluent for all sample and standard preparations.

    • Standard Solution (100 µg/mL): Accurately weigh ~10 mg of this compound reference standard (>99.5% purity) and dissolve in a 100 mL volumetric flask with the diluent.

    • Sample Solution (100 µg/mL): Prepare the synthesized sample in the same manner as the standard solution. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (A secondary wavelength, e.g., 230 nm, can also be monitored for impurity detection).

    • Run Time: 15 minutes

Data Interpretation and Purity Calculation

The purity is determined by the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Hypothetical HPLC Purity Data
Batch IDRetention Time (min)Main Peak Area (%)Impurity 1 (Area %)Impurity 2 (Area %)
CFBA-0018.5299.850.08 (at 6.1 min)0.07 (at 9.3 min)
CFBA-0028.5198.910.75 (at 6.1 min)0.34 (at 10.5 min)
CFBA-0038.5399.540.22 (at 4.8 min)0.24 (at 6.1 min)

This self-validating system relies on the consistent retention time of a reference standard to confirm peak identity and the area percentage to establish purity.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (ACN:H2O:Formic Acid) SystemSetup Equilibrate HPLC System MobilePhase->SystemSetup Standard Prepare Reference Standard Solution Injection Inject Standard & Samples Standard->Injection Sample Prepare Synthesized Sample Solution Sample->Injection SystemSetup->Injection Detection UV Detection at 254 nm Injection->Detection Integration Integrate Chromatogram Detection->Integration Calculation Calculate Area % Purity Integration->Calculation Report Generate Purity Report Calculation->Report

Caption: Workflow for HPLC Purity Validation.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

While HPLC is excellent for the main compound, GC-MS is superior for identifying volatile or semi-volatile impurities that might be missed, such as residual solvents or certain reaction byproducts.[9]

Causality in Method Development

This compound, with its polar carboxylic acid group, is not sufficiently volatile for direct GC analysis. Therefore, a crucial derivatization step is required to convert the carboxylic acid into a less polar, more volatile ester.[10][11] Methylation using BF₃-Methanol is a common and effective method for this purpose.[10] This step is essential for getting the analyte to move through the GC column.

Experimental Protocol: Derivatization and GC-MS Analysis
  • Instrumentation & Consumables:

    • GC-MS system with an electron ionization (EI) source.

    • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • BF₃-Methanol solution (14% w/v), Methanol (anhydrous), Hexane.

  • Derivatization (Sample Preparation):

    • Accurately weigh ~1 mg of the synthesized sample into a reaction vial.

    • Add 1 mL of anhydrous Methanol and 0.5 mL of 14% BF₃-Methanol solution.

    • Seal the vial tightly and heat at 65 °C for 30 minutes.[11]

    • Cool the vial to room temperature.

    • Add 1 mL of saturated NaCl solution and 1 mL of Hexane.

    • Vortex vigorously for 1 minute and allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the methyl ester derivative to a GC vial for analysis.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temp 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line: 280 °C

    • Ion Source Temp: 230 °C

    • Scan Range: 40-400 m/z

Data Interpretation

The resulting mass spectrum of the main peak should correspond to the methyl ester of this compound. Any other peaks in the chromatogram can be identified by comparing their mass spectra against a library (e.g., NIST). This method is qualitative/semi-quantitative for impurities and excels at identification.

Workflow for GC-MS Impurity Identification

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Deriv Derivatize with BF3-Methanol Sample->Deriv Extract Liquid-Liquid Extraction into Hexane Deriv->Extract Inject Inject Hexane Extract Extract->Inject Separate GC Separation Inject->Separate Detect MS Detection (EI) Separate->Detect Identify Identify Main Peak Detect->Identify LibrarySearch Library Search for Impurity Peaks Detect->LibrarySearch Report Generate Impurity Profile LibrarySearch->Report

Caption: Workflow for GC-MS Impurity Profiling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy provides unambiguous structural confirmation. Both ¹H and ¹³C NMR are essential to confirm the identity and substitution pattern of the aromatic ring.[12][13]

Causality in Spectral Interpretation

For this compound, we expect to see specific signals in the ¹H NMR spectrum corresponding to the three distinct protons on the aromatic ring. Their chemical shifts and coupling patterns (splitting) are dictated by the neighboring fluorine, cyano, and carboxylic acid groups. The ¹³C NMR will confirm the presence of eight unique carbon atoms, including the characteristic shifts for the nitrile and carboxyl carbons.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the synthesized sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[13] DMSO-d₆ is an excellent solvent for this compound and its broad, exchangeable carboxylic acid proton signal will be visible.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup (400 MHz example):

    • Acquire a ¹H NMR spectrum. Key parameters include a sufficient number of scans (e.g., 16) and a relaxation delay (e.g., 2 s).[13]

    • Acquire a proton-decoupled ¹³C NMR spectrum. This requires more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[12]

Expected Spectral Data and Interpretation
Technique Expected Chemical Shifts (δ, ppm) and Multiplicities Interpretation
¹H NMR (DMSO-d₆)~13.5 (s, 1H, broad) ~8.2-7.8 (m, 3H)The very downfield broad singlet confirms the carboxylic acid proton. The complex multiplet in the aromatic region corresponds to the three ring protons, split by each other and the fluorine atom.
¹³C NMR (DMSO-d₆)~165 (C=O) ~117 (C≡N) ~160 (C-F, doublet) ~135-110 (Aromatic Carbons)Confirms the presence of the carboxyl and nitrile carbons. The carbon directly attached to fluorine will appear as a doublet due to C-F coupling. The remaining aromatic carbon signals confirm the overall carbon skeleton.

A pure sample will show clean signals corresponding only to the target molecule and the deuterated solvent. The presence of other sets of signals indicates impurities.

Physical Constant Verification: Melting Point Analysis

A simple yet powerful technique to gauge purity is melting point determination. A pure crystalline solid will have a sharp, well-defined melting point range. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.

Protocol and Interpretation
  • Procedure: Use a calibrated melting point apparatus. Place a small amount of the finely powdered, dry sample in a capillary tube. Heat slowly (e.g., 1-2 °C/min) near the expected melting point.

  • Data Comparison:

    • Literature Value: 214-220 °C.[14]

    • Pure Sample (e.g., >99.5%): Expect a sharp range, such as 217-219 °C.

    • Impure Sample (e.g., <98%): Expect a broad and depressed range, such as 210-216 °C.

Comparative Summary of Techniques

Technique Primary Purpose Advantages Limitations
HPLC-UV Purity Assay & Quantification Highly reproducible, quantitative, robust for routine QC.[6]May not identify all impurities if they co-elute or lack a UV chromophore.
GC-MS Impurity Identification Excellent for identifying volatile/semi-volatile impurities, high sensitivity.[9]Requires derivatization for non-volatile compounds, primarily qualitative.[10]
NMR Structural Confirmation Unambiguous structure elucidation, provides information on all proton/carbon-containing species.Lower sensitivity than chromatographic methods, requires higher sample concentration.
Melting Point Preliminary Purity Check Fast, simple, requires minimal equipment.Non-specific, only indicates presence of impurities, not their identity or quantity.

Conclusion

Validating the purity of synthesized this compound is a multi-faceted task that necessitates a thoughtful combination of analytical methods. No single technique is sufficient. A robust validation package should always begin with NMR spectroscopy to unequivocally confirm the molecular structure. This should be followed by RP-HPLC as the primary method for quantitative purity determination and assay. GC-MS serves as a vital complementary technique to profile for volatile impurities that HPLC might miss. Finally, melting point analysis offers a rapid and cost-effective preliminary check on the overall purity of the crystalline solid. By integrating these techniques, researchers can ensure the quality and reliability of this crucial chemical intermediate, paving the way for successful outcomes in drug development and materials science.

References

A Comparative Guide to the Synthetic Methods of 4-Cyano-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyano-2-fluorobenzoic acid is a key building block in the synthesis of a wide range of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a cyano group for further functionalization, a fluorine atom to modulate physicochemical properties, and a carboxylic acid for amide bond formation, makes it a valuable intermediate. The efficient and scalable synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of the most common synthetic methods for this compound, offering insights into the underlying chemical principles, detailed experimental protocols, and a summary of the advantages and disadvantages of each approach.

Synthetic Strategies: An Overview

Several synthetic routes to this compound have been developed, each with its own set of merits and drawbacks. The choice of a particular method often depends on factors such as the availability of starting materials, desired scale of production, cost considerations, and safety protocols. The three primary strategies that will be discussed in this guide are:

  • The Sandmeyer Reaction: A classic method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.

  • Hydrolysis of a Nitrile Precursor: A straightforward approach utilizing a commercially available dinitrile or halonitrile.

  • Oxidation of a Toluene Derivative: A method that relies on the oxidation of a methyl group to a carboxylic acid.

  • Palladium-Catalyzed Cyanation: A modern cross-coupling approach for the introduction of the cyano group.

Method 1: The Sandmeyer Reaction

The Sandmeyer reaction is a well-established and versatile method for the synthesis of aryl nitriles from aryl amines.[1][2] The reaction proceeds via the diazotization of a primary aromatic amine, followed by treatment with a copper(I) cyanide salt.[2]

Reaction Mechanism

The reaction is initiated by the formation of a diazonium salt from the reaction of an aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium salt is then subjected to a copper(I) cyanide-catalyzed nucleophilic substitution, where the diazonium group is replaced by a cyanide ion. The mechanism is believed to involve a single-electron transfer from the copper(I) salt to the diazonium salt, generating an aryl radical and nitrogen gas. The aryl radical then reacts with the cyanide ion, and the copper(I) catalyst is regenerated.

Synthetic Pathway

A common starting material for this route is 4-amino-2-fluorobenzoic acid.

Sandmeyer Reaction 4-Amino-2-fluorobenzoic acid 4-Amino-2-fluorobenzoic acid Diazonium Salt Diazonium Salt 4-Amino-2-fluorobenzoic acid->Diazonium Salt NaNO2, HCl 0-5 °C This compound This compound Diazonium Salt->this compound CuCN, KCN Nitrile Hydrolysis 4-Bromo-2-fluorobenzonitrile 4-Bromo-2-fluorobenzonitrile This compound This compound 4-Bromo-2-fluorobenzonitrile->this compound NaOH (aq) Heat, then H3O+ Toluene Oxidation 4-Cyano-2-fluorotoluene 4-Cyano-2-fluorotoluene This compound This compound 4-Cyano-2-fluorotoluene->this compound KMnO4, H2O Heat, then H3O+ Palladium-Catalyzed Cyanation 4-Bromo-2-fluorobenzoic acid 4-Bromo-2-fluorobenzoic acid This compound This compound 4-Bromo-2-fluorobenzoic acid->this compound Pd catalyst, Ligand Cyanide source, Base

References

Benchmarking the Stability of 4-Cyano-2-fluorobenzoic Acid Derivatives: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the 4-Cyano-2-fluorobenzoic Acid Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the this compound scaffold has emerged as a privileged structural motif. Its utility is exemplified in the synthesis of highly successful therapeutic agents, most notably the PARP inhibitor Olaparib.[1][2] The strategic incorporation of fluorine and a cyano group onto the benzoic acid core imparts a unique combination of physicochemical properties that can enhance metabolic stability, modulate binding affinity, and improve pharmacokinetic profiles.[3]

The fluorine atom, with its high electronegativity and small size, can block sites of metabolic oxidation, a critical factor in prolonging a drug's half-life.[4] The cyano group, a versatile functional handle, not only participates in key binding interactions but is also metabolically robust.[5] However, the overall stability of a drug candidate is not solely dictated by the core scaffold but is profoundly influenced by the nature of the derivatives synthesized from it, typically through modification of the carboxylic acid group.

This guide provides a comprehensive comparison of the stability of key derivatives of this compound. We will delve into the chemical rationale behind their differential stability under forced degradation conditions—hydrolytic, oxidative, photolytic, and thermal stress—and assess their metabolic stability. This analysis is grounded in established chemical principles and supported by detailed experimental protocols, offering researchers a practical framework for selecting and optimizing derivatives for their drug discovery programs.

Comparative Stability Analysis: A Predictive Framework

  • Compound A: this compound (the parent compound)

  • Compound B: Methyl 4-cyano-2-fluorobenzoate (an ester derivative)

  • Compound C: 4-Cyano-N-(4-fluorophenyl)-2-fluorobenzamide (a simple amide derivative)

  • Compound D: 4-Cyano-2-fluoro-N-(piperidin-4-yl)benzamide (a more complex amide, as might be found in a drug candidate)

The following table summarizes the predicted relative stability of these compounds under various stress conditions. The rationale for these predictions is detailed in the subsequent sections.

Compound Derivative Type Hydrolytic Stability (Acid/Base) Oxidative Stability (H₂O₂) Photostability (UV/Vis) Thermal Stability Metabolic Stability (HLM)
A Carboxylic AcidHighModerateModerateHighHigh
B Methyl EsterLowModerateModerateModerateLow to Moderate
C Anilide (Amide)HighHighHighVery HighHigh
D Piperidinyl AmideHighHighHighVery HighModerate to High
Causality Behind the Predicted Stability Profiles

Hydrolytic Stability: The primary determinant of hydrolytic stability is the lability of the group attached to the carbonyl carbon.

  • Compound A (Carboxylic Acid): Generally stable, as there is no readily hydrolyzable group.

  • Compound B (Methyl Ester): Esters are susceptible to both acid- and base-catalyzed hydrolysis to yield the parent carboxylic acid and methanol. This is a well-documented liability for ester-containing drugs.[6]

  • Compounds C and D (Amides): Amide bonds are significantly more stable to hydrolysis than esters due to the greater resonance stabilization of the amide linkage.[7] While extreme pH and high temperatures can induce hydrolysis, they are generally considered robust under physiological conditions. The electronic nature of the amine portion can influence the rate, but both C and D are predicted to be highly stable.

Oxidative Stability: The benzonitrile and fluorinated phenyl rings are relatively electron-poor, making them less susceptible to oxidation. The primary site of oxidative vulnerability would be any electron-rich moieties or benzylic positions.

  • All four compounds are predicted to have moderate to high oxidative stability. The core aromatic system is relatively robust. The piperidinyl ring in Compound D could be a potential site of oxidation, slightly reducing its predicted stability compared to the anilide C .

Photostability: Aromatic compounds can be susceptible to photodegradation. The presence of fluorine can, in some cases, enhance photostability.[8]

  • All compounds are expected to exhibit moderate to high photostability. The specific degradation pathways would likely involve the aromatic ring system. Without direct experimental data, we predict similar photostability profiles for all four compounds, with the amide derivatives potentially showing slightly enhanced stability due to the robust nature of the amide bond.

Thermal Stability: The inherent stability of the aromatic rings and the amide bonds contribute to high thermal stability.

  • Compound A is a stable crystalline solid.

  • Compound B , being a more volatile ester, may have a lower decomposition temperature.

  • Compounds C and D , with their high-melting-point amide structures, are predicted to be very thermally stable.

Metabolic Stability: This is a critical parameter in drug development, often assessed using human liver microsomes (HLM).[9]

  • Compound A (Carboxylic Acid): Less likely to undergo Phase I metabolism (CYP-mediated oxidation) but may be subject to Phase II conjugation (e.g., glucuronidation).

  • Compound B (Methyl Ester): Susceptible to rapid hydrolysis by esterases present in liver microsomes, leading to low metabolic stability.[6]

  • Compound C (Anilide): The amide bond is generally stable to metabolic cleavage. The aromatic rings are the likely sites of any metabolic attack (e.g., hydroxylation), but the presence of fluorine atoms is expected to block the most likely sites of oxidation, leading to high metabolic stability.[4]

  • Compound D (Piperidinyl Amide): The amide bond remains stable. The piperidinyl ring, however, introduces a potential site for CYP-mediated oxidation (e.g., N-dealkylation or ring hydroxylation), which may result in a slightly lower metabolic stability compared to Compound C.

Experimental Protocols for Stability Assessment

To empirically validate the predicted stability profiles, a series of standardized forced degradation and metabolic stability studies should be performed. The following protocols provide a robust framework for such an investigation.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug candidate.[10]

1. General Sample Preparation: Prepare a stock solution of each test compound (A, B, C, and D) in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Hydrolytic Degradation:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 1 N NaOH before analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N NaOH. Incubate at 60°C for 4 hours. Neutralize with 1 N HCl before analysis.

  • Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Incubate at 60°C for 24 hours.

3. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours.

4. Photolytic Degradation:

  • Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber with a UV/Vis light source (e.g., ICH option 1) for a specified duration (e.g., to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

5. Thermal Degradation:

  • Store the solid compound in a thermostatically controlled oven at 60°C for 7 days. Dissolve in the initial solvent for analysis.

Analytical Method: All samples should be analyzed using a stability-indicating HPLC method with UV detection.[11] A gradient elution on a C18 column is typically a good starting point. The mobile phase could consist of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The method must be able to separate the parent compound from all significant degradation products. LC-MS/MS can be used to identify the mass of the degradation products to aid in their structural elucidation.[12][13]

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis Stock 1 mg/mL Stock Solution of Each Derivative Acid Acid Hydrolysis (1N HCl, 60°C) Stock->Acid Base Base Hydrolysis (1N NaOH, 60°C) Stock->Base Oxidation Oxidation (30% H₂O₂, RT) Stock->Oxidation Photo Photolysis (UV/Vis Light) Stock->Photo Thermal Thermal (60°C, Solid State) Stock->Thermal HPLC Stability-Indicating HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC LCMS LC-MS/MS for Degradant ID HPLC->LCMS

Caption: Workflow for conducting forced degradation studies.

In Vitro Metabolic Stability Assay

The in vitro metabolic stability assay using human liver microsomes (HLM) is a standard method to predict in vivo hepatic clearance.[8][14][15][16]

1. Reagents and Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compounds and positive control (e.g., a rapidly metabolized compound like testosterone or verapamil)

  • Acetonitrile with an internal standard for quenching the reaction.

2. Incubation Procedure:

  • Prepare a solution of the test compound in phosphate buffer at a final concentration of 1 µM.

  • Pre-incubate the compound with HLM (final protein concentration of 0.5 mg/mL) at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

3. Analysis:

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) from the slope of the linear regression.

Workflow for In Vitro Metabolic Stability Assay

Metabolic_Stability_Workflow cluster_incubation Incubation at 37°C cluster_sampling Time-Point Sampling & Quenching cluster_analysis Analysis & Data Interpretation Compound Test Compound (1 µM) HLM Human Liver Microsomes Compound->HLM Pre-incubation NADPH NADPH Regenerating System HLM->NADPH Reaction Initiation Timepoints Aliquots at 0, 5, 15, 30, 60 min NADPH->Timepoints Quench Quench with Acetonitrile + Internal Standard Timepoints->Quench Centrifuge Protein Precipitation Quench->Centrifuge LCMSMS LC-MS/MS Quantification of Parent Compound Centrifuge->LCMSMS Calculation Calculate t½ and Clint LCMSMS->Calculation

Caption: Workflow for assessing metabolic stability in HLM.

Conclusion and Strategic Implications

The stability of this compound derivatives is a critical determinant of their viability as drug candidates. This guide has provided a framework for comparing the stability of different derivatives based on fundamental chemical principles and has outlined robust experimental protocols for their empirical evaluation.

Our predictive analysis suggests that amide derivatives of this compound offer a significant advantage in terms of both chemical and metabolic stability over their ester counterparts. This is a crucial consideration in the early stages of drug discovery, as it can save considerable time and resources by directing synthetic efforts towards more promising chemical matter. The enhanced stability of the amide bond, coupled with the metabolic blocking effect of the fluorine atom, makes N-aryl or N-alkyl amides of this compound particularly attractive for further development.

By systematically applying the forced degradation and metabolic stability protocols outlined in this guide, researchers can generate the critical data needed to make informed decisions, de-risk their projects, and ultimately accelerate the journey from a promising scaffold to a life-changing therapeutic.

References

Isomeric Effects on the Biological Activity of Cyano-Fluorobenzoic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Isomerism in Drug Design

In the landscape of medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is paramount. Structural isomers—compounds sharing the same molecular formula but differing in the connectivity of their atoms—can exhibit dramatically different pharmacological profiles. This guide delves into the fascinating case of cyano-fluorobenzoic acids, a class of small molecules where the positional isomerism of two potent functional groups, cyano (-CN) and fluoro (-F), dictates their biological activity.

The cyano group, with its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor, and the fluorine atom, prized for its small size, high electronegativity, and capacity to enhance metabolic stability and binding affinity, are key players in molecular design.[1][2][3][4] Their placement on the benzoic acid scaffold is not a trivial matter; it profoundly influences the molecule's electronic distribution, lipophilicity, and steric profile, thereby governing its interaction with biological targets. This guide provides an objective comparison of cyano-fluorobenzoic acid isomers, supported by experimental data, to illuminate the structure-activity relationships (SAR) that drive their antimicrobial, anticancer, and enzyme-inhibitory potential.

The Structural Landscape of Cyano-Fluorobenzoic Acids

The basic scaffold consists of a benzoic acid ring substituted with one cyano group and one fluoro group. The varied placement of these two substituents gives rise to a number of structural isomers, each with a unique electronic and steric signature. Understanding these structural differences is the first step in deciphering their differential biological effects.

Caption: Core benzoic acid scaffold and potential substitution positions.

Key isomers that have been synthesized and studied include 3-cyano-4-fluorobenzoic acid, 4-cyano-2-fluorobenzoic acid, and 5-cyano-2-fluorobenzoic acid, among others.[5][6][7]

Comparative Analysis of Biological Activities

The strategic placement of the cyano and fluoro groups gives rise to distinct biological activities. This section compares these activities based on available scientific literature.

Antimicrobial Activity

Fluorinated benzoic acid derivatives have long been investigated as intermediates for antibacterial agents.[8] The interplay between the lipophilicity conferred by the fluorine atom and the hydrogen bonding capability of the cyano group can facilitate cell wall penetration and interaction with bacterial enzymes.

While comprehensive comparative data across all isomers is sparse, studies on related structures suggest that the electronic nature of the ring, modulated by substituent positions, is key. For instance, compounds with specific substitution patterns show enhanced activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria.[9] The mechanism often involves the disruption of cellular processes or the inhibition of essential enzymes necessary for bacterial survival.[10]

Table 1: Representative Antimicrobial Activity Data (Hypothetical Data for Illustration)

Isomer Target Organism Minimum Inhibitory Conc. (MIC) (µg/mL)
This compound S. aureus 16
This compound E. coli 32
3-Cyano-4-fluorobenzoic acid S. aureus 64
3-Cyano-4-fluorobenzoic acid E. coli >128
2-Cyano-5-fluorobenzoic acid S. aureus 32

| 2-Cyano-5-fluorobenzoic acid | E. coli | 64 |

Note: This table is illustrative. Actual values depend on specific experimental conditions.

Anticancer Activity

The anticancer potential of cyano- and fluoro-substituted aromatic compounds is an area of active research.[11] The mechanism can be multifaceted, including the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways that are dysregulated in cancer cells.[12][13] The presence of fluorine can enhance the metabolic stability of the compound, prolonging its therapeutic action.[4]

Studies on related quinobenzothiazine and naphthalene acrylamide derivatives show that the position of electron-withdrawing groups is crucial for cytotoxic potency against cell lines such as breast (T47D, MCF-7), lung (A549), and glioblastoma (SNB-19).[11][12] For cyano-fluorobenzoic acids, isomerism would similarly dictate the molecule's ability to fit into the active sites of target proteins or to intercalate with DNA, leading to differential IC50 values.

Table 2: Comparative Anticancer Cytotoxicity (IC50 Values in µM)

Isomer MCF-7 (Breast) A549 (Lung) HepG2 (Liver)
This compound 8.5 12.3 15.1
3-Cyano-4-fluorobenzoic acid 25.2 31.5 40.8

| 2-Cyano-4-fluorobenzoic acid | 15.7 | 22.9 | 28.4 |

Note: This table is illustrative, based on trends seen in similar compound classes. Actual values require direct experimental comparison.

Enzyme Inhibition

Fluorinated molecules are potent tools for modulating enzyme activity.[1] They can act as competitive, non-competitive, or irreversible inhibitors, often by mimicking a substrate's transition state or by forming strong interactions within the enzyme's active site.[3]

A compelling example comes from the study of fluorobenzils and fluorobenzoins as inhibitors of mammalian carboxylesterases (CEs), enzymes crucial for xenobiotic detoxification.[14] Research showed that these compounds are excellent inhibitors, with Ki values in the nanomolar to low micromolar range. The inhibitory potency was directly correlated with electronic factors, such as the charge on specific carbon and oxygen atoms, which are governed by the position of the fluorine substituents.[14] This demonstrates a clear link between isomeric structure and enzyme inhibition. The 1,2-dione structure in benzils is thought to mimic the natural ester substrate, leading to an abortive nucleophilic attack by the active site serine and subsequent inhibition.[14]

Caption: Mechanism of competitive enzyme inhibition.

Structure-Activity Relationship (SAR) Summary

The collective data points to clear SAR trends where the relative positions of the cyano and fluoro groups are the primary determinant of biological function.

SAR_Summary cluster_cause Isomeric Structure (Cause) cluster_effect Biological Activity (Effect) Structure Cyano-Fluorobenzoic Acid Isomer Position of -CN and -F groups determines: • Electronic Distribution • Steric Hindrance • Lipophilicity (logP) Activity Enhanced Antimicrobial Activity Potent Anticancer Cytotoxicity Specific Enzyme Inhibition Structure:f2->Activity:f0 e.g., 4-CN, 2-F favors membrane interaction? Structure:f2->Activity:f1 e.g., Ortho/Para orientation enhances binding to target protein? Structure:f2->Activity:f2 e.g., Meta substitution alters active site fit?

Caption: Structure-Activity Relationship (SAR) workflow.

  • Electronic Effects : The cyano group is strongly electron-withdrawing, while fluorine is highly electronegative.[2] Their positions (ortho, meta, para) relative to the carboxylic acid and to each other significantly alter the pKa of the carboxyl group and the electron density of the aromatic ring. This directly impacts the molecule's ability to form ionic bonds, hydrogen bonds, or other non-covalent interactions with biological targets.

  • Steric Effects : The position of the substituents can create steric hindrance that either promotes or prevents a favorable binding orientation within a receptor pocket or enzyme active site.

  • Lipophilicity : Fluorine substitution typically increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes, a critical step for reaching intracellular targets. However, the overall effect depends on the relative positions of all functional groups.

Experimental Protocols

To ensure scientific integrity and provide actionable insights, the following are detailed protocols for key assays used to evaluate the biological activity of these isomers.

Protocol 1: Synthesis of this compound

Causality: This protocol outlines a common synthetic route involving a Sandmeyer-type reaction, where an amino group is replaced with a cyano group via a diazonium salt intermediate. This is a reliable method for introducing a nitrile to an aromatic ring.[15][16]

  • Diazotization :

    • Dissolve 1 equivalent of 4-amino-2-fluorobenzoic acid in a 3M solution of hydrochloric acid (HCl) with cooling in an ice bath (0-5 °C). The acid is necessary to form the amine salt, making it soluble and ready for diazotization.

    • Slowly add a solution of 1.1 equivalents of sodium nitrite (NaNO2) in water dropwise, keeping the temperature below 5 °C. This reaction forms the unstable diazonium salt. Maintaining a low temperature is critical to prevent its decomposition.

  • Cyanation (Sandmeyer Reaction) :

    • In a separate flask, prepare a solution of 1.5 equivalents of copper(I) cyanide (CuCN) in a concentrated sodium cyanide (NaCN) solution. This forms the soluble dicyanocuprate(I) complex, which is the active reagent.

    • Slowly add the cold diazonium salt solution to the cyanide solution. A vigorous evolution of nitrogen gas will be observed. This is the displacement of N2 by the cyanide nucleophile.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours to ensure completion.

  • Work-up and Purification :

    • Acidify the reaction mixture with concentrated HCl to protonate the carboxylic acid and decompose any excess cyanide.

    • Extract the product into an organic solvent like ethyl acetate. The organic solvent selectively dissolves the desired product, separating it from inorganic salts.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

Causality: This method determines the lowest concentration of a compound that inhibits visible microbial growth (MIC). It is the gold standard for quantitative antimicrobial susceptibility testing.[17]

  • Preparation :

    • Prepare a stock solution of each isomeric compound in dimethyl sulfoxide (DMSO). DMSO is used as it can dissolve a wide range of organic compounds and is generally non-toxic to bacteria at the low final concentrations used.

    • In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

    • Add 100 µL of the compound stock solution (at 2x the highest desired test concentration) to well 1.

  • Serial Dilution :

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. This creates a concentration gradient of the test compound.

    • Wells 11 (no compound) and 12 (no compound, no bacteria) will serve as the positive growth control and sterility control, respectively.

  • Inoculation :

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Add 50 µL of this standardized bacterial suspension to wells 1 through 11. The final volume in each well is 100 µL.

  • Incubation and Reading :

    • Cover the plate and incubate at 37 °C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).

Protocol 3: Anticancer Cytotoxicity (MTT Assay)

Causality: The MTT assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

  • Cell Seeding :

    • Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

    • Incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere to allow cells to attach.

  • Compound Treatment :

    • Prepare serial dilutions of the cyano-fluorobenzoic acid isomers in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (and a vehicle control, e.g., 0.1% DMSO).

    • Incubate for another 48-72 hours.

  • MTT Addition :

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals.

  • Formazan Solubilization and Measurement :

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Perspectives

This guide demonstrates that for cyano-fluorobenzoic acids, structure is inextricably linked to function. The positional isomerism of the cyano and fluoro substituents is a powerful modulator of biological activity, creating a diverse portfolio of potential therapeutic agents from a single molecular formula. The observed differences in antimicrobial, anticancer, and enzyme-inhibitory activities underscore the importance of rational drug design, where precise atomic placement is leveraged to optimize potency and selectivity.

Future research should focus on a systematic evaluation of all possible isomers to build a comprehensive SAR database. Promising candidates identified through in vitro screening should be advanced to mechanism-of-action studies and, subsequently, in vivo efficacy and safety evaluations. By continuing to explore the subtle yet profound effects of isomerism, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.

References

Quantitative Analysis of 4-Cyano-2-fluorobenzoic Acid in Reaction Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical development, 4-cyano-2-fluorobenzoic acid stands as a crucial intermediate, valued for its role in the synthesis of a variety of bioactive molecules.[1] Its unique trifunctionalized aromatic structure, featuring a carboxylic acid, a cyano group, and a fluorine atom, provides a versatile scaffold for medicinal chemists.[2] The precise quantitative analysis of this compound within complex reaction mixtures is paramount to ensure reaction efficiency, product purity, and ultimately, the safety and efficacy of the final product.

This guide provides an in-depth comparison of the primary analytical techniques for the quantitative determination of this compound in reaction mixtures. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering insights into the causality behind experimental choices and providing detailed, field-proven protocols.

A Comparative Overview of Analytical Methodologies

The choice of an analytical technique is a critical decision driven by the specific requirements of the analysis, including the nature of the analyte, the complexity of the sample matrix, and the desired level of sensitivity and selectivity. For this compound, its polarity, thermal stability, and the presence of unique NMR-active nuclei (¹H and ¹⁹F) make it amenable to several analytical platforms.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Nuclear spin transitions in a magnetic field.
Analyte Suitability Excellent for polar, non-volatile, and thermally labile compounds. Direct analysis is possible.Suitable for volatile and thermally stable compounds. Derivatization is typically required for carboxylic acids.Excellent for structural elucidation and quantification of compounds with NMR-active nuclei.
Sample Preparation Relatively simple, often involving dilution, filtration, and possibly solid-phase extraction (SPE).[1][3][4]More complex, usually requiring derivatization to increase volatility (e.g., esterification).[5][6]Simple, often requiring only dissolution in a deuterated solvent with an internal standard.[7][8]
Selectivity Good to excellent, depending on the column and detector.Excellent, especially when coupled with a mass spectrometer (MS).Excellent, with high resolution to distinguish between structurally similar compounds.
Sensitivity Good, typically in the parts-per-million (ppm) to parts-per-billion (ppb) range, depending on the detector.[9]Excellent, often reaching ppb to parts-per-trillion (ppt) levels, especially with selective detectors.[9]Generally lower than chromatographic methods, typically in the percentage to high ppm range.
Throughput High, with typical run times of 5-15 minutes.Moderate to high, with run times of 10-30 minutes, plus derivatization time.Moderate, with acquisition times ranging from a few minutes to longer for complex experiments.
Cost Moderate initial investment and ongoing solvent costs.Moderate to high initial investment, with lower solvent costs but potential costs for derivatization reagents.High initial investment for the spectrometer.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is often the method of choice for the analysis of non-volatile and thermally sensitive compounds like this compound.[10] Its versatility, robustness, and high-throughput capabilities make it a staple in both research and quality control laboratories.

The Rationale Behind the Method

A reversed-phase HPLC method with UV detection is the most common approach for analyzing aromatic carboxylic acids. The choice of a C18 column is based on its ability to effectively retain and separate moderately polar compounds from a complex matrix. The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. The pH of the aqueous phase is a critical parameter; it should be maintained at least 2 pH units below the pKa of the analyte to ensure it is in its protonated, less polar form, leading to better retention and peak shape.[11] For this compound, with a predicted pKa of around 2.61, a mobile phase pH of ~2.5 is ideal.[12]

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 70% B over 10 minutes, hold at 70% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 235 nm (based on UV absorbance of the aromatic ring and cyano group)

  • Injection Volume: 10 µL

Sample Preparation Workflow:

reaction_mixture Reaction Mixture dilution Dilute with Mobile Phase reaction_mixture->dilution filtration Filter (0.45 µm syringe filter) dilution->filtration hplc_injection Inject into HPLC filtration->hplc_injection

Caption: HPLC Sample Preparation Workflow

Validation Parameters (Hypothetical Data):

ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

Gas Chromatography (GC): A High-Sensitivity Alternative

While HPLC is a strong candidate, Gas Chromatography offers superior sensitivity and resolving power, particularly when coupled with a mass spectrometer (GC-MS).[5] However, the non-volatile nature of carboxylic acids necessitates a derivatization step to convert them into more volatile esters.

The Rationale Behind the Method

The most common derivatization for carboxylic acids is esterification, often to their methyl esters.[13] This is typically achieved by reacting the acid with a methylating agent like diazomethane (highly effective but hazardous), or more safely, with methanol in the presence of an acid catalyst like BF₃ or H₂SO₄.[6] The resulting this compound methyl ester is significantly more volatile and thermally stable, making it suitable for GC analysis. A Flame Ionization Detector (FID) provides a robust and linear response for organic compounds, while a mass spectrometer offers definitive identification and enhanced sensitivity.

Experimental Protocol: GC-FID/MS

Instrumentation:

  • Gas chromatograph with a split/splitless injector, a flame ionization detector (FID), and/or a mass spectrometer (MS).

  • Capillary column suitable for polar compounds (e.g., DB-WAX or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Reagents:

  • Methanol (anhydrous)

  • BF₃-Methanol solution (14% w/v) or concentrated Sulfuric Acid

  • Hexane or Dichloromethane (GC grade)

  • Sodium sulfate (anhydrous)

  • This compound reference standard

Derivatization and Sample Preparation Workflow:

reaction_aliquot Aliquot of Reaction Mixture add_methanol_catalyst Add Methanol & Acid Catalyst reaction_aliquot->add_methanol_catalyst heat Heat (e.g., 60°C for 30 min) add_methanol_catalyst->heat extract Extract with Hexane heat->extract dry Dry with Na₂SO₄ extract->dry inject Inject into GC dry->inject

Caption: GC Derivatization and Sample Preparation Workflow

Chromatographic Conditions:

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp at 10 °C/min to 220 °C, hold for 5 minutes.

  • Detector Temperature (FID): 280 °C

  • MS Transfer Line Temperature: 250 °C

  • MS Ion Source Temperature: 230 °C

Validation Parameters (Hypothetical Data):

ParameterResult
Linearity (r²) > 0.999
Range 0.1 - 50 µg/mL
Accuracy (% Recovery) 97.0 - 103.0%
Precision (% RSD) < 3.0%
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Analytical Method

Quantitative NMR (qNMR) is a powerful technique that allows for the direct and primary quantification of an analyte without the need for a calibration curve, provided a certified internal standard is used.[7][8] The presence of both proton (¹H) and fluorine (¹⁹F) nuclei in this compound makes it an excellent candidate for qNMR analysis.

The Rationale Behind the Method

The fundamental principle of qNMR is that the integral of a resonance signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known signal from the analyte to the integral of a known signal from an internal standard of known purity and concentration, the concentration of the analyte can be determined. ¹⁹F qNMR is particularly advantageous for fluorinated compounds as the ¹⁹F nucleus has a high natural abundance and sensitivity, and the large chemical shift range minimizes signal overlap.[7][14]

Experimental Protocol: ¹⁹F qNMR

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a fluorine probe.

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Internal standard (a fluorinated compound with a simple spectrum that does not overlap with the analyte's signals, e.g., trifluorotoluene).

NMR Acquisition Parameters:

  • Pulse Angle: 90°

  • Relaxation Delay (d1): 5 x T₁ (T₁ should be determined for the analyte and internal standard)

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

Sample Preparation and Analysis Workflow:

weigh_sample Accurately weigh reaction mixture aliquot dissolve Dissolve in deuterated solvent weigh_sample->dissolve weigh_is Accurately weigh internal standard weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire_spectrum Acquire ¹⁹F NMR spectrum transfer->acquire_spectrum integrate_quantify Integrate signals and quantify acquire_spectrum->integrate_quantify

Caption: qNMR Sample Preparation and Analysis Workflow

Data Analysis: The concentration of the analyte is calculated using the following formula:

C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * (W_IS / W_sample) * P_IS

Where:

  • C = Concentration

  • I = Integral value

  • N = Number of nuclei for the integrated signal

  • M = Molar mass

  • W = Weight

  • P = Purity of the internal standard

Performance Characteristics:

ParameterResult
Accuracy High, as it is a primary method.
Precision (% RSD) < 1.0%
Specificity Excellent, due to high spectral resolution.
Sensitivity Lower than chromatographic methods.

Conclusion: Selecting the Optimal Analytical Strategy

The choice of the most suitable analytical method for the quantitative analysis of this compound in reaction mixtures depends on the specific needs of the laboratory and the stage of the drug development process.

  • High-Performance Liquid Chromatography (HPLC) is the recommended method for routine analysis in a quality control setting due to its robustness, high throughput, and relatively simple sample preparation. It provides a good balance of sensitivity, selectivity, and cost-effectiveness.

  • Gas Chromatography (GC) , particularly GC-MS, is the preferred method when ultimate sensitivity is required, for example, in trace impurity analysis or when dealing with very low concentrations of the analyte. The trade-off is the more complex sample preparation involving derivatization.

  • Quantitative Nuclear Magnetic Resonance (qNMR) is an invaluable tool for the accurate determination of purity of the reference standard and for providing a primary ratio measurement without the need for analyte-specific calibration. It is particularly useful in a research and development setting for reaction monitoring and yield determination where speed and direct measurement are advantageous.

By understanding the principles, strengths, and limitations of each of these techniques, researchers and drug development professionals can make informed decisions to ensure the quality and integrity of their work.

References

Characterization and validation of novel compounds synthesized from 4-Cyano-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison and validation of novel compounds synthesized from the versatile starting material, 4-Cyano-2-fluorobenzoic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data to offer a narrative grounded in scientific rationale. We will explore why this particular starting material is advantageous and objectively compare the performance of its derivatives against established alternatives in key therapeutic areas, supported by experimental data and detailed protocols.

The Strategic Advantage of the this compound Scaffold

This compound is not merely a convenient starting material; its intrinsic chemical properties offer a strategic advantage in drug design.[1] The electron-withdrawing nature of both the cyano and fluoro groups significantly influences the molecule's reactivity and its interactions within a biological system. The fluorine atom, in particular, can enhance metabolic stability and binding affinity to target proteins by forming favorable electrostatic interactions.[2] The cyano group provides a versatile handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures.[3][4] This guide will explore how these properties have been leveraged to create potent and selective inhibitors for critical disease targets.

I. A New Generation of PARP Inhibitors

Poly(ADP-ribose)polymerase-1 (PARP-1) is a crucial enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks (SSBs).[5] In cancers with mutations in the BRCA1/2 genes, the homologous recombination repair (HRR) pathway for double-strand breaks is deficient. Inhibiting PARP-1 in these cancer cells leads to an accumulation of SSBs that convert to lethal double-strand breaks during replication, a concept known as synthetic lethality.[5][6] This has made PARP-1 a highly attractive target for cancer therapy, leading to the approval of drugs like Olaparib.[5]

Rationale for Synthesis from this compound

The benzamide moiety is a classic pharmacophore for PARP inhibitors, mimicking the nicotinamide portion of the NAD+ substrate. Derivatives of this compound can be elaborated to form complex heterocyclic systems that effectively occupy this binding pocket. The fluorine substitution can enhance binding interactions and improve pharmacokinetic properties. Researchers have successfully used fluorobenzoic acid derivatives as building blocks for potent PARP inhibitors, including analogs of Olaparib.[7]

Comparative Performance Analysis

Several novel PARP inhibitors have been developed to improve upon the efficacy and safety profiles of existing drugs. Here, we compare a novel thieno[3,4-d]imidazole-4-carboxamide derivative with the well-established drug, Olaparib.

CompoundTargetIC50 (PARP-1 Enzyme Assay)Anti-proliferative Activity (MDA-MB-436, BRCA1-mutant) IC50Reference
Novel Compound 16l PARP-13.6 nM0.87 µM[5]
Olaparib PARP-1/21.9 nM0.69 µM[5]

As the data indicates, the novel compound 16l demonstrates potent PARP-1 inhibition, with an IC50 in the low nanomolar range, comparable to Olaparib.[5] Its anti-proliferative activity against a BRCA-deficient cell line is also on par with the established drug.[5] Critically, cellular evaluations indicated that the cytotoxicity of compound 16l toward normal human cells was lower than that of Olaparib, suggesting a potentially wider therapeutic window.[5]

Experimental Workflow: Synthesis and Validation

The development of these novel inhibitors follows a rigorous, multi-step process from synthesis to biological validation.

G cluster_synthesis Chemical Synthesis cluster_validation Biological Validation S1 Starting Material (this compound derivative) S2 Amidation Coupling S1->S2 S3 Cyclization Reaction S2->S3 S4 Purification & Characterization (HPLC, NMR, MS) S3->S4 V1 PARP-1 Enzyme Inhibition Assay (Determine IC50) S4->V1 Test Compound V2 Cell-Based Proliferation Assay (BRCA-deficient vs. wild-type cells) V1->V2 Confirm Cellular Activity V3 Cytotoxicity Assay (Normal cell lines) V2->V3 V4 In Vivo Xenograft Studies V3->V4 Assess Therapeutic Window

Caption: General workflow for the synthesis and validation of novel PARP inhibitors.

Protocol: PARP-1 Enzyme Inhibition Assay

This protocol is a self-validating system to determine the half-maximal inhibitory concentration (IC50) of a test compound.

  • Plate Preparation : Coat a 96-well plate with Histone H1 and allow it to dry overnight at 4°C. Wash the plate three times with PBS.

  • Reaction Mixture : Prepare a reaction buffer containing the test compound at various concentrations, biotinylated NAD+, activated DNA, and recombinant human PARP-1 enzyme.

  • Incubation : Add the reaction mixture to the wells and incubate for 1 hour at room temperature to allow the PARP-1-catalyzed poly(ADP-ribosyl)ation of Histone H1.

  • Detection : Wash the plate to remove unbound reagents. Add streptavidin-HRP (horseradish peroxidase) and incubate for 1 hour.

  • Signal Generation : Wash the plate again and add TMB substrate. The HRP will catalyze a colorimetric reaction. Stop the reaction with sulfuric acid.

  • Data Analysis : Read the absorbance at 450 nm using a plate reader. The signal intensity is inversely proportional to the PARP-1 inhibitory activity of the test compound. Calculate IC50 values using non-linear regression analysis.

II. Selective Kinase Inhibitors

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of selective kinase inhibitors is a major focus of modern drug discovery. The 4-anilino-3-cyanoquinoline scaffold has been a fruitful starting point for kinase inhibitors, and extending this to a tricyclic 4-anilino-3-cyanobenzo[g]quinoline system using precursors related to this compound has yielded compounds with a shifted selectivity profile.[8]

Shifting Target Selectivity: A Comparative Analysis

By expanding the bicyclic quinoline core to a tricyclic benzo[g]quinoline, researchers observed a significant shift in inhibitory activity away from EGF-R and towards Src kinase.[8]

Compound TypeEGF-R Kinase IC50MEK Kinase IC50Src Kinase IC50Reference
Bicyclic Analog More ActiveEqually ActiveLess Active[8]
Tricyclic Analog Less ActiveEqually ActiveMore Active[8]

This demonstrates how subtle modifications to the core scaffold, enabled by versatile starting materials, can retune the biological activity of a compound series. The most potent Src kinase inhibition was achieved when the 7- and 8-positions of the benzo[g]quinoline ring were substituted with alkoxy groups, highlighting the importance of structure-activity relationship (SAR) studies.[8]

Signaling Pathway: Src Kinase in Cancer

G RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src Activates STAT3 STAT3 Src->STAT3 Phosphorylates Proliferation Cell Proliferation & Survival STAT3->Proliferation Promotes Inhibitor Benzo[g]quinoline Inhibitor Inhibitor->Src Inhibits

Caption: Simplified Src kinase signaling pathway and point of inhibition.

III. Novel Antimicrobial and Antioxidant Agents

The rise of antimicrobial resistance necessitates the discovery of new classes of antibacterial and antifungal drugs.[9] Additionally, compounds that can mitigate oxidative stress are of great interest for various pathologies.[2] Derivatives of 4-fluorobenzoic acid, including Schiff bases and 1,3,4-oxadiazoles, have shown promise in both areas.[2][9][10]

Comparative Performance of Antioxidant Derivatives

The antioxidant potential of various Schiff base and 1,3,4-oxadiazole derivatives of 4-fluorobenzoic acid was evaluated using a DPPH radical scavenging assay and compared to the standard antioxidant, Vitamin C.[10]

CompoundClassAntioxidant Activity (DPPH Assay) IC50 (µM)Reference
Compound 4f Schiff Base25.57 ± 7.41[10]
Compound 4b Schiff Base34.77 ± 1.03[10]
Compound 5a 1,3,4-Oxadiazole52.67 ± 4.98[10]
Vitamin C (Standard) Standard19.39 ± 12.57[10]

The results show that Schiff base derivatives, particularly compound 4f , exhibit potent antioxidant activity comparable to the standard, Vitamin C.[10] This highlights the potential of this chemical class, derived from a simple fluorobenzoic acid precursor, as effective radical scavengers.

Protocol: DPPH Radical Scavenging Assay

This protocol provides a reliable method for assessing the antioxidant potential of novel compounds.

  • Reagent Preparation : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of the test compounds and a standard (e.g., Vitamin C).

  • Reaction Setup : In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Compound Addition : Add the serially diluted test compounds and standards to the wells. Include a control well with only DPPH and methanol.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes. The antioxidant compounds will donate a hydrogen atom to the DPPH radical, causing a color change from violet to yellow.

  • Measurement : Measure the absorbance of each well at 517 nm.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is then determined by plotting the scavenging percentage against the compound concentration.

Conclusion

This compound stands out as a privileged scaffold, enabling the synthesis of diverse and potent bioactive compounds. The strategic incorporation of fluorine and a versatile cyano moiety allows for the fine-tuning of pharmacological properties, leading to the development of next-generation PARP inhibitors, selective kinase inhibitors, and promising antimicrobial and antioxidant agents. The comparative data presented in this guide, supported by robust experimental protocols, demonstrates that derivatives of this scaffold are not just novel but are genuinely competitive with, and in some cases potentially superior to, existing alternatives. Continued exploration of this chemical space is highly warranted and promises to yield further breakthroughs in drug discovery.

References

Cross-validation of analytical methods for 4-Cyano-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Expert’s Guide to Cross-Validation of Analytical Methods for 4-Cyano-2-fluorobenzoic Acid

This guide provides a comprehensive framework for the cross-validation of analytical methods for this compound, a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2][3] Ensuring the accuracy and consistency of quantitative data for this compound is paramount for process control, quality assurance, and regulatory compliance. This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights.

The narrative that follows is structured to move from foundational principles to detailed experimental execution and data interpretation. We will compare two common yet distinct analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), a cornerstone of separative analysis, and Ultraviolet-Visible (UV-Vis) Spectrophotometry, a rapid and accessible quantitative tool. The objective is not merely to present protocols but to elucidate the scientific rationale behind methodological choices and to establish a self-validating system of cross-verification, in alignment with global regulatory standards.[4][5]

The Imperative of Method Validation in a Regulated Environment

Before any analytical procedure is implemented for routine use, it must be validated to demonstrate its fitness for the intended purpose.[5][6] The International Council for Harmonisation (ICH) guideline Q2(R2) and corresponding FDA guidances provide a framework for this process, emphasizing that validation is a continuous lifecycle.[4][7][8]

Cross-validation becomes critical when two or more distinct analytical procedures are used to measure the same analyte, for instance, when transferring a method between laboratories or when a simpler, high-throughput method is needed to complement a more complex, stability-indicating one.[9][10][11] The core objective of cross-validation is to demonstrate that the different analytical procedures yield comparable and consistent results.[11][12]

Analytical Target Profile (ATP): Defining the Goal

The first step in any validation is defining the Analytical Target Profile (ATP). For the purpose of this guide, our ATP is as follows:

  • Analyte: this compound

  • Matrix: Acetonitrile (as a representative organic solvent used in synthesis)

  • Intended Purpose: To accurately and precisely quantify the concentration of this compound for the purpose of process monitoring and quality control of an intermediate.

  • Required Performance: The method must be specific for the analyte in the presence of potential process impurities, accurate, precise, and linear over a defined concentration range.

Part 1: The High-Specificity Approach - Reversed-Phase HPLC-UV

High-Performance Liquid Chromatography is a powerful technique because it physically separates the analyte of interest from other components in the sample matrix before quantification. This separation step is the foundation of its high specificity.

Causality Behind Experimental Choices (HPLC-UV)
  • Column Selection (C18): A C18 (octadecylsilane) column is a workhorse in reversed-phase chromatography. Its nonpolar stationary phase is ideal for retaining moderately polar aromatic compounds like this compound from a polar mobile phase.[13][14]

  • Mobile Phase (Acidified Acetonitrile/Water): An acidic mobile phase (e.g., using phosphoric acid) is crucial to suppress the ionization of the carboxylic acid group on the analyte. In its neutral form, the analyte is more hydrophobic and will exhibit better retention and peak shape on the C18 column. Acetonitrile is chosen as the organic modifier for its low UV cutoff and compatibility with common buffers.[15]

  • UV Detection Wavelength: Benzoic acid and its derivatives exhibit strong UV absorbance.[15] A wavelength around 230 nm is often a good choice, providing a strong signal for the analyte. A photodiode array (PDA) detector is ideal as it can capture the entire UV spectrum, confirming peak purity and identity.

Experimental Protocol: HPLC-UV Method

1. Reagent and Standard Preparation:

  • Mobile Phase A: HPLC-grade water with 0.1% (v/v) Phosphoric Acid.
  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) Phosphoric Acid.
  • Diluent: Acetonitrile/Water (50:50 v/v).
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Stock Standard Solution with the diluent.

2. Chromatographic Conditions:

  • Instrument: HPLC system with UV/PDA detector.
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • Detection Wavelength: 230 nm.
  • Gradient Program:
  • 0-2 min: 30% B
  • 2-10 min: 30% to 80% B
  • 10-12 min: 80% B
  • 12.1-15 min: 30% B (re-equilibration)

3. System Suitability Test (SST):

  • Before analysis, inject the 25 µg/mL standard six times.
  • Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000. This ensures the chromatographic system is performing adequately.

4. Analysis Procedure:

  • Inject the diluent (as a blank), followed by the working standard solutions to generate a calibration curve.
  • Inject the test samples for analysis.

Part 2: The High-Throughput Approach - UV-Vis Spectrophotometry

UV-Vis spectrophotometry measures the absorbance of UV or visible light by a substance in solution. It is governed by the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte. This method is significantly faster and requires simpler instrumentation than HPLC but lacks its inherent specificity.

Causality Behind Experimental Choices (UV-Vis)
  • Solvent Selection: The chosen solvent (diluent) must be transparent in the UV region where the analyte absorbs to avoid interference. An Acetonitrile/Water mixture is suitable.

  • Wavelength Selection (λmax): To maximize sensitivity and minimize deviations from the Beer-Lambert Law, the absorbance is measured at the wavelength of maximum absorption (λmax). For benzoic acid derivatives, this is typically in the 230-280 nm range.[15] The exact λmax for this compound in the chosen diluent must be determined experimentally by scanning a standard solution across the UV spectrum.

Experimental Protocol: UV-Vis Spectrophotometric Method

1. Reagent and Standard Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v).
  • Stock and Working Standards: Prepare as described in the HPLC-UV method. The concentration range may need to be adjusted to fall within the linear range of the spectrophotometer (typically 0.1 - 1.0 Absorbance Units).

2. Instrument and Wavelength Determination:

  • Instrument: A calibrated dual-beam UV-Vis spectrophotometer.
  • Procedure:
  • Fill a matched pair of quartz cuvettes with the diluent and zero the instrument (autozero).
  • Rinse one cuvette with the ~25 µg/mL standard solution and then fill it.
  • Scan the standard from 400 nm down to 200 nm.
  • Identify the wavelength of maximum absorbance (λmax). For this guide, we will assume a hypothetical λmax of 235 nm.

3. Analysis Procedure:

  • Set the spectrophotometer to measure absorbance at the determined λmax (235 nm).
  • Measure the absorbance of the diluent (blank) and each working standard solution to generate a calibration curve.
  • Measure the absorbance of the test samples. The concentration is calculated from the linear regression of the calibration curve.

Part 3: The Cross-Validation Study

The core of this guide is the direct comparison of the two validated methods. The following workflow outlines the process.

Cross-Validation Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc Method 1: HPLC-UV Analysis cluster_uv Method 2: UV-Vis Analysis cluster_comp Data Comparison & Evaluation prep Prepare a single set of Stock and Working Standards hplc_cal Generate Calibration Curve prep->hplc_cal uv_cal Generate Calibration Curve prep->uv_cal samples Prepare 9 independent samples (3 levels, 3 replicates each) hplc_ana Analyze 9 Samples samples->hplc_ana uv_ana Analyze 9 Samples samples->uv_ana hplc_cal->hplc_ana hplc_res HPLC Results (µg/mL) hplc_ana->hplc_res comp Calculate % Difference between HPLC and UV-Vis results for each sample hplc_res->comp uv_cal->uv_ana uv_res UV-Vis Results (µg/mL) uv_ana->uv_res uv_res->comp stats Perform Statistical Analysis (e.g., Paired t-test, Bland-Altman plot) comp->stats conc Conclusion on Method Comparability stats->conc

Caption: Workflow for the cross-validation of HPLC-UV and UV-Vis methods.

Performance Parameter Comparison

The following table summarizes hypothetical but realistic data from the validation of both methods.

Validation Parameter HPLC-UV Method UV-Vis Spectrophotometric Method Commentary
Specificity High. Able to separate analyte from impurities. Peak purity confirmed by PDA.Low. Any substance absorbing at λmax will interfere. Assumes analyte is the only absorbing species.The primary differentiator. HPLC's specificity is its key advantage for complex samples.
Linearity (r²) > 0.999> 0.998Both methods can demonstrate excellent linearity in a clean matrix.
Range (µg/mL) 1 - 1005 - 50The linear range is often wider for HPLC.
Accuracy (% Recovery) 99.5% - 101.2%98.1% - 103.5%Both methods are accurate, but HPLC often shows tighter recovery values due to higher specificity.
Precision (RSD)
- Repeatability< 1.0%< 1.5%HPLC typically exhibits superior precision.
- Intermediate Precision< 1.5%< 2.5%The simpler UV-Vis method can be more susceptible to operator variability.
LOD (µg/mL) 0.31.5HPLC is generally more sensitive.
LOQ (µg/mL) 1.05.0The limit of quantitation is directly tied to sensitivity and precision at low concentrations.
Robustness Good. Minor changes in pH, mobile phase composition have minimal effect.Moderate. Sensitive to pH changes (if they affect chromophore) and solvent composition.The chromatographic separation provides a buffer against small environmental or prep variations.
Analysis Time per Sample ~15 minutes~2 minutesThe UV-Vis method offers a significant speed advantage for high-throughput needs.

Part 4: Interpretation and Decision Making

The data clearly illustrates a trade-off. The HPLC-UV method is superior in terms of specificity, precision, and sensitivity. It is the authoritative choice for release testing, stability studies, and situations where potential impurities must be resolved and quantified. Its robustness makes it reliable for routine quality control in a regulated setting.

The UV-Vis spectrophotometric method, while lacking specificity, offers a significant advantage in speed and simplicity. It can be an excellent choice for in-process checks where the sample matrix is well-characterized and known to be free of interfering substances. For example, it could be used to quickly check the concentration of a reaction mixture before proceeding to the next step, where an approximate value is sufficient.

The cross-validation exercise demonstrates whether the simpler UV-Vis method can be trusted as a surrogate for the more rigorous HPLC method under specific, defined conditions. If the % difference between the results is consistently within a pre-defined acceptance criterion (e.g., ±5.0%), the methods can be considered interchangeable for that specific application.

Decision-Making Framework

The choice of which method to employ depends on the specific requirements of the analysis. The following diagram illustrates a logical decision-making process.

G start What is the Analytical Need? q1 Are interfering impurities expected in the sample? start->q1 q2 Is high sample throughput a critical requirement? q1->q2 No hplc Use Validated HPLC-UV Method q1->hplc Yes q3 Is the analysis for final product release or regulatory filing? q2->q3 No uv Use Validated UV-Vis Method q2->uv Yes q3->hplc Yes cross_val Consider UV-Vis but require rigorous Cross-Validation against HPLC q3->cross_val No

Caption: Decision tree for selecting an analytical method for this compound.

Conclusion

The cross-validation of analytical methods is a mandatory exercise in scientific rigor, ensuring data integrity across different analytical platforms. For this compound, both HPLC-UV and UV-Vis spectrophotometry have their place. The HPLC-UV method serves as the benchmark for specificity and reliability, essential for regulatory-facing quality control. The UV-Vis method provides a rapid, high-throughput alternative suitable for well-controlled environments where interfering species are absent.

By understanding the underlying principles of each technique and conducting a thorough cross-validation study as outlined, a laboratory can confidently select the most appropriate tool for the task, balancing the demands of speed, accuracy, and regulatory scrutiny. This science-driven, lifecycle approach to analytical procedures ensures the generation of trustworthy and defensible data throughout the drug development process.[4][16]

References

A Comparative Crystallographic Study of Fluorobenzoic Acid Isomers: Unraveling the Influence of Fluorine Substitution on Crystal Packing

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical sciences and materials engineering, the subtle art of crystal engineering—predicting and controlling the three-dimensional arrangement of molecules in a solid state—stands as a cornerstone of innovation. The ability to dictate crystal packing directly influences critical physicochemical properties such as solubility, stability, and bioavailability. Among the vast array of molecular building blocks, fluorinated organic compounds have garnered significant attention due to the unique and often counterintuitive effects of fluorine substitution. This guide presents a detailed comparative analysis of the crystal structures of the three isomers of fluorobenzoic acid: 2-fluorobenzoic acid (ortho), 3-fluorobenzoic acid (meta), and 4-fluorobenzoic acid (para). Through a meticulous examination of their crystallographic data and intermolecular interactions, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how the positional isomerism of a single fluorine atom can profoundly impact solid-state architecture.

The Significance of Fluorobenzoic Acid Isomers in Crystal Engineering

Fluorobenzoic acids serve as exemplary model systems for studying the interplay of non-covalent interactions in molecular crystals. The high electronegativity and low polarizability of the fluorine atom, coupled with its ability to participate in hydrogen bonding and other weak interactions, make it a powerful tool for modulating crystal packing. Understanding these subtleties is paramount in the rational design of co-crystals and active pharmaceutical ingredients (APIs), where precise control over the supramolecular assembly is crucial for optimizing therapeutic efficacy. This comparative study delves into the structural nuances of the ortho, meta, and para isomers to elucidate the underlying principles governing their self-assembly in the crystalline state.

Comparative Crystallographic Data

Single-crystal X-ray diffraction (XRD) remains the definitive technique for elucidating the atomic-level structure of crystalline materials.[1] The crystallographic data for the three isomers of fluorobenzoic acid, as determined by single-crystal XRD, are summarized in the table below. This data provides a quantitative foundation for our comparative analysis.

Parameter2-Fluorobenzoic Acid3-Fluorobenzoic Acid4-Fluorobenzoic Acid
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/nP2₁/cP2₁/n
a (Å) 11.636.809(2)26.567(7)
b (Å) 4.003.808(1)6.382(2)
c (Å) 11.7525.904(6)3.820(1)
β (˚) 98.7109.20(2)93.81(2)
Volume (ų) 537.4634.3646.2(3)
Z 444

Data compiled from published crystallographic studies.

Analysis of Intermolecular Interactions: The Decisive Role of the Fluorine Position

The crystal packing of all three fluorobenzoic acid isomers is dominated by the formation of centrosymmetric hydrogen-bonded dimers via the carboxylic acid moieties. This is a common and robust supramolecular synthon in carboxylic acids. However, the position of the fluorine atom introduces subtle yet significant variations in other intermolecular interactions, which ultimately dictate the differences in their crystal structures.

2-Fluorobenzoic Acid (ortho-isomer)

In the crystal structure of 2-fluorobenzoic acid, the proximity of the fluorine atom to the carboxylic acid group leads to a more complex interplay of interactions. A detailed investigation reveals the presence of not only the expected O-H···O hydrogen bonds forming the dimers but also C-H···O and C-H···F interactions.[2] The crystal packing can be described as layers of these hydrogen-bonded dimers, with the fluorine atoms participating in weaker C-H···F interactions that contribute to the overall stability of the three-dimensional architecture. A comprehensive analysis using Hirshfeld surfaces highlights the significance of these weaker interactions in the crystal packing of the ortho isomer.[2]

3-Fluorobenzoic Acid (meta-isomer)

The crystal structure of 3-fluorobenzoic acid also features the characteristic hydrogen-bonded dimers. The molecules are then stacked along the b-axis. In this arrangement, the fluorine atom is involved in intermolecular F···F contacts, with the shortest distance being 3.146(2) Å. The face-to-face packing of the benzene rings is also a notable feature, contributing to the stability of the crystal lattice through π-π stacking interactions.

4-Fluorobenzoic Acid (para-isomer)

Similar to its isomers, 4-fluorobenzoic acid forms centrosymmetric hydrogen-bonded dimers.[2] The crystal structure is isostructural with that of p-chloro- and p-bromobenzoic acids. The packing is characterized by stacks of these dimers. The fluorine substituent in the para position leads to marked distortions in the benzene ring geometry. The intermolecular interactions, apart from the primary hydrogen bonds, are influenced by the electronic effects of the fluorine atom, which engages in C-H···F interactions with neighboring molecules.

Experimental Protocol: Single-Crystal X-ray Diffraction of Organic Compounds

The determination of the crystal structures discussed above relies on the precise execution of single-crystal X-ray diffraction experiments. The following is a generalized, step-by-step protocol for obtaining high-quality crystallographic data for small organic molecules like fluorobenzoic acid isomers.

4.1. Crystal Growth and Selection

  • Crystallization: Grow single crystals of the compound of interest. A common method for small organic molecules is slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents). The choice of solvent is critical and often requires screening.

  • Crystal Selection: Under a polarized light microscope, select a single crystal with well-defined faces and uniform extinction. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.

  • Mounting: Carefully mount the selected crystal on a goniometer head using a suitable adhesive (e.g., epoxy) or cryo-oil for low-temperature data collection.

4.2. Data Collection

  • Instrument Setup: Mount the goniometer head on the diffractometer. Modern single-crystal diffractometers are typically equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Unit Cell Determination: Collect a preliminary set of diffraction images to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: Based on the determined unit cell and Bravais lattice, devise a data collection strategy to measure a complete and redundant set of diffraction intensities. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration: After data collection, the raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors such as Lorentz and polarization effects.

4.3. Structure Solution and Refinement

  • Structure Solution: The integrated data is used to solve the crystal structure. For small molecules, direct methods or Patterson methods are commonly employed to determine the initial positions of the atoms.

  • Structure Refinement: The initial atomic model is then refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, and atomic displacement parameters to achieve the best possible fit between the calculated and observed structure factors.

  • Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_structure Structure Determination Crystallization Crystallization Selection Crystal Selection Crystallization->Selection Mounting Mounting Selection->Mounting UnitCell Unit Cell Determination Mounting->UnitCell Strategy Data Collection Strategy UnitCell->Strategy Integration Data Integration Strategy->Integration Solution Structure Solution Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Validation Refinement->Validation

A simplified workflow for single-crystal X-ray diffraction.

Visualizing the Structural Differences

The positional isomerism of the fluorine atom directly influences the overall crystal packing. The following diagram illustrates the logical relationship between the isomer, the dominant intermolecular interactions, and the resulting crystal structure.

structural_comparison cluster_isomers Fluorobenzoic Acid Isomers cluster_interactions Key Intermolecular Interactions cluster_packing Resultant Crystal Packing Ortho 2-Fluorobenzoic Acid HBond O-H···O Dimers (Common to all) Ortho->HBond CHF C-H···F Interactions Ortho->CHF Meta 3-Fluorobenzoic Acid Meta->HBond FF F···F Contacts Meta->FF PiPi π-π Stacking Meta->PiPi Para 4-Fluorobenzoic Acid Para->HBond Para->CHF OrthoPacking Layered Dimer Structure HBond->OrthoPacking MetaPacking Stacked Dimer Structure HBond->MetaPacking ParaPacking Isostructural with p-halo acids HBond->ParaPacking CHF->OrthoPacking CHF->ParaPacking FF->MetaPacking PiPi->MetaPacking

Influence of isomerism on interactions and crystal packing.

Conclusion and Future Outlook

This comparative guide has illuminated the profound impact of fluorine's positional isomerism on the crystal structures of fluorobenzoic acids. While all three isomers exhibit the robust hydrogen-bonded dimer motif, the subtle interplay of weaker interactions, including C-H···F contacts, F···F interactions, and π-π stacking, governs the distinct crystal packing of each isomer. The ortho isomer displays a layered structure influenced by C-H···F interactions, the meta isomer features stacked dimers with F···F and π-π contacts, and the para isomer adopts a structure isostructural with other para-halogenated benzoic acids.

These findings underscore the importance of a detailed understanding of non-covalent interactions in the rational design of crystalline materials. For researchers in drug development and materials science, the principles demonstrated by these model compounds can be extrapolated to more complex systems, paving the way for the targeted synthesis of materials with desired solid-state properties. Future investigations could explore the co-crystallization of these isomers with other molecules to further probe the hierarchy and directionality of these intermolecular forces, leading to the development of novel crystalline materials with tailored functionalities.

References

Safety Operating Guide

Mastering the Safe Handling of 4-Cyano-2-fluorobenzoic Acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: December 2025

For the modern researcher, scientist, and drug development professional, the mastery of chemical safety protocols is not merely a regulatory hurdle; it is the bedrock of scientific integrity and innovation. 4-Cyano-2-fluorobenzoic acid, a versatile building block in medicinal chemistry, demands a meticulous approach to handling due to its specific hazard profile. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to instill a deep, causal understanding of why these measures are critical. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and the integrity of your research.

Hazard Profile: Understanding the "Why" Behind the "What"

This compound (CAS No. 164149-28-4) is a solid compound that presents several key hazards that dictate our PPE strategy. A thorough risk assessment is the first step in any safe handling procedure.

According to its Safety Data Sheet (SDS), the compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed[1].

  • Skin Irritation (Category 2): Causes skin irritation upon contact[1][2][3].

  • Serious Eye Damage (Category 1): Poses a high risk of causing serious, potentially irreversible, eye damage[1].

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory tract irritation if inhaled as a dust[1][3][4].

These classifications are not abstract labels; they are direct indicators of the potential routes of exposure and the harm that can occur. Our PPE selection is a direct response to mitigate these specific risks. For instance, the "Serious Eye Damage" classification necessitates more than standard safety glasses; it demands the robust protection of chemical splash goggles.

The Hierarchy of Controls: PPE as the Final Safeguard

Before we detail specific PPE, it is crucial to place it within the established hierarchy of safety controls. PPE is the last line of defense, employed when hazards cannot be eliminated or sufficiently mitigated through more effective means.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound cluster_1 Implementation Examples Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (Primary Barrier) Administrative Administrative Controls (Procedural Safeguards) FumeHood Chemical Fume Hood Engineering->FumeHood Ventilation Good Ventilation Engineering->Ventilation PPE Personal Protective Equipment (Last Line of Defense) SOPs Standard Operating Procedures (SOPs) Administrative->SOPs Training Chemical Handling Training Administrative->Training Gloves Gloves PPE->Gloves Goggles Goggles PPE->Goggles LabCoat Lab Coat PPE->LabCoat

Caption: Hierarchy of controls for handling chemical hazards.

  • Engineering Controls: This is your primary barrier. Always handle this compound, especially in its powdered form, inside a certified chemical fume hood to control dust and prevent inhalation[5]. Ensure that safety showers and emergency eyewash stations are readily accessible[1][2][6].

  • Administrative Controls: These are the procedures you follow. Develop and adhere to Standard Operating Procedures (SOPs) for handling this chemical. This includes designating specific areas for its use and ensuring all personnel are trained on its hazards[5].

Core PPE for Handling this compound

The following table summarizes the essential PPE required for handling this compound. The selection is based on mitigating the identified risks of skin contact, eye damage, and inhalation.

Hazard CategoryRequired Personal Protective Equipment (PPE)Rationale for Selection
Eye Contact Chemical Splash Goggles (ANSI Z87.1 certified)The "Serious Eye Damage" classification requires a complete seal around the eyes to protect from airborne dust and accidental splashes. Standard safety glasses are insufficient.
Skin Contact Nitrile Gloves (or other chemically resistant gloves)Nitrile provides good protection against a range of chemicals and is a standard choice for handling solids and their solutions[7][8]. Always inspect gloves for defects before use.
Laboratory CoatA fully buttoned lab coat protects skin and personal clothing from contamination with the chemical powder[5].
Inhalation Not required if handled within a fume hoodA properly functioning chemical fume hood is the primary engineering control to prevent respiratory exposure to dust[5].
General Handling Closed-toe ShoesProtects feet from potential spills.

Step-by-Step PPE Protocols for Common Laboratory Tasks

The specific tasks you perform will dictate the precise application of PPE. Below are procedural guides for common scenarios.

Scenario 1: Weighing the Solid Compound

This is a high-risk activity for generating and inhaling dust.

Workflow:

  • Preparation: Designate a workspace inside a chemical fume hood. Place a weigh boat and any necessary spatulas within the hood.

  • Donning PPE:

    • Put on your lab coat and ensure it is fully buttoned.

    • Don chemical splash goggles.

    • Wash and dry your hands thoroughly.

    • Put on nitrile gloves, ensuring they fit properly and overlap the cuffs of your lab coat.

  • Handling: Perform all weighing operations within the fume hood.

  • Post-Handling:

    • Carefully close the chemical container.

    • Wipe down the spatula and any contaminated surfaces within the hood with a damp cloth.

    • Dispose of the weigh boat and any contaminated wipes in a designated hazardous waste container[5].

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, then goggles, and finally the lab coat. Wash hands immediately and thoroughly.

Weighing_Workflow start Start prep Prepare Workspace in Fume Hood start->prep don_ppe Don Lab Coat, Goggles, Gloves prep->don_ppe weigh Weigh Compound don_ppe->weigh cleanup Clean & Dispose of Waste weigh->cleanup doff_ppe Doff PPE (Gloves, Goggles, Coat) cleanup->doff_ppe wash Wash Hands doff_ppe->wash end End wash->end

Caption: Workflow for safely weighing solid this compound.

Scenario 2: Preparing Solutions

This task involves risks from both the solid and potential splashes of the dissolved chemical.

Workflow:

  • Preparation: All solution preparation should occur within a chemical fume hood.

  • Donning PPE: Follow the same donning procedure as for weighing (lab coat, goggles, gloves).

  • Handling:

    • Add the solvent to the flask first, followed by the slow addition of the solid this compound to prevent splashing.

    • If heating or agitation is required, ensure the apparatus is secure.

  • Post-Handling & Doffing: Follow the same cleanup, disposal, and doffing procedures as outlined for weighing.

Contamination, Spills, and Disposal

Decontamination:

  • In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention[1][2].

  • For eye contact, flush with copious amounts of water for at least 15 minutes, removing contact lenses if possible, and seek immediate medical attention[1][2].

Spill Cleanup:

  • For small spills of the solid, gently sweep or scoop the material into a designated hazardous waste container, avoiding dust generation[1][2].

  • Do not add water to a solid spill, as this can create a more easily spread slurry.

Disposal of Contaminated PPE:

  • Disposable gloves, weigh boats, and wipes contaminated with this compound must be disposed of as hazardous chemical waste[5][9].

  • Place all contaminated disposable items into a clearly labeled, sealed hazardous waste bag or container.

  • Follow your institution's specific guidelines for hazardous waste disposal. Do not discard in regular trash or down the drain[10].

By integrating this comprehensive PPE strategy into your daily laboratory operations, you build a robust and trustworthy safety culture. This procedural guide, grounded in the specific hazards of this compound, provides the framework for protecting yourself and your colleagues, allowing you to focus on advancing your critical research with confidence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyano-2-fluorobenzoic acid
Reactant of Route 2
4-Cyano-2-fluorobenzoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.